Antibacterial agent 157
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H23BrF4N2O3 |
|---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
3-bromo-N-tert-butyl-5-fluoro-2-[[2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C26H23BrF4N2O3/c1-14-18(15-8-10-17(11-9-15)36-26(29,30)31)6-5-7-19(14)23(34)32-22-20(12-16(28)13-21(22)27)24(35)33-25(2,3)4/h5-13H,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
RQWPIBRBEJNVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)C(=O)NC(C)(C)C)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Origin, and Core Mechanisms of Body Protection Compound-157
Executive Summary
Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide composed of 15 amino acids, with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] It was first identified in the early 1990s by Croatian researchers investigating the cytoprotective properties of human gastric juice.[4][5] BPC-157 is a fragment of a larger, naturally occurring protein known as Body Protection Compound (BPC) found in the stomach, but the 15-amino acid sequence itself is not known to exist naturally in isolation.[1][5][6] The peptide has garnered significant preclinical interest for its potent tissue-regenerative and protective effects, demonstrated across a wide range of animal models. Its mechanism of action is multifactorial, primarily involving the modulation of key signaling pathways related to angiogenesis, growth factor expression, and inflammation. This document provides a detailed overview of its origins, the signaling pathways it influences, representative experimental protocols, and key quantitative data from preclinical studies.
Discovery and Origin
The discovery of BPC-157 originated from research into the protective mechanisms of the gastrointestinal tract.[5] Scientists observed that gastric secretions possessed potent organoprotective capabilities, leading to the isolation of a high molecular weight protein (40,000 Da) named Body Protection Compound (BPC).[3][7] Further investigation revealed that a 15-amino acid fragment, subsequently named BPC-157 (M.W. 1419 Da), was essential for the biological activity of the parent protein.[3][8]
A key characteristic of BPC-157 is its exceptional stability in human gastric juice, where it can remain intact for over 24 hours, unlike many standard growth factors that degrade rapidly.[1][9][10] This stability allows for its potential efficacy via various administration routes, including oral, in preclinical models.[1][11] The synthetic nature of BPC-157 allows for standardized production and purity control for research purposes.[6]
Core Mechanisms and Signaling Pathways
BPC-157 exerts its regenerative effects by modulating several interconnected signaling pathways. Its primary actions converge on promoting angiogenesis, enhancing cellular survival and proliferation, and mitigating inflammation.
Pro-Angiogenic Effects via VEGFR2 Signaling
A central mechanism of BPC-157 is the promotion of angiogenesis (the formation of new blood vessels), which is critical for tissue healing.[12][13] It achieves this primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. Studies have shown that BPC-157 upregulates the expression of VEGFR2 in vascular endothelial cells.[14][15] This activation initiates a downstream cascade involving the phosphorylation of Akt and endothelial Nitric Oxide Synthase (eNOS), leading to increased nitric oxide (NO) production.[4][14] This NO surge promotes vasodilation, endothelial cell survival, and sprouting, which are essential for restoring blood flow to injured tissues.[4][12]
Some research also indicates BPC-157's vasodilatory effects are mediated through the Src-Caveolin-1-eNOS pathway.[16][17] BPC-157 induces the phosphorylation of Src, which in turn phosphorylates Caveolin-1 (Cav-1). This action reduces the inhibitory binding between Cav-1 and eNOS, liberating eNOS to produce nitric oxide.[17]
Tissue Repair and Fibroblast Activation
BPC-157 directly influences cells responsible for building connective tissues. In cultured tendon fibroblasts, the peptide was found to significantly upregulate the expression of the growth hormone receptor (GHR).[3][18][19] This increased sensitivity to growth hormone may enhance the healing of tissues like tendons and ligaments by activating downstream signaling pathways such as JAK2, which is involved in cell growth and proliferation.[13][20]
Furthermore, BPC-157 has been shown to activate the Focal Adhesion Kinase (FAK)-paxillin pathway.[18][20] FAK and paxillin are key proteins in focal adhesions, which are crucial for cell adhesion, migration, and proliferation. Activation of this pathway likely contributes to the observed acceleration of tendon fibroblast migration and outgrowth, a critical step in repairing damaged connective tissue.[16]
References
- 1. examine.com [examine.com]
- 2. BPC-157 - Wikipedia [en.wikipedia.org]
- 3. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesystems.com [peptidesystems.com]
- 5. BPC-157: Origin, Discovery, and Applications Origin and Discovery | Mahler's Aggressive Strength [mikemahler.com]
- 6. droracle.ai [droracle.ai]
- 7. A new gastric juice peptide, BPC. An overview of the stomach-stress-organoprotection hypothesis and beneficial effects of BPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]
- 12. livvnatural.com [livvnatural.com]
- 13. Buy BPC-157 (10mg) - 99% Purity USA-Made Peptide [biolongevitylabs.com]
- 14. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. peptidology.co [peptidology.co]
- 17. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety [rupahealth.com]
BPC-157: A Technical Guide to Peptide Sequence, Structure, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide, a sequence of 15 amino acids, derived from a protein found in human gastric juice.[1][2][3][4][5] It has garnered significant scientific interest for its potent cytoprotective and regenerative properties observed in preclinical models.[6][7] This document provides a detailed technical overview of its primary structure, physicochemical characteristics, and the experimental methodologies used to characterize it, with a focus on its pro-angiogenic signaling pathways.
Primary Structure and Physicochemical Properties
BPC-157 is a single, non-glycosylated polypeptide chain composed of 15 amino acids.[6] Its stability, particularly its resistance to degradation in gastric acid, is a notable characteristic that distinguishes it from many other peptides.[1][3][8] The primary structure is the linear sequence of its amino acids, which dictates its unique three-dimensional conformation and biological function.
The definitive amino acid sequence of BPC-157 is: Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val [3][9][10][11][12]
Quantitative Data Summary
The fundamental properties of the BPC-157 peptide are summarized in the table below.
| Property | Data | Citation(s) |
| Peptide Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val | [3][9][10] |
| One-Letter Code | GEPPPGKPADDAGLV | [13][14] |
| Molecular Formula | C₆₂H₉₈N₁₆O₂₂ | [3][6][15][16] |
| Molecular Weight | ~1419.5 g/mol (Daltons) | [3][6][15][16] |
| Number of Amino Acids | 15 (Pentadecapeptide) | [1][2][6][9] |
| Appearance | White lyophilized (freeze-dried) powder | [6] |
| Solubility | Freely soluble in water at neutral pH | [8][9] |
Synthesis and Structural Verification
The production of BPC-157 for research and therapeutic investigation relies on established biochemical protocols for peptide synthesis and purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
BPC-157 is synthesized using the Solid-Phase Peptide Synthesis (SPPS) method. This technique involves building the peptide chain sequentially while one end is attached to an insoluble polymeric resin support.
-
Resin Preparation : The synthesis begins with a preloaded polymeric resin, typically a HYCRAM™ or SASRIN™ resin, with the C-terminal amino acid (Valine) covalently attached.[17]
-
Deprotection : The N-terminal protecting group (e.g., Fmoc or Boc) of the attached amino acid is removed using a chemical agent (e.g., piperidine for Fmoc).
-
Coupling : The next protected amino acid in the sequence is activated and added to the reaction vessel, where it forms a peptide bond with the N-terminus of the resin-bound amino acid.
-
Washing : The resin is washed to remove excess reagents and by-products.
-
Iteration : Steps 2-4 are repeated for each amino acid in the BPC-157 sequence until the full 15-residue peptide is assembled.
-
Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA).[17]
-
Purification : The crude peptide is then purified to high homogeneity.
Experimental Protocol: Purity Analysis via RP-HPLC
The purity of the synthesized BPC-157 is assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This is a critical quality control step to ensure the product is free of impurities, such as deletion sequences (e.g., 1-des-Gly peptide).[8][18][19]
-
Sample Preparation : A small amount of the lyophilized BPC-157 is dissolved in a suitable solvent.
-
Stationary Phase : The sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase : A gradient of two solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) is passed through the column.
-
Elution : The peptide and any impurities are separated based on their hydrophobicity. The highly pure BPC-157 elutes as a single major peak.
-
Detection : A UV detector, typically set at 214-280 nm, measures the absorbance of the eluting compounds.
-
Quantification : The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks, with research-grade BPC-157 typically exceeding 97-99% purity.[6][8]
Key Signaling Pathways
BPC-157 exerts its regenerative effects by modulating several key intracellular signaling pathways. The most well-documented is its pro-angiogenic activity, which is mediated through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.
VEGFR2-Akt-eNOS Signaling Pathway
Preclinical studies demonstrate that BPC-157 promotes the formation of new blood vessels (angiogenesis), a critical process in wound healing.[9][20][21] It achieves this by activating the VEGFR2-Akt-eNOS signaling cascade, leading to increased production of Nitric Oxide (NO), a key signaling molecule in vasodilation and vascular growth.[9][20][22]
The diagram below illustrates the sequence of events in this pathway initiated by BPC-157.
Caption: BPC-157-mediated activation of the VEGFR2-Akt-eNOS signaling cascade.
Experimental Workflow and Methodologies
Investigating the biological activity of BPC-157 involves a variety of in vitro and ex vivo experimental models. These assays are crucial for elucidating its mechanisms of action, such as its effects on cell migration and protein activation.
Workflow: Investigating Fibroblast Migration
A common experimental approach to validate the wound-healing properties of BPC-157 is to assess its effect on the migration of fibroblasts, which are cells critical to tissue repair. The Transwell filter migration assay is a standard method for this purpose.[2]
The logical workflow for such an experiment is depicted below.
Caption: Experimental workflow for a Transwell assay to measure BPC-157's effect on cell migration.
Experimental Protocol: Western Blot Analysis
To confirm the activation of signaling pathways like FAK-paxillin or VEGFR2-Akt, researchers use Western blotting to detect the phosphorylation status of key proteins.[2][20]
-
Cell Treatment : Culture relevant cells (e.g., human vascular endothelial cells) and treat them with BPC-157 for various time points.
-
Protein Extraction : Lyse the cells to extract total cellular protein.
-
Protein Quantification : Determine the protein concentration in each sample using a method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE : Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt).
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : Add a chemiluminescent substrate that reacts with HRP to produce light, which is captured on X-ray film or by a digital imager. The intensity of the band corresponds to the amount of phosphorylated protein.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total amount of the target protein to normalize the results.
References
- 1. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. BPC-157 Peptide | Healing & Recovery Support [paragonsportsmedicine.com]
- 4. What Is The Sequence Of The Bpc 157 Peptide? -ETprotein [etprotein.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. BPC-157 Peptide | BPC-157 Synthetic Hormone | ProSpec [prospecbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. BPC-157 - Wikipedia [en.wikipedia.org]
- 11. transparentpeptides.com [transparentpeptides.com]
- 12. Detection and in vitro metabolism of the confiscated peptides BPC 157 and MGF R23H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. peptidology.co [peptidology.co]
- 15. Bpc-157 | C62H98N16O22 | CID 9941957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ChemGood [chemgood.com]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 18. BPC 157 Therapy and the Permanent Occlusion of the Superior Sagittal Sinus in Rat: Vascular Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pliability.com [pliability.com]
- 22. peptidesystems.com [peptidesystems.com]
An In-depth Technical Guide to the Molecular Weight and Composition of BPC-157
This technical guide provides a comprehensive overview of the molecular characteristics of Body Protection Compound-157 (BPC-157), including its molecular weight, amino acid composition, and analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this pentadecapeptide.
Core Molecular and Compositional Data
BPC-157 is a synthetic peptide composed of 15 amino acids.[1] Its sequence is derived from a protein found in human gastric juice.[1] The fundamental molecular and compositional details of BPC-157 are summarized in the table below.
| Parameter | Value | Reference |
| Amino Acid Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val | [2] |
| Molecular Formula | C₆₂H₉₈N₁₆O₂₂ | [3][4][5][6] |
| Average Molecular Weight | 1419.5355 g/mol | [7] |
| Monoisotopic Molecular Weight | 1418.70415882 Da | [8] |
| Molar Mass | 1419.556 g·mol⁻¹ | [2] |
| CAS Number | 137525-51-0 | [3] |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard method for assessing the purity of BPC-157. A reversed-phase C18 column is commonly employed for the separation of this peptide.
Methodology:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna® 5 µm C18, 4.6 x 250 mm) is suitable for this analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in 100% water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in 100% acetonitrile.
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the peptide. A typical gradient might start at 20% B and ramp up to a higher percentage over a set period, for example, to 33% B, followed by a steeper ramp to 100% B to elute any remaining hydrophobic impurities. The exact gradient should be optimized based on the specific column and system.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at 214 nm is appropriate for peptide bonds.
-
Injection Volume: 20 µL.
Workflow for HPLC Analysis of BPC-157:
Mass Spectrometry (MS) for Molecular Weight Verification
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of BPC-157.
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Nebulizing Gas Flow: Approximately 1.5 L/min.
-
CDL Temperature: 250°C.
-
Block Temperature: 200°C.
-
Detector Voltage: -0.2 kV.
-
Probe Bias: +4.5 kV.
-
Sample Preparation: The peptide is typically dissolved in a mixture of water and an organic solvent like acetonitrile or methanol.
-
Data Acquisition: Data is acquired in full scan mode, and the resulting spectrum is analyzed for the presence of the expected molecular ion peaks (e.g., [M+H]⁺, [M+2H]²⁺).
Signaling Pathways and a Detailed Experimental Workflow
BPC-157 has been shown to modulate several key signaling pathways involved in cellular repair and angiogenesis. The primary pathways identified are the VEGFR2-Akt-eNOS and the FAK-paxillin pathways. Additionally, its influence on the JAK2/STAT3 pathway has been noted.
VEGFR2-Akt-eNOS Signaling Pathway
BPC-157 promotes angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This activation leads to a downstream signaling cascade involving Akt and endothelial Nitric Oxide Synthase (eNOS).
FAK-Paxillin Signaling Pathway
The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is crucial for cell migration and adhesion, processes that are integral to wound healing. BPC-157 is believed to activate this pathway, promoting the migration of fibroblasts.
Experimental Workflow: Western Blotting for Protein Phosphorylation
To investigate the activation of these signaling pathways, Western blotting is employed to detect the phosphorylation of key proteins.
Detailed Protocol for Western Blotting:
-
Cell Culture and Treatment: Culture relevant cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to approximately 80% confluency. Treat the cells with BPC-157 at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of the proteins of interest (e.g., anti-phospho-VEGFR2, anti-phospho-FAK, anti-phospho-JAK2) and their total protein counterparts. A typical antibody dilution is 1:1000 in 5% BSA/TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Workflow for Investigating BPC-157's Effect on Signaling Pathways:
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
To confirm the interaction between proteins in a signaling pathway, Co-IP can be performed.
Methodology:
-
Cell Lysis: Lyse cells treated with or without BPC-157 using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., VEGFR2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., Akt).
References
- 1. assaygenie.com [assaygenie.com]
- 2. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 5. Phospho-FAK (Tyr861) Polyclonal Antibody (44-626G) [thermofisher.com]
- 6. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
BPC-157: A Technical Guide to its Mechanism of Action in Tissue Regeneration
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthetic pentadecapeptide BPC-157 has garnered significant interest for its pleiotropic regenerative capabilities observed in preclinical studies. Derived from a protein found in human gastric juice, it has demonstrated efficacy in healing a wide array of tissues, including tendon, ligament, muscle, bone, and the gastrointestinal tract. This document provides an in-depth technical overview of the core molecular mechanisms through which BPC-157 is proposed to exert its pro-regenerative effects. It details the key signaling pathways, summarizes quantitative experimental data, provides methodologies for cited experiments, and visualizes the molecular interactions using standardized diagrams. The primary pathways discussed include the activation of angiogenesis via the VEGFR2-Akt-eNOS axis, modulation of fibroblast adhesion and migration through the FAK-paxillin pathway, and sensitization of cells to anabolic signals by upregulating the growth hormone receptor and its downstream JAK2 pathway.
Core Mechanisms of Action
BPC-157's regenerative effects are not attributed to a single molecular target but rather to its ability to modulate several interconnected pathways that are fundamental to the healing process. These include promoting the formation of new blood vessels (angiogenesis), enhancing the migration and proliferation of cells crucial for repair (fibroblasts), increasing the synthesis of extracellular matrix components, and modulating inflammatory responses.
Angiogenesis and Vascular Endothelial Growth
A critical function of BPC-157 is its ability to stimulate angiogenesis, a process vital for delivering oxygen and nutrients to injured tissues.[1][2] This is primarily achieved through its interaction with the Nitric Oxide (NO) and Vascular Endothelial Growth Factor (VEGF) signaling systems.[1][3][4]
BPC-157 has been shown to induce the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] This leads to the activation of the VEGFR2-Akt-endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[3][5][6] The activation of this cascade results in increased production of NO, a key molecule in vasodilation and endothelial cell proliferation, which are essential for the formation of new capillaries.[3][7] Studies have demonstrated that BPC-157 can accelerate blood flow recovery and increase vessel density in ischemic tissues.[5]
Fibroblast Migration, Adhesion, and Extracellular Matrix Deposition
The healing of connective tissues like tendons and ligaments is heavily dependent on the activity of fibroblasts. BPC-157 significantly enhances the function of these cells. It promotes the outgrowth of tendon fibroblasts from explants, increases their survival under oxidative stress, and dose-dependently accelerates their migration and spreading.[8][9]
This is mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[3][8] BPC-157 treatment leads to a dose-dependent increase in the phosphorylation of both FAK and paxillin, key proteins that regulate cell adhesion, migration, and cytoskeletal dynamics.[8][9] The activation of this pathway induces the formation of F-actin microfilaments, which are essential for the cellular movement and structural integrity required for tissue remodeling.[8] Furthermore, BPC-157 stimulates the production of Type I and Type III collagen, which are critical for restoring the mechanical strength of injured tissues.[1][10]
Upregulation of Growth Hormone Receptor and JAK2 Pathway
Another significant mechanism is BPC-157's ability to enhance the expression of the Growth Hormone Receptor (GHR) in tissues such as tendon fibroblasts.[11][12] This upregulation occurs at both the mRNA and protein levels in a dose- and time-dependent manner.[12][13] By increasing the number of available GHRs, BPC-157 may potentiate the anabolic and proliferative effects of endogenous or exogenous growth hormone.[11][14]
The downstream signaling of the GHR involves the Janus Kinase 2 (JAK2) pathway.[11][12][15] When growth hormone binds to the BPC-157-upregulated receptors, it leads to the activation of JAK2, which in turn promotes cell proliferation, a key aspect of tissue repair.[11][13] This synergistic action suggests that BPC-157 creates a pro-regenerative environment that is more responsive to systemic growth signals.[14]
Quantitative Data from Key Experiments
The effects of BPC-157 have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: Effect of BPC-157 on Tendon Fibroblast Function
| Parameter | BPC-157 Concentration | Result | Reference Study |
| Cell Migration | Dose-dependent | Marked increase in migration in transwell assay. | Chang et al. (2011)[8][9] |
| FAK Phosphorylation | Dose-dependent | Increased phosphorylation levels. | Chang et al. (2011)[8][9] |
| Paxillin Phosphorylation | Dose-dependent | Increased phosphorylation levels. | Chang et al. (2011)[8][9] |
| Cell Survival (H₂O₂ Stress) | Not specified | Significantly increased cell survival. | Chang et al. (2011)[8][9] |
| Cell Proliferation | Not specified | No direct effect on proliferation as per MTT assay. | Chang et al. (2011)[8] |
Table 2: Effect of BPC-157 on Growth Hormone Receptor (GHR) Expression in Tendon Fibroblasts
| Parameter | BPC-157 Concentration | Treatment Duration | Result | Reference Study |
| GHR mRNA Expression | 0.1 - 0.5 µg/mL | 24 hours | Dose-dependent increase. | Chang et al. (2014)[11][12][13] |
| GHR Protein Expression | 0.5 µg/mL | 1 - 3 days | Time-dependent increase (up to 7-fold by day 3). | Chang et al. (2014)[11][16] |
| Cell Proliferation (with GH) | 0.5 µg/mL | 1 - 3 days | Dose- and time-dependently increased proliferation. | Chang et al. (2014)[11][13] |
| JAK2 Activation (with GH) | 0.5 µg/mL | 1 - 3 days | Time-dependent activation of JAK2. | Chang et al. (2014)[11][12] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to determine the mechanism of action of BPC-157, based on methodologies described in the cited literature.
In Vitro Fibroblast Migration Assay (Transwell Filter Assay)
-
Objective: To quantify the effect of BPC-157 on the migratory capacity of tendon fibroblasts.
-
Methodology:
-
Cell Culture: Rat Achilles tendon fibroblasts are cultured to 80-90% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Starvation: Cells are serum-starved for 24 hours prior to the assay to minimize baseline proliferation and migration.
-
Assay Setup: A Transwell insert with an 8-µm pore size polycarbonate membrane is placed in a 24-well plate. The lower chamber is filled with serum-free DMEM containing various concentrations of BPC-157 (e.g., 0, 1, 10, 100 ng/mL).
-
Cell Seeding: A suspension of starved fibroblasts (e.g., 5 x 10⁴ cells) in serum-free DMEM is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Analysis: The non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with a solution like crystal violet.
-
Quantification: The number of migrated cells is counted in several high-power fields under a microscope. The results are expressed as the average number of migrated cells per field.
-
-
Reference: Based on the methodology described in studies investigating fibroblast migration.[8][9]
Western Blot Analysis for Protein Phosphorylation (FAK, Paxillin, JAK2)
-
Objective: To measure the levels of activated (phosphorylated) signaling proteins in response to BPC-157 treatment.
-
Methodology:
-
Cell Treatment: Tendon fibroblasts are cultured and treated with different concentrations of BPC-157 for a specified duration.
-
Protein Extraction: Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-FAK, anti-phospho-Paxillin) and the total forms of the proteins. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.
-
-
Reference: Standard protocol used in studies analyzing protein expression and phosphorylation.[8][11][12]
Experimental Workflow Visualization
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. Accelerating Tendon Healing: The Role of Collagen Peptides and BPC-157 - Orthowell Physical Therapy [orthowellpt.com]
- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Unlocking the Power of Peptides: How BPC-157 Revolutionizes Soft Tissue Repair and Inflammation Management - Holistic Health Institute [holistichealthinstitute.us]
- 11. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qalyco.com [qalyco.com]
- 15. cuindependent.com [cuindependent.com]
- 16. pliability.com [pliability.com]
The Anti-inflammatory Potential of BPC-157: A Technical Guide for Researchers
An In-depth Examination of Preclinical Evidence in Animal Models
The synthetic peptide BPC-157, a 15-amino acid fragment of a protein found in gastric juice, has garnered significant scientific interest for its multifaceted therapeutic effects, particularly its profound anti-inflammatory properties observed in a wide array of animal models.[1][2] This technical guide provides a comprehensive overview of the core preclinical findings, detailing the experimental methodologies, summarizing quantitative data, and visualizing the key signaling pathways implicated in the anti-inflammatory action of BPC-157. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Core Mechanisms of Anti-inflammatory Action
BPC-157 exerts its anti-inflammatory effects through a complex and interconnected network of molecular pathways.[3] Key mechanisms identified in preclinical studies include the modulation of pro-inflammatory and anti-inflammatory cytokines, interaction with the nitric oxide (NO) system, and the regulation of key signaling cascades involved in angiogenesis and tissue repair.[1][4][5]
Modulation of Inflammatory Cytokines
A consistent finding across multiple animal models is the ability of BPC-157 to downregulate pro-inflammatory cytokines while in some instances promoting an anti-inflammatory environment. Studies have demonstrated a significant reduction in key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6][7] This modulation of the cytokine profile is crucial in mitigating the excessive inflammatory response that characterizes many pathological conditions.
Interaction with the Nitric Oxide (NO) System
BPC-157 has been shown to interact with the nitric oxide (NO) system, a critical regulator of inflammation and vascular function.[1][8] The peptide can modulate the activity of endothelial nitric oxide synthase (eNOS), leading to increased NO bioavailability, which in turn promotes vasodilation and endothelial stability, contributing to the resolution of inflammation.[1]
Key Signaling Pathways
Several signaling pathways have been identified as being central to the therapeutic effects of BPC-157. The VEGFR2-Akt-eNOS pathway is a key player in promoting angiogenesis and endothelial cell survival, both of which are vital for tissue repair and the reduction of inflammation.[1][9] Furthermore, BPC-157 has been associated with the activation of the FAK-paxillin pathway, which is important for cellular adhesion and migration, and the upregulation of growth hormone receptor expression, suggesting a broad impact on cellular processes that facilitate healing.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the anti-inflammatory effects of BPC-157 across various animal models.
Table 1: Effects of BPC-157 on Inflammatory Markers in Musculoskeletal Injury Models
| Animal Model | Injury Type | BPC-157 Dose & Route | Inflammatory Marker | Result | Citation |
| Rat | Achilles Tendon Transection | 10 µg/kg or 10 ng/kg, IP or in drinking water | Granulocyte Infiltration | Significantly decreased | [10] |
| Rat | Muscle Transection | Not specified | Inflammatory Infiltrates | Decreased | [4] |
| Rat | Freund's Adjuvant-Induced Arthritis | 10 µg/kg or 10 ng/kg, IP | Paw Inflammation, Nodule Formation, Stiffness | Reduced | [4][11] |
Table 2: Effects of BPC-157 on Inflammatory Markers in Burn and Skin Injury Models
| Animal Model | Injury Type | BPC-157 Dose & Route | Inflammatory Marker | Result | Citation |
| Mouse | Deep Partial Thickness Burn | 10 µg/kg or 10 ng/kg, IP; Topical cream (50 µg/g) | Inflammatory Cell Number, Edema | Decreased | [12][13] |
| Mouse | CO2 Laser Injury | Topical cream (1 µg/g, 1 ng/g, or 1 pg/g) | Inflammatory Response | Consistently improved healing (macroscopic & microscopic) | [14] |
Table 3: Effects of BPC-157 in Models of NSAID-Induced Inflammation and IBD
| Animal Model | Condition | BPC-157 Dose & Route | Inflammatory Marker/Lesion | Result | Citation |
| Rat | Diclofenac-Induced Toxicity | 10 µg/kg or 10 ng/kg, IP or in drinking water | Gastric, Intestinal, and Liver Lesions | Strongly effective in antagonizing toxicity | [15][16] |
| Rat | Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Not specified | Biomarkers of Inflammation, Visual Damage | Reduced | [9] |
| Mouse | Crohn's Disease Model | Not specified | Size of Intestinal Lesions | Significant decrease | [17] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of BPC-157, detailed methodologies from key experiments are provided below.
Protocol 1: Achilles Tendon Transection in Rats
-
Animals: Male Wistar rats.
-
Injury Model: The right Achilles tendon is transected 5 mm proximal to its calcaneal insertion, creating a significant tendon defect.
-
Treatment Groups:
-
Control group receiving saline.
-
BPC-157 groups receiving either 10 µg/kg or 10 ng/kg of BPC-157.
-
-
Administration:
-
Intraperitoneal (IP) injection.
-
Peroral (PO) in drinking water.
-
-
Assessment Timepoints: 1, 4, 7, 10, and 14 days post-injury.
-
Outcome Measures:
-
Biomechanical: Load to failure, Young's modulus of elasticity.
-
Functional: Achilles Functional Index (AFI).
-
Microscopic: Histological analysis of inflammatory cell infiltration (mononuclears vs. granulocytes), fibroblast formation, and collagen deposition.
-
Macroscopic: Size and depth of the tendon defect.[10]
-
Protocol 2: Deep Partial Thickness Burn in Mice
-
Animals: Male NMRI-Hannover mice.
-
Injury Model: A deep partial skin thickness burn (1.5x1.5 cm, covering 20% of total body area) is induced on the back using a controlled flame.
-
Treatment Groups:
-
Untreated control.
-
Vehicle control (neutral cream).
-
BPC-157 groups receiving systemic or topical administration.
-
Standard of care (e.g., silver sulfadiazine cream).
-
-
Administration:
-
Systemic: Intraperitoneal (IP) injection of 10 µg/kg or 10 ng/kg BPC-157 daily.
-
Topical: Application of a thin layer of cream containing 50 µg of BPC-157 per 50g of neutral cream, applied daily.
-
-
Assessment Timepoints: 1, 2, 3, 7, 14, and 21 days following the injury.
-
Outcome Measures:
-
Macroscopic: Observation of edema and necrosis.
-
Microscopic: Histological assessment of inflammatory cell numbers, capillary formation, collagen fibers, and re-epithelialization.
-
Biomechanical: Tensiometry to measure breaking strength and relative elongation of the burned skin.
-
Physiological: Measurement of water content in the burned skin.[12]
-
Protocol 3: Diclofenac-Induced Organ Toxicity in Rats
-
Animals: Rats.
-
Toxicity Model: Administration of diclofenac (12.5 mg/kg, IP) once daily for 3 days to induce gastrointestinal, liver, and brain toxicity.
-
Treatment Groups:
-
Control group receiving diclofenac and saline.
-
BPC-157 groups receiving diclofenac and BPC-157.
-
-
Administration:
-
Intraperitoneal (IP): 10 µg/kg or 10 ng/kg of BPC-157 administered immediately after each diclofenac injection.
-
Peroral (PO): BPC-157 administered in drinking water at concentrations of 0.16 µg/mL or 0.16 ng/mL.
-
-
Assessment Timepoints: 3 hours after the last diclofenac administration.
-
Outcome Measures:
-
Gross Pathology: Assessment of gastric, intestinal, and liver lesions.
-
Biochemical: Measurement of serum bilirubin, aspartate transaminase (AST), and alanine transaminase (ALT) levels.
-
Organ Metrics: Liver weight.
-
Neurological: Observation of sedation/unconsciousness.
-
Histopathology: Microscopic examination of the brain for edema and neuronal damage.[15]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by BPC-157 and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathways of BPC-157's anti-inflammatory effects.
Caption: General experimental workflow for evaluating BPC-157 in animal models.
Conclusion
The body of preclinical evidence strongly supports the potent anti-inflammatory effects of BPC-157 across a diverse range of animal models. Its ability to modulate key inflammatory pathways, reduce pro-inflammatory cytokines, and promote tissue healing highlights its therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon in their investigations of BPC-157 and other novel anti-inflammatory peptides. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into human therapeutic applications.[2][6]
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livvnatural.com [livvnatural.com]
- 6. researchgate.net [researchgate.net]
- 7. swolverine.com [swolverine.com]
- 8. Focus on ulcerative colitis: stable gastric pentadecapeptide BPC 157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentadecapeptide BPC 157 cream improves burn-wound healing and attenuates burn-gastric lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stable gastric pentadecapeptide BPC 157, given locally, improves CO2 laser healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentadecapeptide BPC 157 and its effects on a NSAID toxicity model: diclofenac-induced gastrointestinal, liver, and encephalopathy lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity by NSAIDs. Counteraction by stable gastric pentadecapeptide BPC 157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pinnaclepeptides.com [pinnaclepeptides.com]
In Vitro Antibacterial Activity of Pentadecapeptide BPC 157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentadecapeptide BPC 157, a synthetic peptide fragment of a protein found in human gastric juice, has garnered significant attention for its pleiotropic beneficial effects, particularly in tissue healing and organ protection. While its role in accelerating wound repair and modulating inflammation is extensively documented, its direct antibacterial properties remain a subject of limited investigation in publicly accessible literature. This technical guide synthesizes the current understanding of BPC 157's interaction with bacterial pathogens, outlines the methodologies for assessing its direct antibacterial efficacy, and details the signaling pathways associated with its indirect antimicrobial effects through tissue protection and repair.
Direct In Vitro Antibacterial Activity
A comprehensive review of the available scientific literature reveals a notable scarcity of quantitative data on the direct in vitro antibacterial activity of BPC 157. A key study by Talapko et al. (2016) investigated the in vitro antibacterial effects of BPC 157 on clinical isolates of Staphylococcus aureus and Escherichia coli[1]. However, the detailed results of this study, including crucial metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are not available in the public domain.
Quantitative Data Summary
The following table reflects the current lack of specific MIC and MBC values for BPC 157 in published research. This represents a significant knowledge gap and an opportunity for future investigation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Staphylococcus aureus | Data Not Available | Data Not Available | Talapko et al., 2016[1] |
| Escherichia coli | Data Not Available | Data Not Available | Talapko et al., 2016[1] |
Experimental Protocols for Antibacterial Susceptibility Testing
To address the existing data gap, researchers can employ standardized methods to determine the direct antibacterial activity of BPC 157. The broth microdilution method is a gold-standard technique for determining MIC and MBC values.
Broth Microdilution Method for MIC and MBC Determination
This protocol is a standard procedure for assessing the antibacterial efficacy of a compound like BPC 157.
Objective: To determine the lowest concentration of BPC 157 that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
Lyophilized BPC 157 peptide
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA for peptide stability)
-
Incubator
Procedure:
-
Peptide Preparation: Reconstitute lyophilized BPC 157 in a suitable sterile solvent to create a high-concentration stock solution. Perform serial two-fold dilutions in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Isolate several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the BPC 157 serial dilutions to the corresponding wells, resulting in a final volume of 200 µL and the target peptide concentrations. Include a positive control (bacteria in MHB without BPC 157) and a negative control (MHB only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of BPC 157 that shows no visible growth or significant reduction in OD₆₀₀ compared to the positive control.
-
MBC Determination: To determine the MBC, take a 10-100 µL aliquot from the wells that showed no visible growth (at and above the MIC). Spread the aliquot onto an appropriate agar plate. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Indirect Antimicrobial Mechanisms: Signaling Pathways
While direct antibacterial data is lacking, BPC 157 is known to modulate several signaling pathways that are crucial for tissue repair and inflammation control. These indirect mechanisms can create an environment that is less conducive to bacterial proliferation and promotes the resolution of infection.
Pro-Angiogenic and Tissue Repair Pathways
BPC 157 has been shown to accelerate wound healing by promoting angiogenesis (the formation of new blood vessels) and enhancing the proliferation and migration of fibroblasts. This is critical for restoring tissue integrity and blood supply to the injured, and potentially infected, site.
-
VEGFR2-Akt-eNOS Pathway: BPC 157 may upregulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Activation of this receptor initiates a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS)[2]. This leads to increased production of nitric oxide (NO), a key molecule in vasodilation and angiogenesis[2][3].
-
Growth Hormone Receptor (GHR) Pathway: Studies have indicated that BPC 157 can increase the expression of growth hormone receptors on fibroblasts. This sensitization to growth hormone can stimulate the JAK2-STAT signaling pathway, promoting cell proliferation and tissue regeneration.
Anti-inflammatory and Cytoprotective Pathways
BPC 157 exhibits potent anti-inflammatory effects, which can help to control the local environment at a site of infection and prevent excessive tissue damage from the host immune response.
-
Modulation of Nitric Oxide (NO) System: BPC 157 interacts with the NO system, which plays a complex role in inflammation[4]. By regulating NO synthesis, BPC 157 can help maintain vascular homeostasis and modulate immune cell responses[3].
-
Antioxidant Effects: The peptide has been shown to have antioxidant properties, potentially by upregulating antioxidant enzymes like heme oxygenase-1 (HO-1)[4]. This can reduce oxidative stress and protect cells from damage caused by inflammatory processes[4].
Conclusion and Future Directions
The pentadecapeptide BPC 157 presents a compelling profile as a tissue-protective and wound-healing agent. Its ability to accelerate repair and modulate inflammation suggests an indirect benefit in combating bacterial infections by enhancing the host's own defense and repair mechanisms. However, there is a significant lack of publicly available data to support a direct antibacterial effect.
Future research should prioritize conducting and publishing rigorous in vitro antibacterial susceptibility studies to determine the MIC and MBC values of BPC 157 against a broad range of clinically relevant bacterial pathogens. Elucidating whether BPC 157 has a direct mechanism of antibacterial action would be a critical step in understanding its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of BPC-157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protective Compound 157 (BPC-157) is a pentadecapeptide of 15 amino acids, which is a partial sequence of the human gastric juice protein BPC.[1] It has demonstrated significant cytoprotective and wound-healing capabilities across a variety of tissues, including skin, muscle, tendon, ligament, and bone.[2][3] Preclinical in vitro and in vivo studies suggest that BPC-157 exerts its therapeutic effects through multiple mechanisms, including the promotion of angiogenesis, modulation of the nitric oxide (NO) system, and activation of key signaling pathways involved in cell migration, proliferation, and survival.[4][5][6]
These application notes provide a comprehensive overview of standard in vitro experimental designs and detailed protocols to investigate the biological activities of BPC-157. The focus is on assays relevant to its regenerative potential, such as cell migration, angiogenesis, and the elucidation of its molecular mechanisms of action.
Key Signaling Pathways and Mechanisms of Action
BPC-157's pleiotropic effects are attributed to its influence on several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
-
VEGFR2-Akt-eNOS Pathway: BPC-157 has been shown to promote angiogenesis by increasing the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8] This leads to the time-dependent activation of the downstream VEGFR2-Akt-eNOS signaling pathway, which boosts the production of nitric oxide (NO), a key molecule in endothelial cell proliferation and vessel formation.[4][9]
-
FAK-Paxillin Pathway: The peptide enhances cell migration, a critical component of wound healing, by activating the Focal Adhesion Kinase (FAK)-paxillin pathway.[1][10] Studies show that BPC-157 dose-dependently increases the phosphorylation of both FAK and paxillin, which are essential for cell adhesion, spreading, and motility.[10][11]
-
Growth Hormone Receptor (GHR) - JAK2 Pathway: In tendon fibroblasts, BPC-157 has been found to upregulate the expression of the Growth Hormone Receptor (GHR).[2][12] This sensitizes the cells to growth hormone, leading to the activation of the Janus Kinase 2 (JAK2) pathway and subsequent enhancement of cell proliferation.[2]
-
ERK1/2 Pathway: BPC-157 can regulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][13] This pathway is central to cell growth, migration, and angiogenesis, and its activation leads to the expression of downstream targets like c-Fos, c-Jun, and Egr-1.[13][14]
References
- 1. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidology.co [peptidology.co]
- 7. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation | Semantic Scholar [semanticscholar.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. peptidesystems.com [peptidesystems.com]
- 13. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for BPC-157 Administration in Rat Models of Tendon Injury
Application Notes
Introduction: Body Protection Compound 157 (BPC-157) is a synthetic peptide of 15 amino acids (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a protein found in human gastric juice.[1][2] Preclinical studies, particularly in rodent models, have highlighted its potent regenerative capabilities across various tissues, including muscle, ligament, bone, and tendon.[3][4][5] In the context of tendon injuries, which are characterized by poor vascularity and slow healing, BPC-157 has demonstrated a remarkable ability to accelerate repair and improve functional outcomes.[2][6] These notes provide an overview of its mechanism and application in preclinical tendon injury research.
Mechanism of Action in Tendon Healing: BPC-157 exerts its pro-healing effects through a multi-faceted mechanism that enhances the natural repair process. Its primary actions in tendon healing include:
-
Stimulation of Angiogenesis: BPC-157 upregulates the expression of Vascular Endothelial Growth Factor (VEGF), promoting the formation of new blood vessels.[2][3] This enhanced blood supply to the injury site is critical for delivering oxygen, nutrients, and growth factors necessary for tissue regeneration.[2]
-
Activation of Fibroblasts: The peptide promotes the outgrowth, survival, and migration of tendon fibroblasts, the primary cells responsible for synthesizing the collagen matrix of tendons.[7]
-
Upregulation of Growth Factor Receptors: BPC-157 has been shown to increase the expression of growth hormone receptors in tendon fibroblasts, potentially amplifying anabolic and regenerative signals at the injury site.[3][8]
-
Modulation of Key Signaling Pathways: Research suggests BPC-157 mediates its effects by activating the Focal Adhesion Kinase (FAK)-Paxillin pathway.[3][7] This pathway is crucial for cell adhesion, migration, and proliferation, which are essential processes for effective tendon repair.
-
Anti-Inflammatory Effects: The peptide can reduce inflammatory infiltrates at the injury site, creating a more favorable environment for tissue regeneration.[3]
Experimental Protocols
This section details standardized protocols for inducing and treating tendon injuries in rat models with BPC-157, based on methodologies from published preclinical studies.
2.1 Protocol: Achilles Tendon Transection Model
This model is widely used to study the intrinsic healing capacity of a tendon mid-substance tear.
-
Animals: Male Wistar Albino rats (200-250g) are commonly used.
-
Anesthesia: Administer an appropriate anesthetic cocktail (e.g., Ketamine/Xylazine) via intraperitoneal injection. Confirm deep anesthesia via pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the rat in a prone position and shave the hair over the right hindlimb.
-
Sterilize the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
Make a longitudinal skin incision over the Achilles tendon.
-
Carefully expose the Achilles tendon by blunt dissection of the fascia.
-
Using a sterile scalpel, perform a complete transection of the tendon approximately 5 mm proximal to its calcaneal insertion.[6] Ensure a clear gap is visible between the transected ends.
-
The wound is typically left unsutured to model a significant tendon defect.
-
Close the skin incision with non-absorbable sutures.
-
-
Post-Operative Care: Administer analgesics as required. House rats individually to prevent cage-mates from interfering with the wound. Monitor for signs of infection.
2.2 Protocol: BPC-157 Preparation and Administration
BPC-157 demonstrates efficacy through various administration routes.
-
Reconstitution:
-
Lyophilized BPC-157 powder should be reconstituted with bacteriostatic water or sterile saline.
-
Gently swirl the vial to dissolve the peptide; do not shake.
-
The resulting solution can be stored at 2-8°C for short-term use.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection: This is the most common route in published studies.
-
Oral Administration (in drinking water):
-
Local Injection (Subcutaneous/Intramuscular): For targeted delivery, BPC-157 can be injected subcutaneously or intramuscularly near the injury site.[13][14]
-
Data Presentation: Summary of Quantitative Outcomes
The following tables summarize key quantitative findings from studies investigating BPC-157 in rat tendon injury models.
Table 1: Biomechanical Assessment of Healed Achilles Tendon (Data synthesized from studies on Achilles tendon transection/detachment models)
| Time Point | Treatment Group | Load to Failure (N) | Stiffness (N/mm) | Young's Modulus of Elasticity |
| Day 14 | Saline Control | Significantly Lower | Significantly Lower | Significantly Lower |
| BPC-157 (10 µg/kg, IP) | Significantly Increased | Significantly Increased | Significantly Increased | |
| Day 21 | Saline Control | Significantly Lower | Significantly Lower | Significantly Lower |
| BPC-157 (10 µg/kg, IP) | Significantly Increased | Significantly Increased | Significantly Increased |
Note: "Significantly Increased/Lower" indicates a statistically significant difference (p < 0.05) compared to the control group as reported in studies like Krivic et al. (2006) and Staresinic et al. (2003).[6][10]
Table 2: Functional Recovery Assessment (Based on the Achilles Functional Index (AFI) where values closer to 0 indicate normal function and values around -100 indicate complete loss of function)
| Time Point | Treatment Group | Achilles Functional Index (AFI) |
| Day 7 | Saline Control | ~ -90 to -110 |
| BPC-157 (10 µg/kg, IP) | Significantly Higher (Improved) | |
| Day 14 | Saline Control | ~ -80 to -100 |
| BPC-157 (10 µg/kg, IP) | Significantly Higher (Improved) | |
| Day 21 | Saline Control | ~ -70 to -90 |
| BPC-157 (10 µg/kg, IP) | Significantly Higher (Improved) |
Note: BPC-157 consistently results in significantly higher AFI values at all observed time points post-injury, indicating improved functional recovery of the limb.[6][10][15]
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for a rat tendon injury study with BPC-157.
Diagram 2: BPC-157 Signaling Pathway in Tendon Healing
Caption: Proposed signaling cascade of BPC-157 in tendon repair.
References
- 1. BPC-157 Peptide | Healing & Recovery Support [paragonsportsmedicine.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 6. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pliability.com [pliability.com]
- 9. Achilles Detachment in Rat and Stable Gastric Pentadecapeptide BPC 157: Promoted Tendon‐to‐Bone Healing and Opposed Corticosteroid Aggravation | Semantic Scholar [semanticscholar.org]
- 10. Achilles detachment in rat and stable gastric pentadecapeptide BPC 157: Promoted tendon-to-bone healing and opposed corticosteroid aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. swolverine.com [swolverine.com]
- 14. swolverine.com [swolverine.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: BPC-157 in Fibroblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide with a wide range of observed biological activities. Of particular interest to regenerative medicine and drug development is its purported efficacy in promoting the healing of various tissues, including skin, muscle, bone, ligament, and tendon.[1] Fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen, play a pivotal role in the wound healing process. This document provides detailed application notes and protocols for studying the effects of BPC-157 on fibroblasts in a cell culture setting. The information is compiled from various preclinical studies and is intended for research purposes.
Effects of BPC-157 on Fibroblast Function
BPC-157 has been demonstrated to modulate several key functions of fibroblasts, contributing to an accelerated healing response. These effects are primarily centered on enhancing cell migration, survival, and responsiveness to other growth factors, rather than directly stimulating proliferation.
Key Observed Effects:
-
Enhanced Cell Migration: BPC-157 significantly increases the in vitro migration of tendon fibroblasts in a dose-dependent manner.[2] This is a crucial step in wound healing, as fibroblasts need to move into the injured area to begin tissue repair.
-
Increased Cell Survival: While BPC-157 does not appear to directly increase fibroblast proliferation, it has been shown to significantly enhance cell survival under conditions of oxidative stress (e.g., exposure to H₂O₂).[2]
-
Upregulation of Growth Hormone Receptor (GHR): BPC-157 dose- and time-dependently increases the expression of GHR at both the mRNA and protein levels in tendon fibroblasts.[1] This sensitizes the fibroblasts to the proliferative effects of growth hormone (GH).[1]
-
Activation of Key Signaling Pathways: The effects of BPC-157 on fibroblast migration are mediated by the activation of the FAK-paxillin pathway.[2] The potentiation of growth hormone's effects is linked to the activation of the downstream JAK2 signaling pathway.[1]
-
Promotion of Tendon Explant Outgrowth: In ex vivo models, BPC-157 has been shown to significantly accelerate the outgrowth of tendon fibroblasts from tendon explants.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of BPC-157 on fibroblasts.
Table 1: Effect of BPC-157 on Fibroblast Migration
| Concentration of BPC-157 (µg/mL) | Fold Increase in Migration (Transwell Assay) |
| 0.5 | Dose-dependent increase |
| 1.0 | Dose-dependent increase |
| 2.0 | Up to 2.3-fold increase |
Data from Chang et al., 2011.[2]
Table 2: Effect of BPC-157 on Growth Hormone Receptor (GHR) Expression and Subsequent Proliferation in the Presence of Growth Hormone (GH)
| BPC-157 Concentration (µg/mL) | Treatment Duration | Effect on GHR Expression | Cell Proliferation (with 0.1 µg/mL GH) |
| 0.1 | 24 hours | Dose-dependent increase (mRNA & protein) | Dose-dependent increase |
| 0.25 | 24 hours | Dose-dependent increase (mRNA & protein) | Dose-dependent increase |
| 0.5 | 24 hours | Dose-dependent increase (mRNA & protein) | Dose-dependent increase |
| 0.5 | 1, 2, and 3 days | Time-dependent increase (mRNA & protein) | Time-dependent increase |
Data from Chang et al., 2014.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by BPC-157 in fibroblasts.
Experimental Workflows
References
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intraperitoneal BPC-157 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protective Compound-157 (BPC-157) is a synthetic pentadecapeptide (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a protein found in human gastric juice.[1] It has garnered significant interest in the scientific community for its pleiotropic beneficial effects demonstrated in numerous preclinical models, including the healing of musculoskeletal tissues, gastrointestinal protection, and anti-inflammatory properties.[1][2] A critical aspect of designing preclinical studies is the selection of an appropriate administration route. This document provides a detailed comparison of two common parenteral routes for BPC-157 administration in research settings: subcutaneous (SC) and intraperitoneal (IP).
While direct comparative pharmacokinetic data between subcutaneous and intraperitoneal injections are limited in published literature, this document synthesizes available preclinical efficacy data and established protocols to guide researchers in their experimental design.
Pharmacokinetics and Biodistribution
BPC-157 generally exhibits linear pharmacokinetic characteristics.[1][3] Following IV and IM administration, it is rapidly absorbed and eliminated, with an elimination half-life of less than 30 minutes.[1][2][3] The prototype drug is often undetectable in plasma within four hours post-administration.[4] After absorption, BPC-157 is distributed to various tissues, with the highest concentrations reported in the kidneys and liver.[2] It is metabolized in the liver and its metabolites are primarily excreted through urine and bile.[1][2][3]
It is widely suggested that BPC-157's therapeutic effects are systemic. After subcutaneous injection, the peptide is absorbed by blood vessels within the subcutaneous tissue and distributed throughout the body.[5] Several preclinical studies have demonstrated comparable efficacy between localized administration (intraperitoneal, topical) and oral administration (in drinking water), further supporting the hypothesis of a systemic mechanism of action.[6][7][8]
Table 1: Summary of Pharmacokinetic Parameters for BPC-157 (Intramuscular Administration) Note: Data for subcutaneous and intraperitoneal routes are not available in the cited literature. IM data is provided as the closest available reference for parenteral injection.
| Parameter | Animal Model | Dose (IM) | Value | Source |
| Tmax (Peak Time) | Rat | 20, 100, 500 µg/kg | 3 min | [1] |
| Beagle Dog | 6, 30, 150 µg/kg | 6.3 - 8.7 min | [1] | |
| t½ (Elimination Half-Life) | Rat / Dog | Various | < 30 min | [1][3] |
| Absolute Bioavailability | Rat | 20, 100, 500 µg/kg | ~14 - 19% | [1][3] |
| Beagle Dog | 6, 30, 150 µg/kg | ~45 - 51% | [1][3] |
Comparative Efficacy of Administration Routes
Preclinical studies have successfully utilized both subcutaneous and intraperitoneal routes to demonstrate the therapeutic efficacy of BPC-157 across a range of injury models. The choice of administration often depends on the specific experimental model and laboratory standard operating procedures. The consistent positive outcomes across different routes suggest that the systemic availability of the peptide is the primary driver of its healing properties.
Table 2: Summary of Preclinical Efficacy Studies Comparing Subcutaneous and Intraperitoneal BPC-157 Administration
| Research Area | Animal Model | Administration Route(s) | Dosage(s) | Key Findings | Source(s) |
| Muscle Healing | Rat (Crushed Gastrocnemius) | Intraperitoneal, Topical Cream | 10 µg/kg | Both routes induced faster muscle healing and full functional restoration, counteracting corticosteroid-impaired healing. | [8][9] |
| Myotendinous Junction Repair | Rat (Quadriceps Tendon Dissection) | Intraperitoneal, Oral | 10 ng/kg, 10 µg/kg | Both IP and oral routes demonstrated prominent therapeutic effects (macroscopic, microscopic, biomechanical, functional). | [6] |
| Spinal Cord Injury | Rat (Compression Injury) | Intraperitoneal | 2 µg/kg, 200 µg/kg (single dose) | A single IP injection led to consistent clinical improvement and better motor function. | [10] |
| Abdominal Compartment Syndrome | Rat (Intra-abdominal Hypertension) | Subcutaneous | 10 ng/kg, 10 µg/kg | SC administration reduced hypertension, thrombosis, and organ damage. | [11][12] |
| Gastrointestinal Fistula Healing | Rat (Colocutaneous/Vesicovaginal) | Intraperitoneal, Oral | 10 ng/kg, 10 µg/kg | Both IP and oral routes effectively healed various fistulas. | [7] |
| Neuromodulation | Rat | Intraperitoneal | Not specified | IP administration was shown to modulate dopamine and serotonin pathways. | [2] |
Signaling Pathways and Mechanism of Action
BPC-157 exerts its regenerative effects by modulating multiple signaling pathways. Its mechanism is multifactorial, involving pro-angiogenic, anti-inflammatory, and cytoprotective actions.
Caption: Key signaling pathways modulated by BPC-157.
BPC-157 promotes tissue regeneration through several key mechanisms.[13] It stimulates angiogenesis and vascular stability by activating the VEGFR2-Akt-eNOS pathway, which increases nitric oxide (NO) production.[2][13][14] The peptide also upregulates growth hormone receptors and activates the FAK-paxillin and ERK1/2 signaling pathways, which are crucial for cell adhesion, migration, and proliferation.[2][8] Furthermore, BPC-157 exhibits significant anti-inflammatory and cytoprotective effects by downregulating pro-inflammatory cytokines like IL-6 and TNF-α, decreasing COX-2 expression, and upregulating antioxidant enzymes such as heme oxygenase-1.[2][13]
Experimental Protocols
The following are generalized protocols for the subcutaneous and intraperitoneal administration of BPC-157 in a research setting, based on methodologies reported in preclinical studies. Researchers should adapt these protocols to their specific animal model, experimental design, and institutional guidelines.
Reagent Preparation and Handling
-
Materials:
-
Lyophilized BPC-157 peptide
-
Bacteriostatic water for injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Storage:
-
Reconstitution Protocol:
-
Allow the lyophilized BPC-157 vial to equilibrate to room temperature.
-
Using a sterile syringe or micropipette, slowly add the required volume of bacteriostatic water or sterile saline to the vial. For example, add 1 mL of solvent to a 1 mg vial to create a 1 mg/mL stock solution.
-
Gently swirl the vial to dissolve the peptide. Do not shake , as this can degrade the peptide structure.
-
Aliquot the reconstituted peptide into sterile microcentrifuge tubes for storage to prevent contamination of the stock solution.
-
Subcutaneous (SC) Administration Protocol
Subcutaneous injection deposits the BPC-157 solution into the loose connective tissue between the skin and the muscle, allowing for systemic absorption.[5][16]
-
Materials:
-
Reconstituted BPC-157 solution
-
Sterile insulin or tuberculin syringes (e.g., 27-30 gauge)
-
70% ethanol swabs
-
-
Procedure (for a rat model):
-
Calculate the required dose volume based on the animal's body weight and the stock solution concentration. Doses in rat studies often range from 10 ng/kg to 10 µg/kg.[11]
-
Draw the calculated volume into a sterile syringe.
-
Properly restrain the animal.
-
Lift a fold of skin in the dorsal region (back of the neck/scruff area is common to prevent the animal from reaching the site).
-
Clean the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle into the base of the skin tent at a 45-degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and apply gentle pressure to the site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Administration Protocol
Intraperitoneal injection delivers the BPC-157 solution directly into the peritoneal cavity for rapid systemic absorption.
-
Materials:
-
Reconstituted BPC-157 solution
-
Sterile syringes (e.g., 23-25 gauge)
-
70% ethanol swabs
-
-
Procedure (for a rat model):
-
Calculate the required dose volume. Doses in rat studies often range from 10 ng/kg to 10 µg/kg, with saline typically used as the vehicle at a volume of 5 mL/kg.[6][7]
-
Draw the calculated volume into a sterile syringe.
-
Properly restrain the animal, tilting it slightly head-down to allow abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Clean the site with a 70% ethanol swab.
-
Insert the needle at a 30-45 degree angle through the skin and abdominal wall.
-
Gently aspirate to ensure the needle has not entered the bowel or a blood vessel.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
-
Caption: General workflow for BPC-157 administration in preclinical studies.
Conclusion
Both subcutaneous and intraperitoneal administration routes have been shown to be effective for delivering BPC-157 in a variety of preclinical models. The available evidence strongly suggests that BPC-157 acts systemically, and its therapeutic benefits are not strictly dependent on localized delivery.
-
Subcutaneous administration is generally considered less invasive and less stressful for the animal, making it suitable for studies requiring frequent, long-term dosing.
-
Intraperitoneal administration offers rapid absorption into the systemic circulation and is a well-established route in many rodent experimental models.
The choice between SC and IP administration should be based on the specific research question, the experimental model, the required dosing regimen, and the technical expertise of the research staff. Given the systemic nature of BPC-157's effects, both routes are valid for investigating its therapeutic potential.
References
- 1. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
- 8. pliability.com [pliability.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stable Gastric Pentadecapeptide BPC 157 Therapy for Primary Abdominal Compartment Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BPC 157 and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 16. The Ultimate Guide to Injecting Bpc 157: Step-by-Step Instructions [affiliates.bloodstock.uk.com]
Application Notes and Protocols for B-P-C-157 in Rodent Gastrointestinal Healing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for utilizing the stable gastric pentadecapeptide B-P-C-157 in rodent models of gastrointestinal (GI) healing. The information is compiled from various preclinical studies and is intended to guide researchers in designing and conducting their own investigations into the therapeutic potential of this promising peptide.
Introduction
Body Protective Compound 157 (B-P-C-157) is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1] It has demonstrated significant cytoprotective and healing effects across a range of tissues, with particular efficacy noted in the gastrointestinal tract.[2][3] Preclinical studies in rodents have shown its ability to accelerate the healing of various GI lesions, including ulcers, fistulas, and damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] B-P-C-157 is stable in human gastric juice, making it a viable candidate for oral administration.[7]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of B-P-C-157 used in various rodent models of gastrointestinal injury.
Table 1: B-P-C-157 Dosage and Administration in Rodent Models of Gastrointestinal Healing
| Rodent Model | Injury Type | B-P-C-157 Dosage | Administration Route | Study Duration | Key Findings |
| Rats | Short Bowel Syndrome | 10 ng/kg or 10 µg/kg | Peroral (in drinking water) or Intraperitoneal (IP) | 4 weeks | Promoted weight gain, increased villus height, crypt depth, and muscle thickness.[8] |
| Rats | Intestinal Anastomosis | 10 ng/kg or 10 µg/kg | Peroral (in drinking water) or Intraperitoneal (IP) | Up to 10 days | Increased anastomosis breaking strength and improved healing.[5] |
| Rats | Colovesical Fistula | 10 ng/kg or 10 µg/kg | Peroral (in drinking water) or Intraperitoneal (IP) | Until sacrifice | Promoted simultaneous healing of colon and bladder defects and closure of the fistula.[4] |
| Rats | Duodenocutaneous Fistula | 10 ng/kg or 10 µg/kg | Peroral (in drinking water) or Intraperitoneal (IP) | Until sacrifice | Accelerated fistula healing.[4] |
| Rats | Rectovaginal Fistula | 10 ng/kg or 10 µg/kg | Peroral (in drinking water) or Intraperitoneal (IP) | Until sacrifice | Promoted healing of the fistula.[4] |
| Rats | NSAID-induced Gastric Lesions | 10 ng/kg or 10 µg/kg | Intraperitoneal (IP) | Acute | Reduced the severity of gastric lesions induced by indomethacin, aspirin, and diclofenac.[5] |
| Rats | Adjuvant Arthritis with GI Lesions | 10 ng/kg or 10 µg/kg | Intraperitoneal (IP) | Up to 1 year | Attenuated the development of arthritis and associated gastrointestinal lesions.[5] |
Experimental Protocols
Induction of Gastrointestinal Injury Models
3.1.1. Short Bowel Syndrome in Rats
-
Animal Model: Wistar rats of either sex.
-
Surgical Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Perform a midline laparotomy to expose the small intestine.
-
Resect the small bowel from 5 cm below the pylorus to the fourth ileal artery cranial to the ileocecal valve.
-
Perform an end-to-end anastomosis to restore intestinal continuity.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of distress.
3.1.2. Intestinal Anastomosis in Rats
-
Animal Model: Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy.
-
Transect the colon and create a colon-colon anastomosis.
-
Close the abdominal wall.
-
3.1.3. Fistula Models in Rats (e.g., Colovesical, Duodenocolic)
-
Animal Model: Wistar rats.
-
Surgical Procedure (General):
-
Anesthetize the rat.
-
Create a defect in the target organs (e.g., colon and bladder for colovesical fistula).
-
Appose the defects to create a fistulous tract.
-
The specific surgical technique will vary depending on the type of fistula being created. For a duodenocolic fistula, a defect is created in both the duodenum and the colon, and these are then surgically joined.[5]
-
-
Post-operative Care: Provide appropriate post-surgical care.
3.1.4. NSAID-Induced Gastric Lesions in Rats
-
Animal Model: Wistar rats.
-
Inducing Agent:
-
Indomethacin (30 mg/kg s.c.)
-
Aspirin (400 mg/kg i.g.)
-
Diclofenac (125 mg/kg i.p.)
-
-
Procedure: Administer the NSAID to the rats. B-P-C-157 is typically given simultaneously or 1 hour prior to the NSAID application.[5]
-
Assessment: Sacrifice the animals at a predetermined time point and evaluate the gastric mucosa for lesions.
Preparation and Administration of B-P-C-157
3.2.1. Reconstitution
-
B-P-C-157 is a stable peptide and can be dissolved in saline for intraperitoneal injection or in drinking water for peroral administration.
3.2.2. Administration Routes
-
Intraperitoneal (IP) Injection:
-
Peroral (in Drinking Water):
-
Dissolve B-P-C-157 in the daily drinking water to achieve the target dose (e.g., 10 µg/kg or 10 ng/kg).
-
A common protocol involves providing 12 ml of treated water per rat per day.[4][8] The concentration in the water would be calculated based on the average daily water consumption and body weight of the rats (e.g., 0.16 µg/ml for a 10 µg/kg dose).[5][9]
-
Assessment of Gastrointestinal Healing
3.3.1. Macroscopic Evaluation:
-
Visually inspect the site of injury (e.g., anastomosis, fistula, gastric mucosa) for signs of healing, adhesion formation, and leakage.
3.3.2. Biomechanical Testing (for Anastomosis):
-
Measure the bursting pressure and maximal bowel wall tension of the anastomotic site to assess its strength.
3.3.3. Histological Analysis:
-
Collect tissue samples from the area of interest.
-
Fix, embed, section, and stain the tissues (e.g., with Hematoxylin and Eosin) to evaluate parameters such as:
-
Villus height and crypt depth
-
Muscle thickness
-
Inflammatory cell infiltration
-
Granulation tissue formation
-
Collagen deposition
-
3.3.4. Molecular and Biochemical Analyses:
-
Measure markers of inflammation (e.g., IL-6, TNF-α), angiogenesis (e.g., VEGF), and oxidative stress in tissue homogenates.[5]
-
Assess the expression of genes involved in healing pathways.
Signaling Pathways and Mechanisms of Action
B-P-C-157 is believed to exert its pro-healing effects through multiple signaling pathways. It has been shown to stimulate the expression of the Egr-1 gene and activate the FAK-paxillin and JAK-2 signaling pathways.[10] Additionally, it interacts with the nitric oxide (NO) system and stimulates the production of growth factors like VEGF and TGF-β1, which are crucial for angiogenesis and tissue repair.[1]
Caption: BPC-157 signaling pathways in gastrointestinal healing.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of B-P-C-157 on gastrointestinal healing in rodents.
Caption: General experimental workflow for BPC-157 studies.
Conclusion
B-P-C-157 has consistently demonstrated potent gastrointestinal healing properties in a variety of rodent models. The effective dosage range is typically between 10 ng/kg and 10 µg/kg, administered either intraperitoneally or perorally. These application notes and protocols provide a foundation for researchers to further explore the therapeutic potential of B-P-C-157 in the context of gastrointestinal diseases and injury. Adherence to established and detailed experimental protocols is crucial for obtaining reproducible and reliable data.
References
- 1. thereclinic.com [thereclinic.com]
- 2. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastric pentadecapeptide BPC 157 and short bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Brain-gut Axis and Pentadecapeptide BPC 157: Theoretical and Practical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BPC-157 in Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protective Compound 157 (BPC-157) is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1][2] It has demonstrated significant therapeutic potential in various preclinical models of tissue injury and inflammation, including those of Inflammatory Bowel Disease (IBD).[3][4] These notes provide a comprehensive overview of the application of BPC-157 in established animal models of IBD, detailing experimental protocols, summarizing quantitative data, and illustrating the proposed signaling pathways involved in its therapeutic effects. BPC-157 is noted for its stability in human gastric juice and its efficacy across both upper and lower gastrointestinal tracts without observed side effects in preclinical studies.[5][6]
Mechanisms of Action in IBD
BPC-157 exerts its therapeutic effects in IBD models through a multi-faceted approach, including:
-
Anti-inflammatory Effects: BPC-157 has been shown to reduce inflammation in the digestive tract.[2] It can decrease the activity of myeloperoxidase (MPO), a marker for neutrophil infiltration, in colonic tissue.[7]
-
Tissue Repair and Regeneration: The peptide promotes the healing of ulcers and the mucosal gut lining by stimulating the production of growth factors and collagen.[2]
-
Angiogenesis: BPC-157 promotes the formation of new blood vessels, a critical process for healing damaged tissues.[1][8] This is partly achieved through the activation of the VEGFR2-Akt-eNOS signaling pathway.[7][9]
-
Modulation of Nitric Oxide (NO) Synthesis: It plays a role in promoting the synthesis of nitric oxide, which is crucial for relaxing blood vessels and improving blood flow to injured tissues.[2]
-
Cytoprotection: BPC-157 exhibits cytoprotective properties, protecting the gastrointestinal mucosa from injury.[4][5]
Quantitative Data from Preclinical IBD Models
The efficacy of BPC-157 has been quantified in several key animal models of IBD. The following tables summarize the significant findings.
Ischemia/Reperfusion-Induced Colitis in Rats
This model mimics the ischemic events that can occur in IBD. BPC-157 has been shown to normalize markers of oxidative stress in this model.[3][7]
| Parameter | Control (Saline) | BPC-157 (10 µg/kg, local bath) | Reference |
| Malondialdehyde (MDA) in colon tissue | Increased | Normalized | [3][7] |
| Nitric Oxide (NO) in colon tissue | Altered (decreased in ischemia, increased in reperfusion) | Normalized | [3][7] |
Cysteamine-Induced Colitis in Rats
Cysteamine induces severe colon lesions, and BPC-157 has demonstrated a potent healing effect in this model.[10][11][12]
| Parameter | Control | BPC-157 (10 µg/kg or 10 ng/kg) | Reference |
| Colon Lesion Severity | Severe | Significantly inhibited | [12] |
| Anastomosis Healing | Poor | Efficient healing | [10][11] |
| Myeloperoxidase (MPO) Activity | High | Reduced | [7] |
Note: BPC-157 was effective when administered intraperitoneally, intragastrically, or intrarectally in the cysteamine model.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key IBD models where BPC-157 has been investigated.
Ischemia/Reperfusion-Induced Colitis in Rats
This protocol is designed to induce ischemic and reperfusion injury to the colon.
Workflow:
Ischemia/Reperfusion Colitis Workflow
Detailed Steps:
-
Animal Model: Male Wistar rats are typically used.[7]
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
Surgical Procedure: Perform a midline laparotomy to expose the abdominal cavity. The left colic artery and vein are then occluded using ligatures to induce ischemia in a defined segment of the colon.[7]
-
Ischemia and Reperfusion: Maintain the ligation for a specific period (e.g., 20 minutes) to induce ischemic injury. Subsequently, remove the ligatures to allow for reperfusion.[13]
-
BPC-157 Administration: Immediately after initiating reperfusion, administer BPC-157 (10 µg/kg) or saline as a local bath (1 mL/rat) directly onto the affected colon segment.[3][7]
-
Assessment: After a defined reperfusion period (e.g., 15 minutes), sacrifice the animals. Harvest the colon tissue for the analysis of malondialdehyde (MDA) and nitric oxide (NO) levels to quantify oxidative stress.[3][7]
Cysteamine-Induced Colitis in Rats
This model uses a chemical toxicant to induce colitis.
Workflow:
Cysteamine-Induced Colitis Workflow
Detailed Steps:
-
Induction of Colitis: Administer cysteamine (400 mg/kg) intrarectally in a volume of 1 mL/rat.[10][11]
-
BPC-157 Administration:
-
Assessment: Sacrifice the animals at various time points (e.g., 3, 5, 7, and 14 days) after induction.[10][11] Assess the severity of colitis through macroscopic scoring of the colon, histological analysis, and measurement of myeloperoxidase (MPO) activity in the colonic tissue.[7]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This is a widely used model that induces a T-cell-mediated immune response resembling Crohn's disease.
Detailed Steps:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Colitis: Prior to induction, fast the rats for 24 hours with free access to water. Lightly anesthetize the rats and insert a catheter rectally approximately 8 cm into the colon. Instill TNBS (e.g., 10-30 mg) dissolved in 50% ethanol. The ethanol is crucial for breaking the mucosal barrier.
-
BPC-157 Administration: BPC-157 can be administered through various routes, including intraperitoneal, oral (gavage or in drinking water), or rectal enema. A typical dosage is in the µg/kg to ng/kg range. Treatment can be initiated before or after the induction of colitis.
-
Assessment: Monitor the animals daily for weight loss, stool consistency, and the presence of blood to calculate the Disease Activity Index (DAI). At the end of the experiment (e.g., 7-14 days), sacrifice the animals and collect the colon for macroscopic scoring, histological analysis, and measurement of inflammatory markers such as MPO, TNF-α, and IL-6.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is particularly relevant for studying ulcerative colitis as it primarily damages the colonic epithelium.
Detailed Steps:
-
Animal Model: C57BL/6 mice are a commonly used strain due to their susceptibility to DSS.
-
Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic colitis models, cycles of DSS administration followed by periods of regular drinking water are used.
-
BPC-157 Administration: BPC-157 can be administered via intraperitoneal injection, oral gavage, or in the drinking water. Dosing regimens are typically in the µg/kg to ng/kg range.
-
Assessment: Monitor the mice daily for weight loss, stool consistency, and rectal bleeding to determine the DAI. At the end of the study, measure the colon length (colitis often leads to colon shortening) and collect tissue for histological scoring and analysis of inflammatory cytokines (e.g., TNF-α, IL-6).
Signaling Pathways
BPC-157's therapeutic effects are mediated through the modulation of several key signaling pathways.
VEGFR2-Akt-eNOS Signaling Pathway
BPC-157 promotes angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade.[9]
BPC-157 and the VEGFR2-Akt-eNOS Pathway
This pathway is crucial for the formation of new blood vessels, which is essential for the healing of damaged intestinal tissue. BPC-157 has been shown to increase the expression and internalization of VEGFR2, leading to the activation of the VEGFR2-Akt-eNOS signaling pathway.[7]
FAK-Paxillin Signaling Pathway
The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is involved in cell adhesion, migration, and proliferation, which are all important processes in wound healing. BPC-157 has been suggested to activate this pathway, thereby promoting the repair of the intestinal lining.
BPC-157 and the FAK-Paxillin Pathway
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key regulator of the inflammatory response. While the direct interaction of BPC-157 with this pathway in IBD is still under investigation, its known anti-inflammatory effects suggest a potential modulatory role.
Potential Modulation of the JAK/STAT Pathway by BPC-157
By potentially inhibiting the activation of the JAK/STAT pathway, BPC-157 may reduce the production of pro-inflammatory cytokines, thereby ameliorating the inflammatory state in IBD. Further research is needed to fully elucidate this mechanism.
Conclusion
BPC-157 demonstrates significant therapeutic potential in various preclinical models of inflammatory bowel disease. Its multifaceted mechanism of action, encompassing anti-inflammatory, tissue-regenerative, and pro-angiogenic effects, makes it a promising candidate for further investigation and development as a treatment for IBD. The protocols and data presented in these application notes provide a valuable resource for researchers in this field.
References
- 1. BPC 157's effect on healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable gastric pentadecapeptide BPC 157 in the treatment of colitis and ischemia and reperfusion in rats: New insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Gastric Pentadecapeptide BPC 157 May Recover Brain–Gut Axis and Gut–Brain Axis Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable gastric pentadecapeptide BPC 157 in the treatment of colitis and ischemia and reperfusion in rats: New insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Stable gastric pentadecapeptide BPC 157 heals cysteamine-colitis and colon-colon-anastomosis and counteracts cuprizone brain injuries and motor disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteamine-colon and cysteamine-duodenum lesions in rats. Attenuation by gastric pentadecapeptide BPC 157, cimetidine, ranitidine, atropine, omeprazole, sulphasalazine and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BPC-157 in Musculoskeletal Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide (GEPPPGKPADDAGLV) derived from a protein found in human gastric juice.[1][2] Initially recognized for its cytoprotective and wound-healing properties within the gastrointestinal tract, its therapeutic potential has been explored across a wide range of tissues.[3][4] In the context of musculoskeletal research, BPC-157 has demonstrated significant regenerative capabilities in preclinical animal models, accelerating the healing of tendons, ligaments, muscles, and bones.[3][5][6][7]
These application notes provide a summary of the current research, outlining the proposed mechanisms of action, key experimental findings, and detailed protocols for researchers investigating the therapeutic potential of BPC-157 in musculoskeletal injuries. Despite robust preclinical evidence, it is crucial to note that human clinical data remains extremely limited, and BPC-157 is considered an investigational compound not approved for human use by the FDA.[3][4][5]
Mechanism of Action & Signaling Pathways
BPC-157 exerts its pro-healing effects through the modulation of several key signaling pathways. Its pleiotropic nature allows it to influence angiogenesis, inflammation, growth factor expression, and cell migration.
Angiogenesis and Endothelial Function
A primary mechanism of BPC-157 is the promotion of angiogenesis (the formation of new blood vessels), which is critical for delivering oxygen and nutrients to injured tissues.[1][8][9][10] This is largely achieved through the activation of the VEGFR2-Akt-eNOS signaling axis.
Caption: BPC-157 promotes angiogenesis via the VEGFR2-Akt-eNOS signaling pathway.
Fibroblast Activity and Collagen Synthesis
BPC-157 enhances the healing of connective tissues like tendons and ligaments by stimulating fibroblast activity. It promotes the migration and survival of tendon fibroblasts and accelerates collagen synthesis.[3][11][12] This process is mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[3][11][13]
Caption: The FAK-Paxillin pathway is central to BPC-157's effect on fibroblasts.
Upregulation of Growth Hormone Receptor
Research indicates that BPC-157 can upregulate the expression of Growth Hormone Receptors (GHR) on tendon fibroblasts.[3][14] This sensitizes the cells to the anabolic effects of growth hormone, potentially enhancing proliferation and tissue repair through the JAK2 signaling pathway.[14]
Caption: BPC-157 upregulates GHR, enhancing the pro-proliferative effect of GH.
Applications in Musculoskeletal Injury Models
Preclinical studies have consistently reported positive outcomes with BPC-157 administration across various musculoskeletal injury models.
Tendon and Ligament Healing
Tissues with limited blood supply, such as tendons and ligaments, are notoriously slow to heal.[1][3] BPC-157 has been shown to significantly accelerate this process.[1][15]
Table 1: Summary of BPC-157 Effects in Tendon & Ligament Injury Models
| Animal Model | Injury Type | BPC-157 Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Rat | Achilles Tendon Transection | 10 µg/kg or 10 ng/kg IP, daily | Increased load-to-failure; smaller defect size; improved collagen organization. | [16][17] |
| Rat | Medial Collateral Ligament (MCL) Transection | 10 µg/kg IP, oral, or topical, daily | Improved biomechanical strength; enhanced functional recovery; better collagen alignment. | [17][18] |
| Rat | Quadriceps Tendon Transection | 10 µg/kg IP, daily | Restored tendon integrity; improved motor function indices. | [5][15] |
| Rat | Tendon-to-Bone Healing | 10 µg/kg IP, daily | Enhanced healing even with corticosteroid impairment; upregulated collagen I & III. |[3][19] |
Muscle Injury and Regeneration
BPC-157 has demonstrated efficacy in promoting the healing of transected, crushed, or detached skeletal muscle.[3][20][21] It reduces inflammation, promotes myogenesis, and restores function.[3][9]
Table 2: Summary of BPC-157 Effects in Muscle Injury Models
| Animal Model | Injury Type | BPC-157 Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Rat | Gastrocnemius Muscle Crush | 10 µg/kg IP or local cream, daily | Accelerated functional restoration; reduced inflammatory infiltrates; reversed corticosteroid-impaired healing. | [5][21] |
| Rat | Quadriceps Muscle Transection | 10 µg/kg IP, daily | Improved muscle structure and function; reduced atrophy and gapping. | [5][16] |
| Rat | Myotendinous Junction Dissection | 10 µg/kg IP, daily | Complete restoration of the junction; normalized eNOS and COX-2 expression. |[20] |
Bone Healing
Studies suggest BPC-157 can accelerate bone healing, particularly in models of segmental bone defects.[3][22] It appears to promote osteoblast activity and angiogenesis within the fracture site.[1]
Table 3: Summary of BPC-157 Effects in Bone Healing Models
| Animal Model | Injury Type | BPC-157 Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Rabbit | Segmental Bone Defect | 10 µg/kg IP, daily | Significantly larger callus formation vs. control; healing comparable to bone marrow grafts. | [22] |
| Rat | Femoral Head Osteonecrosis | 10 µg/kg IP, daily | Counteracted bone resorption and improved bone healing. |[20] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
In Vivo Model: Rat Achilles Tendon Transection and Repair
This model is commonly used to assess the efficacy of therapeutic agents on tendon healing.
Caption: A typical workflow for an in vivo study of BPC-157 on tendon healing.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine IP injection).
-
Surgical Procedure:
-
Shave and sterilize the surgical area over the right hindlimb.
-
Make a longitudinal skin incision to expose the Achilles tendon.
-
Perform a complete transection of the tendon approximately 1 cm proximal to its calcaneal insertion.
-
Suture the transected ends together using a modified Kessler stitch with non-absorbable suture material.
-
Close the skin incision.
-
-
Treatment Groups:
-
Control Group: Receives daily injections of saline (vehicle).
-
BPC-157 Group: Receives daily injections of BPC-157 (e.g., 10 µg/kg, intraperitoneally).
-
-
Administration: Administer the first dose 30 minutes post-surgery and continue once daily until sacrifice.[18]
-
Euthanasia and Tissue Harvest: At predetermined time points (e.g., 14, 28, and 42 days), euthanize the animals. Harvest the entire Achilles tendon, including the calcaneal bone block.
-
Analysis:
-
Biomechanical Testing: Perform tensile testing to determine the ultimate load-to-failure, stiffness, and other mechanical properties.
-
Histological Analysis: Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess cellular infiltration, collagen organization, and fibrosis.
-
Molecular Analysis: Use qPCR to analyze the expression of genes related to healing, such as collagen types (Col1a1, Col3a1), growth factors (VEGF), and inflammatory markers (TNF-α, IL-6).
-
In Vitro Model: Tendon Fibroblast Migration (Transwell Assay)
This assay assesses the direct effect of BPC-157 on the migratory capacity of tendon fibroblasts, a key process in tendon repair.[11][12]
Protocol:
-
Cell Culture:
-
Isolate primary tendon fibroblasts from rat Achilles tendons.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Use cells between passages 3 and 6 for experiments.
-
-
Transwell Assay Setup:
-
Use Transwell inserts with an 8.0 µm pore size polycarbonate membrane.
-
Seed serum-starved tendon fibroblasts (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free media.
-
-
Treatment:
-
In the lower chamber, add media containing different concentrations of BPC-157 (e.g., 0, 1, 10, 100 ng/mL) to act as a chemoattractant.[11]
-
-
Incubation: Incubate the plate for a specified period (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like Crystal Violet.
-
Elute the dye and measure the absorbance with a spectrophotometer, or count the number of migrated cells in several high-power fields under a microscope. An increase in cell number/absorbance indicates enhanced migration.
-
Dosage and Administration in Preclinical Research
BPC-157 has been found to be effective across a wide range of doses and via multiple routes of administration in animal models.[13]
Table 4: Summary of Preclinical Dosing Regimens for BPC-157
| Route of Administration | Typical Dosage Range (per kg body weight) | Frequency | Injury Models Used | Reference |
|---|---|---|---|---|
| Intraperitoneal (IP) | 10 ng to 10 µg | Once Daily | Tendon, Ligament, Muscle, Bone | [18][23] |
| Oral (in drinking water) | 0.16 µg/mL | Ad libitum | Ligament Healing | [18] |
| Topical (in cream) | 1.0 µg/g cream | Once Daily | Ligament, Muscle Healing | [18][21] |
| Intramuscular (IM) | 20 µg to 100 µg (total dose) | Once Daily | General Healing | [24] |
| Subcutaneous (SubQ) | 200 mcg to 500 mcg (total dose) | Once Daily | General Healing |[1][25] |
Note: Dosages are primarily from rat studies and should not be extrapolated to humans.
Safety and Toxicology Summary
In animal studies, BPC-157 has demonstrated a favorable safety profile, with no significant adverse effects reported even at high doses.[1][4] However, the lack of rigorous, large-scale human clinical trials means its safety in humans is unproven.[5][8][22] The compound is not approved by the FDA and is on the World Anti-Doping Agency (WADA) prohibited list.[2][4] Products are often sourced from unregulated facilities, posing risks of contamination or impurity.[5][8]
Summary and Future Directions
BPC-157 is a promising investigational peptide that demonstrates robust and consistent regenerative effects across a variety of preclinical musculoskeletal injury models.[3][16] Its multifaceted mechanism of action, targeting angiogenesis, fibroblast activity, and growth factor signaling, makes it a compelling candidate for further research.
The primary challenge remains the significant gap between extensive animal data and the near-total lack of human clinical trials.[3][22] For drug development professionals and researchers, the future of BPC-157 hinges on the initiation of well-designed, placebo-controlled clinical studies to validate its efficacy and, most importantly, establish a comprehensive safety profile in humans.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. sports-injury-physio.com [sports-injury-physio.com]
- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review. | Read by QxMD [read.qxmd.com]
- 7. researchgate.net [researchgate.net]
- 8. BPC 157 - Miracle Cure or Misunderstood Compound for Joint and Tendon Pain? - Pro Sports Medicine [prosportsmedicine.co.uk]
- 9. swolverine.com [swolverine.com]
- 10. swolverine.com [swolverine.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BPC-157 Peptide | Healing & Recovery Support [paragonsportsmedicine.com]
- 16. Musculoskeletal and Tissue Healing with BPC 157: Weight Loss and Vitality: Medical Weight Loss [weightlossandvitality.com]
- 17. youtube.com [youtube.com]
- 18. Pentadecapeptide BPC 157 (PL 14736) improves ligament healing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unlocking the Power of Peptides: How BPC-157 Revolutionizes Soft Tissue Repair and Inflammation Management - Holistic Health Institute [holistichealthinstitute.us]
- 20. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of pentadecapeptide BPC 157 on muscle healing impaired by systemic corticosteroid application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. swcofusa.com [swcofusa.com]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. swolverine.com [swolverine.com]
Application Notes & Protocols for Assessing BPC-157 Efficacy In Vivo
Introduction: Body Protective Compound 157 (BPC-157) is a pentadecapeptide of 15 amino acids, which is a partial sequence of a body protection compound (BPC) first discovered and isolated from human gastric juice.[1] Preclinical studies, primarily in animal models, have demonstrated its potential regenerative and cytoprotective effects across a wide range of biological systems, including the gastrointestinal tract, musculoskeletal tissues, and the central nervous system.[2][3] Its mechanism of action is multifactorial, reportedly involving the modulation of several key signaling pathways related to angiogenesis, inflammation, and cell growth.[4][5] BPC-157 is noted for its stability in gastric juice and its efficacy across various administration routes, including oral, intraperitoneal, and local injection.[6][7]
These application notes provide detailed protocols for assessing the in vivo efficacy of BPC-157 in various preclinical animal models. The methodologies are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this peptide.
Protocols for Assessing Musculoskeletal System Efficacy
The musculoskeletal healing properties of BPC-157 are among its most studied attributes. Preclinical models have shown improved functional, structural, and biomechanical outcomes in muscle, tendon, ligament, and bone injuries.[4]
Tendon Healing: Achilles Tendon Transection Model (Rat)
This model is used to evaluate the effect of BPC-157 on the healing of a complete tendon rupture.
Experimental Protocol:
-
Animal Model: Male Wistar Albino rats (250-300g). House animals in compliance with standard laboratory conditions.[7]
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines (e.g., intraperitoneal ketamine/xylazine).
-
Surgical Procedure:
-
Make a longitudinal skin incision over the right Achilles tendon.
-
Carefully expose the tendon by blunt dissection.
-
Perform a complete transection of the Achilles tendon 5 mm above its insertion on the calcaneus.
-
Leave the wound unsutured to create a gap, mimicking a severe rupture.
-
-
Treatment Groups:
-
Control Group: Administer saline vehicle.
-
BPC-157 Group(s): Administer BPC-157 at desired doses (e.g., 10 µg/kg or 10 ng/kg).[7]
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection, oral (in drinking water), or local injection near the injury site.[7][8]
-
Frequency: Typically once daily. The first application is often administered immediately or 30 minutes post-surgery.[9]
-
Duration: Continue treatment for the duration of the study (e.g., 7, 14, or 21 days).
-
-
Outcome Assessments:
-
Functional Assessment: Perform walking track analysis (e.g., Tibial Function Index) at regular intervals to assess limb function.[10]
-
Macroscopic Evaluation: At sacrifice, visually inspect the healing tendon for gap size, tissue continuity, and adhesions.
-
Biomechanical Testing: Harvest the healed tendon and perform tensile strength testing to determine parameters like load-to-failure.[4]
-
Histological Analysis: Section the tendon and stain with H&E (for cellularity and morphology) and Masson's trichrome (for collagen organization).
-
Molecular Analysis: Analyze tissue homogenates for the expression of relevant genes and proteins (e.g., VEGF, FAK, Paxillin, Collagen I) via qPCR or Western blot.[1][11]
-
Experimental Workflow: Tendon Healing Model
Caption: Workflow for assessing BPC-157 in a rat Achilles tendon injury model.
Muscle Injury: Myotendinous Junction Dissection Model (Rat)
This protocol assesses the healing of the critical junction between muscle and tendon.
Experimental Protocol:
-
Animal Model: Male Wistar Albino rats (350-400g).[12]
-
Surgical Procedure: Under anesthesia, create a defect by dissecting the quadriceps tendon from the quadriceps muscle. This type of injury does not heal spontaneously.[7]
-
Treatment Groups: Control (saline), BPC-157 (10 µg/kg), BPC-157 (10 ng/kg).[7]
-
Administration:
-
Outcome Assessments:
-
Macroscopic/Microscopic Analysis: Evaluate the myotendinous junction for tissue regeneration and defect closure.
-
Biomechanical Analysis: Test the tensile strength of the repaired junction.
-
Molecular Markers: Assess eNOS and COX-2 mRNA levels and oxidative stress markers in the junction tissue.[7]
-
Quantitative Data Summary: Musculoskeletal Healing
| Model | Species | BPC-157 Dose/Route | Key Quantitative Outcomes | Reference |
| Achilles Tendon Transection | Rat | Not specified | Improved load to failure, better fiber alignment, higher cellularity at repair interface. | [4][5] |
| Tendon Explant Outgrowth | Rat (ex vivo) | 0.1-10 µg/mL | Dose-dependently accelerated outgrowth of tendon fibroblasts from explants. | [1][11] |
| Myotendinous Junction Dissection | Rat | 10 µg/kg or 10 ng/kg (i.p. or oral) | Prominently improved macroscopic, microscopic, biomechanical, and functional outcomes. | [7] |
| Muscle Contusion | Rat | 10 µg/kg (i.p./oral) or 1 µg/g (topical) | Rapidly increased functional recovery (Tibial Function Index, Extensor Postural Thrust). | [10] |
Protocols for Assessing Angiogenic Efficacy
BPC-157 is reported to promote the formation of new blood vessels (angiogenesis), a critical component of tissue healing.[8][13]
Hind Limb Ischemia Model (Rat)
This model evaluates the ability of BPC-157 to restore blood flow to ischemic tissue.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Under anesthesia, ligate and excise the femoral artery in one hind limb to induce ischemia.
-
Treatment Groups: Control (saline), BPC-157 (e.g., 10 µg/kg).
-
Administration: Daily intraperitoneal (i.p.) injections.
-
Outcome Assessments:
-
Blood Flow Recovery: Use laser Doppler scanning at regular intervals (e.g., days 0, 7, 14, 21) to measure and quantify blood perfusion in the ischemic limb.[14][15]
-
Vessel Density: At sacrifice, harvest the ischemic muscle (e.g., gastrocnemius). Perform histological analysis with staining for endothelial cell markers (e.g., CD31) to quantify capillary and arteriole density.[14][15]
-
Molecular Analysis: Measure the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in the tissue via Western blot or immunohistochemistry.[14][15]
-
Quantitative Data Summary: Angiogenesis
| Model | Species | BPC-157 Dose/Route | Key Quantitative Outcomes | Reference |
| Hind Limb Ischemia | Rat | Not specified | Accelerated recovery of blood flow; Increased number of vessels in histological analysis. | [14][15] |
| Chick Chorioallantoic Membrane (CAM) | Chicken Embryo | 0.1 µg | Increased vessel density/branch points (p < 0.05 vs. control). | [14][16] |
| HUVEC Tube Formation | In vitro | 0.1-1 µg/mL | Increased percentage of completely formed tubes (p < 0.05 vs. control). | [6][16] |
Protocols for Assessing Neurological System Efficacy
BPC-157 has shown neuroprotective effects in models of traumatic brain injury, stroke, and spinal cord injury.[17]
Stroke: Ischemia/Reperfusion Model (Rat)
This protocol assesses the potential of BPC-157 to mitigate brain damage following a stroke.
Experimental Protocol:
-
Animal Model: Male Albino Wistar rats (200-250g).[18]
-
Surgical Procedure: Induce transient cerebral ischemia by bilateral clamping of the common carotid arteries for 20 minutes, followed by reperfusion.[17][18]
-
Treatment Groups: Control (saline), BPC-157 (10 µg/kg).
-
Administration: Administer treatment intraperitoneally at the onset of reperfusion.[17][18]
-
Outcome Assessments:
-
Behavioral Tests: At 24 and 72 hours post-reperfusion, assess memory (Morris water maze), motor coordination (inclined beam-walking test), and locomotor function.[18][19]
-
Histological Analysis: Sacrifice animals and perfuse the brain. Section the hippocampus and other relevant brain regions and perform staining (e.g., Nissl) to quantify neuronal damage and cell death.[17]
-
Gene Expression Analysis: Harvest hippocampal tissue at 1 and 24 hours to analyze mRNA expression of key genes (e.g., Egr1, Akt1, Kras, Src, Vegfr2, Nos1, Nos2, Nos3, Nfkb) via qPCR.[17][18]
-
Spinal Cord Injury: Compression Model (Rat)
This model evaluates functional and histological recovery after a traumatic spinal cord injury.
Experimental Protocol:
-
Animal Model: Male Wistar Albino rats (350-400g).[12]
-
Surgical Procedure: Perform a laminectomy (e.g., at L2-L3) and induce a compression injury to the exposed spinal cord for a defined period (e.g., 60 seconds).[20]
-
Treatment Groups: Control (saline), BPC-157 (e.g., 2 µg/kg or 200 µg/kg).[20]
-
Administration: A single intraperitoneal (i.p.) injection administered 10 minutes post-injury.[20] Delayed treatment can also be tested via oral administration in drinking water starting days after the initial injury.[12]
-
Outcome Assessments:
-
Functional Recovery: Assess motor function of the tail and hind limbs over a long-term period (days, weeks, and months).[20]
-
Histological Analysis: At various time points, assess the lesion site for axonal and neuronal necrosis, demyelination, and cyst formation.[20]
-
Electromyography (EMG): Record motor unit potentials in the tail muscle to quantify neuromuscular recovery.[20]
-
Quantitative Data Summary: Neurological Healing
| Model | Species | BPC-157 Dose/Route | Key Quantitative Outcomes | Reference |
| Ischemia/Reperfusion (Stroke) | Rat | 10 µg/kg (i.p.) | Counteracted early and delayed neuronal damage; Achieved full functional recovery in behavioral tests. | [17][18] |
| Spinal Cord Compression | Rat | 2 µg/kg or 200 µg/kg (i.p.) | Consistent clinical improvement, better motor function, resolved spasticity by day 15. | [20] |
| Brain Toxin (Cuprizone) | Rat | ~10 µg/kg (oral) or 10 ng/kg-10 µg/kg (injection) | Reduced the amount of damaged cells in numerous brain regions, including the hippocampus. | [6] |
Key Signaling Pathways and Mechanisms
BPC-157's therapeutic effects are attributed to its interaction with multiple molecular pathways. The peptide appears to act as a signaling modulator rather than a direct ligand for a single receptor.
Key Pathways:
-
VEGFR2-Akt-eNOS Pathway: BPC-157 upregulates the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15] This activation leads to downstream phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO) production, which is crucial for angiogenesis, vasodilation, and endothelial cell survival.[5][16]
-
FAK-Paxillin Pathway: In tendon fibroblasts, BPC-157 increases the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[1][11] This pathway is central to cell adhesion, migration, and proliferation, explaining the observed acceleration of fibroblast outgrowth and migration essential for tendon healing.[4]
-
Growth Hormone Receptor (GHR) Pathway: BPC-157 has been shown to increase the expression of growth hormone receptors in tendon fibroblasts, suggesting it may sensitize cells to the effects of growth hormone, thereby promoting proliferation and collagen synthesis.[5][11]
-
Anti-Inflammatory Modulation: The peptide counteracts pro-inflammatory pathways by decreasing the expression of genes like cyclooxygenase-2 (COX-2) and reducing levels of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][7]
Signaling Pathway: Angiogenesis and Cell Migration
Caption: Key signaling pathways modulated by BPC-157 to promote healing.
References
- 1. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bpc 157 - NutraPedia [nutrahacker.com]
- 3. BPC-157 Research Guide: The Science Behind the Peptide [biolongevitylabs.com]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesystems.com [peptidesystems.com]
- 6. examine.com [examine.com]
- 7. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats [mdpi.com]
- 8. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 9. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Therapeutic Effects in Rat Spinal Cord Injuries: Recovery of the Definitive and Early Spinal Cord Injury by the Administration of Pentadecapeptide BPC 157 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livvnatural.com [livvnatural.com]
- 14. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. Pentadecapeptide BPC 157 and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of pentadecapeptide BPC 157 on hippocampal ischemia/reperfusion injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: BPC-157 in Preclinical Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the stable gastric pentadecapeptide BPC-157 in various animal models of neurodegenerative diseases. The information presented is collated from preclinical studies and is intended to serve as a resource for designing and conducting further research into the therapeutic potential of BPC-157.
Parkinson's Disease Models
BPC-157 has been investigated in toxin-induced models of Parkinson's disease, primarily focusing on its ability to mitigate motor deficits and protect dopaminergic neurons.
Quantitative Data Summary
| Animal Model | Species | BPC-157 Dosage | Administration Route | Treatment Duration & Regimen | Key Outcomes |
| MPTP-Induced Parkinsonism | Mouse | 1.5 µg/kg or 15 ng/kg | Intraperitoneal (i.p.) | 15 min before or 15 min after each MPTP administration (30 mg/kg i.p. daily for 6 days, then 50 mg/kg i.p. after 4 days) | Improved somatosensory orientation; Reduced hyperactivity, tremor, akinesia, and catalepsy; Almost complete abolition of lethal course of MPTP treatment.[1] |
| Reserpine-Induced Catalepsy | Mouse | 10 µg/kg or 10 ng/kg | Intraperitoneal (i.p.) | 15 min before reserpine (5 mg/kg i.p.) or 24h after reserpine administration | Prevention and reversal of catalepsy; Attenuation of reserpine-induced hypothermia.[1] |
Experimental Protocols
Objective: To assess the neuroprotective and restorative effects of BPC-157 on motor function in a mouse model of Parkinson's disease induced by MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
BPC-157
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injections
-
Behavioral testing apparatus (e.g., open field arena, rotarod, cylinder test)
Protocol:
-
Animal Acclimatization: Acclimatize adult male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
MPTP Induction:
-
BPC-157 Administration:
-
Behavioral Assessment:
-
Conduct a battery of motor function tests at baseline and at specified time points after the final MPTP injection.
-
Open Field Test: To assess general locomotor activity, including distance traveled and rearing frequency.[2][3]
-
Rotarod Test: To evaluate motor coordination and balance.[2]
-
Cylinder Test: To measure forelimb akinesia by observing spontaneous forelimb use during exploration of a cylinder.[3]
-
-
Biochemical and Histological Analysis:
-
At the end of the experimental period, euthanize the animals and harvest the brains.
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
-
HPLC: Analyze striatal tissue for dopamine and its metabolites (DOPAC, HVA) to determine the extent of dopamine depletion.
-
Objective: To evaluate the efficacy of BPC-157 in preventing and reversing catalepsy in a reserpine-induced mouse model of Parkinsonism.
Materials:
-
Reserpine
-
BPC-157
-
Saline solution (0.9% NaCl)
-
Catalepsy scoring apparatus (e.g., horizontal bar)
-
Rectal thermometer
Protocol:
-
Animal Acclimatization: Acclimatize adult male mice to the housing conditions for at least one week.
-
Reserpine Induction:
-
Prepare a solution of reserpine in a suitable vehicle.
-
Administer a single intraperitoneal injection of reserpine at 5 mg/kg.[1]
-
-
BPC-157 Administration:
-
Prepare BPC-157 solutions in saline at concentrations of 10 µg/kg and 10 ng/kg.
-
Pre-treatment group: Administer BPC-157 or saline 15 minutes before the reserpine injection.[1]
-
Post-treatment group: Administer BPC-157 or saline 24 hours after the reserpine injection, once catalepsy is fully established.[1]
-
-
Catalepsy Assessment:
-
Measure the duration of catalepsy at regular intervals after reserpine administration using the bar test. Gently place the mouse's forepaws on a horizontal bar and record the time it remains in this unnatural posture.
-
-
Hypothermia Measurement:
-
Measure core body temperature using a rectal thermometer at baseline and at specified time points after reserpine injection to assess the effect of BPC-157 on reserpine-induced hypothermia.[1]
-
Signaling Pathways and Experimental Workflows
References
- 1. Cuprizone-induced demyelination in Wistar rats; electrophysiological and histological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. app.jove.com [app.jove.com]
Application Notes and Protocols: BPC-157 in Organ Damage and Protection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide (GEPPPGKPADDAGLV) derived from a protein found in human gastric juice.[1][2][3] It has garnered significant research interest for its potent cytoprotective and organoprotective effects, demonstrating a remarkable ability to heal and protect various tissues, including the gastrointestinal tract, liver, kidney, pancreas, and cardiovascular system.[1][4][5][6] BPC-157 is noted for its high safety profile in preclinical studies, with no lethal dose (LD1) identified, and its efficacy across various administration routes, including oral, intraperitoneal, and subcutaneous injections.[1][7][8]
These application notes provide a summary of key quantitative findings, detailed experimental protocols from published studies, and visualizations of the molecular pathways and experimental workflows relevant to the study of BPC-157 in organ protection.
Mechanism of Action & Signaling Pathways
BPC-157 exerts its protective effects through the modulation of several key biological pathways. It is not a direct gene activator in the classical sense but appears to orchestrate a complex healing response by interacting with multiple systems.
2.1 Pro-Angiogenic and Endothelial Protection Pathway
A primary mechanism underlying BPC-157's efficacy is its interaction with the nitric oxide (NO) system and its ability to stimulate angiogenesis (the formation of new blood vessels).[3][9][10] It has been shown to increase the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11] This activation, often via an Akt-eNOS (endothelial nitric oxide synthase) dependent pathway, leads to increased NO production, which is crucial for vasodilation, endothelial cell survival, and tissue repair.[12][13] The peptide also appears to modulate the Src-Caveolin-1-eNOS pathway, further contributing to NO release.[12]
2.2 Modulation of Other Systems Beyond the NO system, BPC-157 has been documented to interact with prostaglandin, dopamine, and serotonin systems.[4][14][15] It also acts as a free radical scavenger, mitigating oxidative stress, which is a common pathological factor in organ damage.[1][4] This multi-faceted activity contributes to its broad therapeutic window across different types of organ injury.
Application in Liver Protection Studies
BPC-157 demonstrates significant hepatoprotective effects in various models of liver injury, including those induced by toxins, radiation, and ischemia-reperfusion.[16][17][18]
3.1 Quantitative Data Summary: Liver Protection
| Injury Model | Animal | BPC-157 Dose & Route | Key Parameters Measured | Results | Reference |
| Radiation-Induced Liver Disease (12 Gy) | Mice | Oral | Plasma AST, ALT | Significant decrease in AST and ALT levels vs. radiation-only group. | [16] |
| Radiation-Induced Liver Disease (12 Gy) | Mice / Rat Liver Cells | Oral / In vitro | KLF-4, HIF-2α expression, Apoptosis, Lipid Accumulation | Increased KLF-4, decreased HIF-2α, reduced apoptosis and lipid accumulation. | [16] |
| CCl4 Administration | Rats | Intragastric or IP | Liver Necrosis, Fatty Changes, Bilirubin, SGOT, SGPT | Significantly prevented the development of necrosis and fatty changes; lab results correlated with histological findings. | [17] |
| Bile Duct + Hepatic Artery Ligation | Rats | Intragastric or IP | Liver Necrosis, Bilirubin, SGOT, SGPT | Significantly prevented liver necrosis and elevations in liver enzymes. | [17] |
| Lower-Extremity Ischemia-Reperfusion | Rats | 20 µg/kg IP | TAS, TOS, OSI, Histopathology | Statistically significant increase in antioxidant activity (TAS) and decrease in oxidative stress (TOS, OSI); reduced sinusoidal dilation and necrosis. | [1][18] |
-
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; SGOT: Serum Glutamic-Oxaloacetic Transaminase; SGPT: Serum Glutamic-Pyruvic Transaminase; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index.
3.2 Experimental Protocol: Liver Ischemia-Reperfusion Injury
This protocol is based on a model of inducing distant liver damage via lower-extremity ischemia-reperfusion in rats.[1][18]
-
Animals: Male Wistar albino rats (250-350 g) are used.
-
Groups (n=6 per group):
-
Sham Group: Undergoes anesthesia and laparotomy without vessel clamping.
-
BPC-157 Control: Receives BPC-157 only.
-
IR Group: Undergoes the full ischemia-reperfusion procedure and receives a saline vehicle.
-
IR + BPC-157 Group: Undergoes the I/R procedure and receives BPC-157.
-
-
Anesthesia: Administer Ketamine (100 mg/kg) and Xylazine (10 mg/kg) intraperitoneally.
-
Procedure:
-
Perform a midline laparotomy to expose the abdominal aorta.
-
In IR and IR+BPC-157 groups, clamp the infrarenal aorta for 45 minutes to induce ischemia in the lower extremities.
-
Remove the clamp to allow for 120 minutes of reperfusion.
-
-
Drug Administration:
-
Immediately after laparotomy and before clamping, administer BPC-157 (20 µg/kg) or saline vehicle intraperitoneally.
-
-
Sample Collection:
-
After the 120-minute reperfusion period, euthanize the animals by collecting blood from the abdominal aorta.
-
Harvest liver tissue samples for biochemical and histopathological analysis.
-
-
Analysis:
-
Biochemical: Homogenize liver tissue to measure TAS, TOS, and PON-1 levels.
-
Histopathological: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for sinusoidal dilation, necrotic cells, and mononuclear cell infiltration.
-
Application in Kidney Protection Studies
BPC-157 has shown protective effects against kidney damage, particularly in the context of ischemia-reperfusion injury and potential drug-induced nephrotoxicity.[1][19]
4.1 Quantitative Data Summary: Kidney Protection
| Injury Model | Animal | BPC-157 Dose & Route | Key Parameters Measured | Results | Reference |
| Lower-Extremity Ischemia-Reperfusion | Rats | 20 µg/kg IP | Histopathology (vacuolization, tubular dilation, hyaline casts) | Significantly lower scores for vascular/glomerular vacuolization, tubular dilation, and cell shedding compared to the IR group. | [1][18] |
| Lower-Extremity Ischemia-Reperfusion | Rats | 20 µg/kg IP | TAS, TOS, OSI | Statistically significant increase in antioxidant activity and decrease in oxidative stress markers in kidney tissue. | [1][18] |
| End-Stage Kidney Disease (Clinical Case) | Human | Not specified | Dialysis Frequency | Patient's dialysis needs declined from five weekly treatments to one within two months. | [20] |
4.2 Experimental Protocol: Kidney Ischemia-Reperfusion Injury
The protocol for inducing distant kidney damage is identical to the one described for the liver (Section 3.2), as the systemic effects of lower-extremity I/R impact multiple organs.[1][21] The key difference lies in the tissue harvested and the specific endpoints analyzed.
-
Procedure: Follow steps 1-5 from the protocol in Section 3.2.
-
Sample Collection: After the 120-minute reperfusion period, euthanize animals and harvest kidney tissue samples.
-
Analysis:
-
Biochemical: Analyze kidney tissue homogenates for TAS, TOS, OSI, and other relevant markers of oxidative stress.
-
Histopathological: Use H&E staining on kidney sections to assess for vascular and glomerular vacuolization, tubular dilation, hyaline cast formation, and tubular cell shedding.
-
Application in Pancreatic Protection Studies
BPC-157 has been investigated for its therapeutic effects in acute pancreatitis, where it appears to mitigate inflammation and promote tissue healing.[2][22]
5.1 Quantitative Data Summary: Pancreatic Protection
| Injury Model | Animal | BPC-157 Dose & Route | Key Parameters Measured | Results | Reference |
| Bile Duct Ligation | Rats | 10 µg/kg or 10 ng/kg (IG or PO) | Serum Amylase | Decreased amylase levels. | [2] |
| Bile Duct Ligation | Rats | 10 µg/kg or 10 ng/kg (IG or PO) | Gross & Microscopic Lesions | Improved gross and microscopic presentation; markedly attenuated/eliminated hemorrhage, acinar necrosis, and fat necrosis. | [2] |
| Esophagitis-Sphincter Failure Induced Pancreatitis | Rats | 10 µg/kg or 10 ng/kg (IP or PO) | Pancreatic Lesions | BPC-157 therapy counteracted the development and aggravation of pancreatic lesions. | [23] |
-
IG: Intragastric; PO: Per Os (Oral, in drinking water); IP: Intraperitoneal.
5.2 Experimental Protocol: Bile Duct Ligation-Induced Acute Pancreatitis
This protocol describes the induction of acute pancreatitis in rats via bile duct ligation to study the therapeutic effects of BPC-157.[2]
-
Animals: Male Wistar albino rats.
-
Anesthesia: Appropriate anesthesia for surgery.
-
Procedure:
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully ligate the common bile duct at the point of its entry into the duodenum.
-
Close the abdominal incision.
-
-
Groups & Drug Administration:
-
Early Regimen: Administer BPC-157 (10 µg/kg or 10 ng/kg) or saline (5 mL/kg) intragastrically immediately following ligation. Sacrifice animals at 30 min, 5 h, or 24 h post-ligation.
-
Delayed Regimen: Administer BPC-157 or saline intragastrically at 4.5 h post-ligation for assessment at 5 h. Alternatively, provide BPC-157 in drinking water (0.16 µg/mL) from 5 h until sacrifice at 24 h.
-
-
Sample Collection:
-
At the designated time points, euthanize animals.
-
Collect blood samples for serum amylase analysis.
-
Harvest the pancreas for gross and microscopic examination.
-
-
Analysis:
-
Biochemical: Measure serum amylase levels.
-
Histopathological: Evaluate pancreatic tissue for edema, hemorrhage, and acinar and fat necrosis.
-
General Laboratory Protocols for BPC-157
6.1 Peptide Reconstitution and Storage
-
Storage (Lyophilized): The lyophilized (powder) form of BPC-157 should be stored at -20°C or colder in a dark, moisture-free environment to maintain long-term integrity.[3]
-
Reconstitution: Under sterile conditions, reconstitute lyophilized BPC-157 with bacteriostatic water (BAC water).[3][24] The volume of BAC water will depend on the desired final concentration for the experiment.
-
Storage (Reconstituted): Store the reconstituted peptide solution in a refrigerator at 2°C to 8°C. It is common research practice to use the solution within 20-30 days to ensure stability.[3][24] Avoid repeated freeze-thaw cycles.[24]
6.2 Administration Protocols
BPC-157 has been shown to be effective via multiple administration routes in animal models.[11]
-
Dosage Range: Efficacious doses in rat and mice models are often in the range of 10 ng/kg to 20 µg/kg.[2][11][25]
-
Intraperitoneal (IP) Injection: A common route for systemic delivery in acute studies.
-
Oral (PO) Administration: BPC-157 is stable in gastric juice and can be effectively administered by intragastric gavage or continuously in drinking water, which is a significant advantage for longer-term studies.[2][11][25]
-
Subcutaneous (SC) Injection: Another common route for systemic administration.[3][24]
-
Duration: Protocols typically span from a single dose in acute injury models to 2-4 weeks of daily administration in chronic or healing-focused studies.[24]
References
- 1. Protective Effects of BPC 157 on Liver, Kidney, and Lung Distant Organ Damage in Rats with Experimental Lower-Extremity Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapy Effect of the Stable Gastric Pentadecapeptide BPC 157 on Acute Pancreatitis as Vascular Failure-Induced Severe Peripheral and Central Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]
- 5. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tigerfitness.com [tigerfitness.com]
- 10. medisearch.io [medisearch.io]
- 11. examine.com [examine.com]
- 12. peptidology.co [peptidology.co]
- 13. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]
- 15. Brain-gut Axis and Pentadecapeptide BPC 157: Theoretical and Practical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentadecapeptide BPC 157 efficiently reduces radiation-induced liver injury and lipid accumulation through Kruppel-like factor 4 upregulation both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatoprotective effect of BPC 157, a 15-amino acid peptide, on liver lesions induced by either restraint stress or bile duct and hepatic artery ligation or CCl4 administration. A comparative study with dopamine agonists and somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unlocking Healing Potential: TB4 Fragments and BPC-157 Peptides in Renal and Neurological Diseases [rosebankmed.com]
- 20. stemedix.com [stemedix.com]
- 21. mdpi.com [mdpi.com]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
- 24. peptideprotocols.co.uk [peptideprotocols.co.uk]
- 25. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: BPC-157 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pentadecapeptide BPC-157 in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for BPC-157 in in vivo experiments?
The effective dose of BPC-157 can vary significantly depending on the animal model, the nature of the injury or condition being studied, and the route of administration. However, a general starting point for many preclinical models in rodents is in the microgram per kilogram range.[1][2] Studies have reported efficacy with doses as low as 10 ng/kg and as high as 10 µg/kg for various conditions, including gut inflammation and tendon healing.[3][4] For larger animals like dogs, doses are often calculated based on body surface area, with an equivalent dose of 6 μg/kg being used in some pharmacokinetic studies.[1]
2. What is the most effective route of administration for BPC-157?
The optimal route of administration depends on the therapeutic target. Due to its stability in gastric juice, BPC-157 can be effective when administered orally, particularly for gastrointestinal issues.[3][5][6] For systemic effects and injuries outside the GI tract, such as musculoskeletal injuries, injections are commonly used.[7] Intraperitoneal, intramuscular, and subcutaneous injections have all been shown to be effective in various animal models.[4][8][9] Some studies suggest that local injections near the site of injury can provide targeted benefits.[7]
3. How should BPC-157 be prepared and stored for in vivo experiments?
BPC-157 is typically supplied as a lyophilized powder and needs to be reconstituted before use.[10][11]
-
Reconstitution: Use a sterile solvent such as bacteriostatic water or sterile saline.[12][13] Gently add the solvent to the vial, allowing it to run down the side of the vial to avoid foaming.[12] Swirl the vial gently until the powder is completely dissolved; do not shake vigorously.[12]
-
Storage of Lyophilized Powder: Store at -20°C for long-term stability.[10]
-
Storage of Reconstituted Solution: Once reconstituted, the solution should be stored refrigerated at 2-8°C and is typically stable for 20-30 days.[10]
4. What is the known safety profile of BPC-157 in animal models?
Preclinical safety evaluations in mice, rats, rabbits, and dogs have shown that BPC-157 is well-tolerated.[14] Studies have not identified a lethal dose (LD1) or minimum toxic dose, even at high concentrations.[8][14][15] No significant adverse effects or toxicity have been reported in acute or repeated-dose toxicity studies across a wide range of doses (from 6 μg/kg to 20 mg/kg).[8] Furthermore, no teratogenic, genotoxic, or anaphylactic effects have been observed in animal models.[14]
5. What is the pharmacokinetic profile of BPC-157?
BPC-157 has a relatively short elimination half-life of less than 30 minutes in both rats and dogs.[1][8][16] It is metabolized in the liver and excreted primarily through urine and bile.[1][8][16][17] The bioavailability of BPC-157 varies by administration route and species. For instance, the mean absolute bioavailability following intramuscular injection is approximately 14-19% in rats and 45-51% in beagle dogs.[1][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect | Improper Dosage: The dose may be too low for the specific animal model or condition. | Review the literature for effective dose ranges in similar studies. Consider performing a dose-response study to determine the optimal dosage for your experimental setup. |
| Ineffective Route of Administration: The chosen administration route may not be optimal for the target tissue. | For gastrointestinal issues, oral administration is often effective. For systemic or localized non-GI injuries, consider parenteral routes (subcutaneous, intramuscular, or intraperitoneal).[7][9] | |
| Peptide Degradation: Improper storage or handling may have compromised the integrity of the BPC-157. | Ensure lyophilized powder is stored at -20°C and reconstituted solution is kept at 2-8°C and used within the recommended timeframe.[10] Avoid vigorous shaking during reconstitution.[12] | |
| Variability in results between animals | Inconsistent Administration: Variations in injection technique or oral gavage can lead to differing levels of absorption. | Standardize the administration protocol. Ensure all personnel are trained in the same technique. For injections, use consistent needle sizes and injection sites. |
| Biological Variability: Individual differences in animal metabolism and response. | Increase the sample size per group to account for biological variability. Ensure animals are of a similar age and weight. | |
| Precipitation of the reconstituted solution | Improper Solvent: The solvent used for reconstitution may not be suitable. | Use sterile bacteriostatic water or sterile saline for reconstitution.[12][13] |
| Concentration Too High: Attempting to dissolve a large amount of peptide in a small volume of solvent. | Follow recommended reconstitution protocols. If a higher concentration is needed, consult literature for solubility limits. | |
| Injection site irritation | High Concentration or pH of the Solution: The reconstituted solution may be too concentrated or have a non-physiological pH. | Dilute the BPC-157 solution with sterile saline to a larger volume before injection. Ensure the pH of the final solution is close to neutral. |
| Contamination: The solution or injection materials may be contaminated. | Use sterile techniques for reconstitution and administration. Use fresh, sterile needles and syringes for each injection.[12] |
Quantitative Data Summary
Table 1: Effective Dosages of BPC-157 in Rodent Models
| Animal Model | Condition | Effective Dose Range | Route of Administration | Reference |
| Rat | Tendon Healing (Achilles) | 10 ng/kg - 10 µg/kg | Intraperitoneal | [18] |
| Rat | Myotendinous Junction Injury | 10 ng/kg - 10 µg/kg | Intraperitoneal, Oral | [4] |
| Rat | Gut Fistulas | 10 ng/kg - 10 µg/kg | Oral (in drinking water), Intraperitoneal | [3] |
| Rat | Stroke (Hippocampal Ischemia) | Not specified | Intraperitoneal | [6] |
| Rat | Paracetamol Toxicity | 10 pg/kg - 10 µg/kg | Intraperitoneal, Intragastric | [6] |
| Rat | Myofibrotic Contracture | 10 µg/kg | Intraperitoneal, Intragastric | [19] |
| Rat | Achilles Tendon Detachment | 10 pg/kg - 10 µg/kg | Intraperitoneal | [20] |
Table 2: Pharmacokinetic Parameters of BPC-157
| Parameter | Rat | Beagle Dog | Reference |
| Elimination Half-life (t1/2) | < 30 min | < 30 min | [1][16] |
| Bioavailability (Intramuscular) | 14% - 19% | 45% - 51% | [1][16][17] |
| Tmax (Intramuscular) | 3 - 5 min | 6 - 9 min | [21] |
Experimental Protocols
Protocol 1: Achilles Tendon Transection Healing Model in Rats
-
Animal Model: Male Wistar rats (or other appropriate strain), weighing 250-300g.
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Shave and disinfect the skin over the right Achilles tendon.
-
Make a longitudinal skin incision to expose the Achilles tendon.
-
Carefully transect the Achilles tendon 5 mm proximal to its calcaneal insertion.
-
Leave the tendon ends in their natural position without suturing.
-
Close the skin incision with sutures.
-
-
BPC-157 Administration:
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Outcome Assessment:
-
Functional Assessment: Perform daily assessment of the Achilles Functional Index (AFI).
-
Biomechanical Testing: At predetermined time points (e.g., 7, 14, 21 days), euthanize the animals and harvest the Achilles tendons for biomechanical testing (e.g., load to failure).
-
Histological Analysis: Fix tendon samples in formalin, embed in paraffin, and stain with H&E and Masson's trichrome to evaluate cellular infiltration and collagen deposition.
-
Signaling Pathways and Workflows
BPC-157 is believed to exert its therapeutic effects through the modulation of several signaling pathways.
Caption: Key signaling pathways modulated by BPC-157.
Caption: General workflow for in vivo experiments with BPC-157.
References
- 1. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. examine.com [examine.com]
- 4. mdpi.com [mdpi.com]
- 5. BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety [rupahealth.com]
- 6. Pentadecapeptide BPC 157 and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 11. uk-peptides.com [uk-peptides.com]
- 12. sportstechnologylabs.com [sportstechnologylabs.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
BPC-157 Reconstitution and Handling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution and handling of the pentadecapeptide BPC-157. Adherence to proper protocols is critical for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable results.
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Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting BPC-157?
For most research applications, sterile bacteriostatic water (BAC) is the recommended solvent. BAC contains 0.9% benzyl alcohol, which acts as a bacteriostatic agent, preventing microbial contamination and allowing for multiple withdrawals from the same vial.[1] For single-use applications or when benzyl alcohol may interfere with the experimental design (e.g., certain cell culture experiments), sterile water for injection can be used.
2. What is the optimal storage condition for lyophilized and reconstituted BPC-157?
Proper storage is crucial to prevent degradation.[2][3]
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or lower | Months to years | Store in a dark, moisture-free environment. Avoid frequent temperature fluctuations.[2][3] |
| Room Temperature | Up to 3 weeks | For short-term storage or during transit.[4] | |
| Reconstituted Solution | 2°C to 8°C (Refrigerated) | 2-7 days | Protect from light. Do not freeze reconstituted solutions as freeze-thaw cycles can degrade the peptide.[4] |
3. My BPC-157 solution appears cloudy or has particulates after reconstitution. What should I do?
Cloudiness or the presence of particulates can indicate several issues, including incomplete dissolution, contamination, or peptide aggregation. Do not use the solution. It is recommended to discard the vial and prepare a new one, ensuring that the reconstitution protocol is followed precisely. Possible causes include the use of a non-sterile solvent, improper mixing technique, or issues with the quality of the peptide.
4. Can I shake the vial to speed up the dissolution of BPC-157?
No. Vigorous shaking or agitation can cause foaming and may denature the peptide, compromising its structural integrity and biological activity.[5] Instead, gently swirl or roll the vial between your fingers to facilitate dissolution.[5]
5. How does pH affect BPC-157 stability and solubility?
BPC-157 is freely soluble in water at a normal pH.[6] However, significant deviations from a neutral pH can affect its stability and solubility. If you encounter solubility issues, you can check the pH of your solvent. In some research contexts, a mild acid or base may be used to adjust the pH, but this should be done with caution and according to established protocols.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and reconstitution of BPC-157.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Incorrect solvent or solvent temperature.- Insufficient solvent volume.- Low-quality peptide. | - Ensure the solvent is at room temperature before use.- Verify the correct solvent volume for the desired concentration.- Gently swirl the vial for a longer duration.- If the issue persists, consider sourcing the peptide from a different supplier with verifiable purity. |
| Foaming During Reconstitution | - Vigorous shaking or agitation of the vial. | - Allow the vial to sit undisturbed until the foam subsides.- In the future, use a gentle swirling or rolling motion to mix.[5] |
| Difficulty Withdrawing Solution | - Pressure differential inside the vial. | - Before withdrawing the reconstituted peptide, inject a volume of air into the vial equivalent to the volume of solution you intend to withdraw. This will equalize the pressure. |
| Suspected Contamination | - Non-sterile handling technique.- Use of non-sterile water or vials. | - Discard the solution immediately.- Review and adhere strictly to aseptic techniques during reconstitution.- Ensure all materials (vials, water, syringes) are sterile. |
| Peptide Aggregation | - Improper storage conditions (temperature, pH).- Repeated freeze-thaw cycles. | - Store reconstituted BPC-157 at 2-8°C and avoid freezing.- Prepare aliquots for single use if you do not plan to use the entire reconstituted vial within the recommended time frame to avoid repeated warming and cooling. |
Experimental Protocols
Protocol 1: Reconstitution of BPC-157 for In Vitro Experiments
This protocol outlines the steps for reconstituting lyophilized BPC-157 to a stock solution for use in cell culture or other in vitro assays.
Materials:
-
Vial of lyophilized BPC-157
-
Sterile water for injection or bacteriostatic water
-
Sterile syringes and needles
-
Alcohol swabs (70% isopropyl alcohol)
-
Sterile, conical centrifuge tubes for aliquoting
Procedure:
-
Preparation: Allow the lyophilized BPC-157 vial and the sterile water to come to room temperature. This prevents condensation from forming inside the vial upon opening.
-
Sterilization: Wipe the rubber stoppers of both the BPC-157 vial and the sterile water vial with an alcohol swab and allow them to air dry.
-
Solvent Withdrawal: Using a sterile syringe, draw up the desired volume of sterile water. For example, to create a 1 mg/mL stock solution from a 5 mg vial, you would draw up 5 mL of water.
-
Reconstitution: Slowly inject the sterile water into the BPC-157 vial, angling the needle so that the water runs down the side of the vial. This minimizes foaming. Do not shake the vial.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: If not for immediate use, it is recommended to aliquot the stock solution into smaller, sterile tubes to avoid repeated contamination and degradation from warming. Store the aliquots at 2-8°C for short-term use (2-7 days) or as per the stability data for your specific experimental conditions.
Protocol 2: Quality Control of BPC-157 using HPLC and Mass Spectrometry
To ensure the identity and purity of BPC-157 for research purposes, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are recommended.
A. Purity Analysis by HPLC:
-
Sample Preparation: Reconstitute the BPC-157 in a suitable solvent (e.g., water or acetonitrile/water mixture) to a known concentration.
-
HPLC System: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Detection: Monitor the elution profile at a wavelength of 214 nm.
-
Analysis: The purity of the peptide is determined by the ratio of the area of the main peak to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable for research purposes.
B. Identity Verification by Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the reconstituted BPC-157.
-
MS Analysis: Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of BPC-157 (1419.5 g/mol ). This confirms that the correct peptide was synthesized.[7] MS/MS fragmentation can be used to further confirm the amino acid sequence.
Signaling Pathways and Workflows
BPC-157 Reconstitution and Handling Workflow
The following diagram illustrates the standard workflow for the reconstitution and handling of BPC-157 for experimental use.
Key Signaling Pathways of BPC-157
BPC-157 is known to exert its effects through multiple signaling pathways, contributing to its regenerative properties. The diagram below illustrates some of the key pathways involved.
References
- 1. swolverine.com [swolverine.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. BPC-157 Peptide | BPC-157 Synthetic Hormone | ProSpec [prospecbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. examine.com [examine.com]
- 7. Multifunctionality and Possible Medical Application of the BPC 157 Peptide—Literature and Patent Review [mdpi.com]
Technical Support Center: High-Purity BPC-157 for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for sourcing and utilizing high-purity BPC-157 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is BPC-157 and why is purity critical for research?
A1: BPC-157 is a synthetic pentadecapeptide (a peptide with 15 amino acids) with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2] It is derived from a protein found in human gastric juice.[2] For research purposes, purity is paramount. Contaminants such as residual solvents, incorrectly sequenced peptides, or endotoxins can lead to unreliable experimental data, unexpected side effects in in vivo models, and irreproducible results.[3] High-purity (typically ≥99%) BPC-157, verified by methods like HPLC, ensures that the observed biological effects are attributable to the peptide itself.[2][4]
Q2: How can I verify the quality and purity of a BPC-157 batch from a supplier?
A2: Reputable suppliers should provide a batch-specific Certificate of Analysis (CoA) from a third-party laboratory.[4][5] This document is crucial for quality verification. Key items to scrutinize on a CoA include:
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Identity Confirmation: Verification of the correct molecular weight via Mass Spectrometry (MS).[1][6]
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Purity Percentage: Determined by High-Performance Liquid Chromatography (HPLC), which should ideally be ≥99%.[4][7][8]
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Peptide Content: The actual amount of peptide in the vial.
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Appearance: Should be a white to off-white lyophilized powder.[8][9]
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Endotoxin Levels: Particularly important for in vivo studies, levels should be low (e.g., ≤ 0.5 EU/mg).[8]
Q3: My BPC-157 is not dissolving properly. What should I do?
A3: BPC-157 is typically supplied as a lyophilized (freeze-dried) powder and requires reconstitution.[10] If you encounter solubility issues, consider the following:
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Choice of Solvent: The most common and recommended solvent for reconstitution is sterile bacteriostatic water.[11] For peptides with poor water solubility, a small amount of 0.1% acetic acid can be used initially, followed by dilution with the appropriate buffer.[12][13]
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Reconstitution Technique: Do not shake the vial vigorously, as this can degrade the peptide. Instead, gently roll or swirl the vial to dissolve the powder.[14] Introduce the solvent slowly down the side of the vial to avoid foaming.[10]
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Temperature: Ensure both the lyophilized peptide and the solvent are at room temperature before mixing.[10][13]
Q4: What are the correct storage and handling procedures for BPC-157 to ensure its stability?
A4: Proper storage is critical to maintain the peptide's integrity.[15]
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Lyophilized (Powder) Form: For long-term storage, keep the vial at -20°C or colder in a dark, moisture-free environment.[11][12][15] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[12][13]
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Reconstituted (Liquid) Form: Once dissolved, the peptide solution is more fragile.[15] Store it refrigerated at 2-8°C and use it within a limited timeframe (typically 20-30 days).[11] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use vials and freeze them.[12][15][16]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving BPC-157.
Guide 1: Inconsistent or Unexpected Experimental Results
If your experiment yields results that are inconsistent with published literature or your own previous findings, use the following decision tree to troubleshoot the potential cause.
References
- 1. ca.bloomtechz.com [ca.bloomtechz.com]
- 2. peptideskingdom.com [peptideskingdom.com]
- 3. newregenortho.com [newregenortho.com]
- 4. Where to Buy BPC 157: Top Sources for Quality and Reliability [redrc.net]
- 5. Fractional Ownership & Holiday Home Investment in India | BRIKitt [brikitt.com]
- 6. peptidecrafters.com [peptidecrafters.com]
- 7. scribd.com [scribd.com]
- 8. valarpeptides.com [valarpeptides.com]
- 9. novopro.cn [novopro.cn]
- 10. uk-peptides.com [uk-peptides.com]
- 11. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. NIBSC - Peptide Storage [nibsc.org]
- 14. youtube.com [youtube.com]
- 15. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 16. abmole.com [abmole.com]
Potential side effects of high-dose BPC-157 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of high-dose BPC-157 in animal models. The information is compiled from preclinical safety evaluations to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the reported side effects of high-dose BPC-157 administration in animal studies?
A1: Preclinical studies on various animal models, including mice, rats, rabbits, and dogs, have consistently shown that BPC-157 is well-tolerated, even at high doses.[1][2][3] Researchers have been unable to determine a minimum toxic dose or a lethal dose (LD50).[3][4] No serious toxicity has been reported in these studies.[1][2]
The most notable observation was a transient and mild decrease in creatinine levels in dogs administered a 2 mg/kg dose.[2] This effect was not observed at lower doses and resolved spontaneously after a two-week withdrawal period, suggesting it may be related to the pharmacological activity of BPC-157 rather than a toxic effect.[1][2] Additionally, mild local irritation was noted in a local tolerance test.[2]
Q2: Have any genotoxic or embryo-fetal toxicities been observed with BPC-157 in animal models?
A2: No, studies have indicated that BPC-157 does not exhibit genetic or embryo-fetal toxicity.[1][2]
Q3: What is the general safety profile of BPC-157 in preclinical animal studies?
A3: The consensus from preclinical safety evaluations is that BPC-157 has a very high safety margin.[5] It has been found to be well-tolerated across multiple species and is not associated with any serious adverse effects.[1][2] Studies have reported no teratogenic, genotoxic, anaphylactic, or significant local toxic effects.[3]
Troubleshooting Guide
Issue: I am observing unexpected clinical signs in my animal cohort after high-dose BPC-157 administration. What should I consider?
Troubleshooting Steps:
-
Review Dosing and Administration:
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Confirm the accuracy of your dose calculations and the concentration of your BPC-157 solution.
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Ensure the route of administration (e.g., intramuscular, intravenous, intraperitoneal, oral) is consistent with established protocols and that the administration technique is sound to avoid confounding factors.[4]
-
-
Assess for Local Irritation:
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Examine the injection site for signs of mild irritation, as this has been noted in local tolerance tests.[2]
-
-
Monitor Renal Function:
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While the observed decrease in creatinine in dogs was transient and mild, it is prudent to monitor renal function parameters, especially in canid models at higher dosages (e.g., 2 mg/kg).[2]
-
-
Consider Compound Purity:
-
Impurities or incorrect formulations in the synthesized peptide can introduce unknown risks.[5] Ensure the BPC-157 used is of high purity and from a reputable source.
-
-
Evaluate Environmental and Husbandry Factors:
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Review animal housing, diet, and handling procedures to rule out other potential stressors or causes for the observed clinical signs.
-
Quantitative Data Summary
The following tables summarize the dosage and toxicity data from key preclinical safety studies on BPC-157.
Table 1: Single-Dose Toxicity Studies
| Animal Model | Route of Administration | Doses Tested | Observed Side Effects | Reference |
| Mice, Rats, Rabbits, Dogs | Not specified | Not specified | No test-related effects attributed to BPC-157. | [2] |
| Sprague-Dawley Rats | Intramuscular (i.m.) | 20 mg/kg | No deaths or obvious abnormalities in body weight, food intake, or behavior. | [6] |
| Beagle Dogs | Intramuscular (i.m.) | 10 mg/kg | No distinct adverse effects. | [6] |
Table 2: Repeated-Dose Toxicity Studies
| Animal Model | Doses Tested | Duration | Observed Side Effects | Reference |
| Beagle Dogs | 2 mg/kg/day | Not specified | Decrease in creatinine level, which recovered spontaneously after a 2-week withdrawal. | [2] |
| Beagle Dogs | 0.1, 0.5, 2 mg/kg/day | 28 days | No apparent changes compared to saline-treated animals. | [6] |
| Rats | 0.2, 1, 4 mg/kg/day | 28 days | No apparent changes compared to saline-treated animals. | [6] |
| Rat and Dog Models | 6 µg/kg to 20 mg/kg | Up to 6 weeks | No acute gross or histologic toxicity across several organs. | [4] |
Experimental Protocols
Key Experiment: Repeated-Dose Toxicity Evaluation in Beagle Dogs
This protocol is a representative methodology based on the findings reported in preclinical safety studies.
-
Animal Model: Beagle dogs.
-
Grouping: Animals are divided into multiple groups, including a solvent control group and several BPC-157 treated groups at varying dosages (e.g., 0.1, 0.5, and 2 mg/kg/day).
-
Administration: BPC-157 is administered daily, typically via intramuscular injection, for a specified duration (e.g., 28 days).
-
Monitoring:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study to analyze a panel of parameters, including creatinine levels.
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Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs are examined for any gross or microscopic abnormalities.
-
-
Recovery Phase: A subset of animals from the high-dose and control groups may be monitored for a withdrawal period (e.g., 2 weeks) after the final dose to assess the reversibility of any observed effects.
Visualizations
Caption: Workflow for a typical preclinical toxicity study of BPC-157.
As no specific signaling pathways for BPC-157 toxicity have been identified in the literature, a diagram illustrating such pathways cannot be provided. The research to date indicates a high safety profile with no significant mechanism of toxicity being elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical safety evaluation of body protective compound-157, a potential drug for treating various wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. mdpi.com [mdpi.com]
Overcoming poor solubility of BPC-157 in specific assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of BPC-157 in specific assays.
Frequently Asked Questions (FAQs)
Q1: What is BPC-157 and what are its general solubility properties?
A1: BPC-157, or Body Protection Compound-157, is a synthetic pentadecapeptide composed of 15 amino acids. It is a partial sequence of a protein found in human gastric juice.[1][2] BPC-157 is typically supplied as a lyophilized (freeze-dried) powder, which is the most stable form for shipping and long-term storage.[3] This peptide is freely soluble in water at a neutral pH.[4][5]
Q2: How should I reconstitute lyophilized BPC-157?
A2: Reconstitution should be performed under sterile conditions to prevent contamination.[3] It is recommended to allow the lyophilized powder and the chosen solvent to reach room temperature before mixing. The standard solvent for reconstitution is sterile water or bacteriostatic water.[3] When adding the solvent, it should be introduced slowly down the side of the vial to avoid foaming and potential degradation of the peptide.[6] Gentle swirling is recommended to dissolve the powder completely; vigorous shaking should be avoided.[6]
Q3: What are the recommended storage conditions for BPC-157?
A3: For long-term stability, lyophilized BPC-157 should be stored at -20°C or colder.[3] Once reconstituted into a liquid form, the solution should be stored refrigerated at 2-8°C and is generally stable for several weeks.[7] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted peptide into single-use volumes.[3]
Q4: Can I use solvents other than water to dissolve BPC-157?
A4: Yes, while BPC-157 is soluble in water, other solvents can be used, particularly for creating concentrated stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving peptides. However, it is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the peptide. When using co-solvents like DMSO, it is important to consider their potential effects on the specific assay being performed.
Troubleshooting Guide: Overcoming Poor Solubility in Assays
Poor solubility of BPC-157 during an experiment can manifest as precipitation, turbidity, or inconsistent results. This guide provides a systematic approach to troubleshoot these issues.
Problem 1: Precipitation observed when adding BPC-157 to aqueous buffers or cell culture media.
Possible Cause 1: Concentration exceeds solubility limit in the final buffer.
-
Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer or media to the final desired concentration. This method helps to avoid direct dissolution of the peptide in a buffer where it may have lower solubility. The final concentration of the organic solvent should be kept low (typically <0.5%) to minimize its effect on the biological system.
Possible Cause 2: Interaction with components in the buffer or media.
-
Solution: Some components of complex media, like salts or proteins in serum, can cause peptides to precipitate.[8]
-
Test Solubility in Simpler Buffers: First, test the solubility of BPC-157 in a simple buffer like Phosphate-Buffered Saline (PBS) at the desired concentration.
-
Serum-Free Conditions: If the assay allows, perform a preliminary experiment in serum-free media to see if serum proteins are the cause of precipitation.[8] If precipitation is absent in serum-free conditions, consider reducing the serum concentration or using a serum-free formulation for the experiment.
-
Component Analysis: If precipitation persists, systematically add individual media components to the buffer to identify the problematic substance.
-
Possible Cause 3: pH of the final solution.
-
Solution: The solubility of peptides is often pH-dependent. While BPC-157 is reported to be stable in gastric juice, its solubility in specific assay buffers might vary with pH.[9] Ensure the pH of your final assay solution is within a range that maintains BPC-157 solubility, ideally close to neutral (pH 7.0).[4]
Problem 2: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause 1: Aggregation of the peptide.
-
Solution: Peptide aggregation can lead to a decrease in the effective concentration of the active monomeric form.
Possible Cause 2: Adsorption to plasticware.
-
Solution: Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution.
-
Use Low-Binding Plasticware: Utilize low-protein-binding microplates and tubes.
-
Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to the buffer can help to prevent the peptide from binding to surfaces.[3]
-
Quantitative Data Summary
The following table summarizes the known solubility characteristics of BPC-157. Note that specific quantitative solubility limits in various biological buffers are not extensively published, and empirical testing is recommended.
| Solvent/Buffer | Solubility | Concentration | Recommendations & Remarks |
| Water (sterile) | Freely soluble[5] | Not specified | Recommended for fresh solutions. Ensure pH is neutral.[4] |
| Saline | Highly soluble | Not specified | Suitable for in vivo and in vitro use. |
| DMSO | Soluble | Not specified | Use fresh, anhydrous DMSO. Ideal for high-concentration stock solutions. |
| Ethanol | Soluble | Not specified | Can be used for stock solutions, but be mindful of its effects on cells. |
| Cell Culture Media (e.g., DMEM) | Variable | Dependent on media components | Precipitation can occur, especially in the presence of serum.[8] Testing is advised. |
| PBS | Soluble | Not specified | A good starting point for testing solubility in a simple buffered solution. |
Experimental Protocols
Standard Reconstitution Protocol for BPC-157
-
Equilibration: Allow the lyophilized BPC-157 vial and sterile solvent (e.g., sterile water) to come to room temperature.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of solvent down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Storage: For immediate use, store at 2-8°C. For long-term storage, aliquot into sterile, low-protein-binding tubes and store at -20°C or colder.
Cell Proliferation (MTT) Assay with BPC-157
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
BPC-157 Preparation: Prepare a concentrated stock solution of BPC-157 in sterile water or DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of BPC-157. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
In Vitro Wound Healing (Scratch) Assay
-
Cell Culture: Grow a confluent monolayer of cells in a multi-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of BPC-157 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time.
Visualizations
References
- 1. Gastric pentadecapeptide body protection compound BPC 157 and its role in accelerating musculoskeletal soft tissue healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. examine.com [examine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 8. researchgate.net [researchgate.net]
- 9. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting BPC-157 treatment duration for chronic injury models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPC-157 in chronic injury models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of BPC-157 for a new chronic injury model?
For initial studies in rodent models, a common starting dose is 10 µg/kg administered intraperitoneally once daily.[1] However, effective doses have been reported in a wide range, from nanograms to micrograms per kilogram, depending on the injury model and administration route.[1][2] It is advisable to conduct a dose-response study to determine the optimal dosage for your specific model.
Q2: What is the most effective route of administration for BPC-157 in chronic injury models?
The most effective route of administration can depend on the type of injury. For localized injuries like tendon or ligament damage, local application as a cream or subcutaneous/intramuscular injections near the injury site have shown efficacy.[2][3][4] For systemic effects or injuries that are difficult to target locally, intraperitoneal injections or oral administration in drinking water have also been proven effective in animal models.[1] Injectable routes generally offer superior bioavailability for soft tissue healing compared to oral administration.[4]
Q3: How long should a typical BPC-157 treatment course last for a chronic injury?
Treatment duration in preclinical studies varies significantly based on the injury model and the outcomes being measured. For chronic tendon and ligament injuries, treatment can extend from 4 to 12 weeks.[5] In some rat models of ligament healing, treatment has been continued for up to 90 days.[2][6] For nerve damage, a cycle of at least 4 weeks is often suggested, with the possibility of extension depending on the severity.[4]
Q4: Can BPC-157 be administered orally for chronic musculoskeletal injuries?
Yes, BPC-157 has been shown to be effective when administered orally in drinking water in rat models of myotendinous junction dissection.[1] While oral administration is a convenient option, some sources suggest that injectable routes may have higher bioavailability for musculoskeletal tissue repair.[3][7] Oral BPC-157 is often considered more suitable for gastrointestinal issues.[3]
Q5: What are the expected functional outcomes of BPC-157 treatment in chronic injury models?
In animal models of chronic musculoskeletal injuries, BPC-157 treatment has been associated with improved functional recovery. For instance, in rats with transected Achilles tendons, BPC-157 treatment led to a significant improvement in the Achilles functional index (AFI).[8] In models of myotendinous junction injury, treated rats showed restored myotendinous junctions and improved function.[1] For nerve injuries, studies have reported restoration of function after sciatic nerve transection.[4]
Q6: Are there any known side effects or safety concerns with long-term BPC-157 administration in research animals?
Preclinical safety studies in animal models have generally shown a good safety profile for BPC-157, with no significant adverse effects reported even at high doses.[9] However, it is crucial to source high-purity BPC-157 for research to avoid complications from contaminants. As BPC-157 promotes angiogenesis (the formation of new blood vessels), there is a theoretical concern about its long-term effects in models with a predisposition to cancer.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of therapeutic effect | - Inadequate dosage- Inappropriate administration route- Poor quality or degraded BPC-157- Insufficient treatment duration | - Conduct a dose-response study to find the optimal dose.- Consider a more localized administration route for targeted injuries.- Ensure the BPC-157 is sourced from a reputable supplier and has been stored correctly.- Extend the treatment duration based on the type and severity of the chronic injury. |
| Inconsistent results between subjects | - Variability in injury severity- Inconsistent administration technique- Biological variability within the animal colony | - Standardize the injury model to ensure consistency.- Provide thorough training on administration techniques to all personnel.- Increase the number of subjects per group to account for biological variability. |
| Precipitation or cloudiness in BPC-157 solution | - Improper reconstitution- Use of an inappropriate solvent- Contamination | - Follow the recommended reconstitution protocol carefully.- Use bacteriostatic water or sterile saline for reconstitution.- Ensure sterile techniques are used during reconstitution and handling. |
Data on BPC-157 Treatment Duration in Chronic Injury Models
| Injury Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Myotendinous Junction Dissection | Rat | 10 µg/kg or 10 ng/kg | Intraperitoneal or Peroral (in drinking water) | Up to 42 days | Restored myotendinous junction; improved functional, biomechanical, and microscopic outcomes.[1] |
| Tendon & Ligament Injuries | Rat | 300-400 mcg daily (human equivalent dose) | Subcutaneous injection | 6-12 weeks | Accelerated healing of connective tissues.[5] |
| Medial Collateral Ligament (MCL) Transection | Rat | 10 µg/kg or 10 ng/kg | Intraperitoneal, Peroral, or Topical | Up to 90 days | Improved functional, biomechanical, macroscopic, and histological healing.[2][6] |
| Achilles Tendon Transection | Rat | 10 µg/kg, 10 ng/kg, or 10 pg/kg | Intraperitoneal | Up to 14 days | Fully improved recovery biomechanically, functionally, microscopically, and macroscopically.[8] |
| Nerve Damage/Neurological Support | Not specified | 200-500 mcg once daily (human equivalent dose) | Subcutaneous (systemic) | 4+ weeks | Potential for neuroprotective effects and functional restoration.[4] |
| Sciatic Nerve Transection | Rat | 10 µg/kg or 10 ng/kg | Intraperitoneal, Intragastric, or Local | Not specified | Marked improvement in nerve healing.[10] |
Experimental Protocols
Chronic Myotendinous Junction Injury Model
-
Animal Model: Adult male Wistar rats.
-
Injury Induction: Under anesthesia, the quadriceps tendon is surgically dissected from the quadriceps muscle.
-
Treatment Groups:
-
Control group: Saline (5 mL/kg) intraperitoneally or plain drinking water.
-
BPC-157 groups: 10 µg/kg or 10 ng/kg BPC-157.
-
-
Administration:
-
Intraperitoneal: First injection immediately after surgery, with the last dose 24 hours before sacrifice.
-
Peroral: Administered in the drinking water at a concentration of 0.16 µg/mL or 0.16 ng/mL, assuming a daily water intake of 12 mL per rat.
-
-
Treatment Duration: Sacrifice and analysis at 7, 14, 28, and 42 days post-surgery.
-
Outcome Measures: Functional assessments, biomechanical testing, macroscopic and microscopic evaluation of the myotendinous junction.[1]
Chronic Ligament Injury Model (MCL Transection)
-
Animal Model: Adult male Wistar rats.
-
Injury Induction: The medial collateral ligament (MCL) of the knee is surgically transected.
-
Treatment Groups:
-
Control group: Vehicle (saline or neutral cream).
-
BPC-157 groups: 10 µg/kg or 10 ng/kg.
-
-
Administration:
-
Intraperitoneal: Once daily injection.
-
Topical: A thin layer of cream containing 1.0 µg of BPC-157 per gram of cream applied locally to the injury site.
-
Peroral: 0.16 µg/mL in the drinking water.
-
-
Treatment Duration: Up to 90 days. The first application is 30 minutes post-surgery, and the final application is 24 hours before sacrifice.
-
Outcome Measures: Functional assessments, biomechanical testing of the ligament, macroscopic and histological analysis.[2][6]
Signaling Pathways and Mechanisms of Action
BPC-157 is believed to exert its therapeutic effects through the modulation of several key signaling pathways involved in angiogenesis, cell migration, and growth factor signaling.
VEGFR2-Akt-eNOS Pathway
BPC-157 has been shown to increase the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12] The activation of VEGFR2 initiates a downstream signaling cascade involving the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[11][12] This pathway is crucial for promoting angiogenesis, which is the formation of new blood vessels, a critical process for tissue repair.[13]
Caption: BPC-157's pro-angiogenic signaling cascade.
FAK-Paxillin Pathway
In tendon fibroblasts, BPC-157 has been demonstrated to increase the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[9][14] This pathway is essential for cell adhesion, migration, and proliferation, which are vital for the recruitment of fibroblasts to the injury site and subsequent collagen synthesis for tissue repair.[9][14]
Caption: BPC-157's influence on cell adhesion and migration.
Growth Hormone Receptor and JAK/STAT Pathway
BPC-157 has been shown to upregulate the expression of the growth hormone receptor (GHR) in tendon fibroblasts.[9] The binding of growth hormone to its receptor can activate the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is involved in cell growth, proliferation, and differentiation, contributing to the anabolic and regenerative effects of BPC-157.
Caption: BPC-157's modulation of growth factor signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Pentadecapeptide BPC 157 (PL 14736) improves ligament healing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vitalityhrt.com [vitalityhrt.com]
- 4. swolverine.com [swolverine.com]
- 5. BPC-157 Dosage Guide 2025 - Alpha Rejuvenation [alpha-rejuvenation.com]
- 6. researchgate.net [researchgate.net]
- 7. BPC-157 Peptide - Hormone Replacement Therapy Los Angeles [hormonereplacementtherapyla.com]
- 8. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. swolverine.com [swolverine.com]
- 14. rps.researchcommons.org [rps.researchcommons.org]
Technical Support Center: Mitigating Batch-to-Batch Variability of Synthetic BPC-157
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide BPC-157. The information provided aims to help mitigate batch-to-batch variability and ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is BPC-157 and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variability in synthetic BPC-157?
A2: The primary sources of variability in synthetic BPC-157 can be attributed to several factors throughout the manufacturing and handling process:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection reactions can lead to the formation of deletion sequences (missing amino acids) or truncated peptides. Side reactions specific to the amino acid sequence of BPC-157, such as aspartimide formation from aspartic acid residues and issues related to the multiple proline residues, can also occur.[1][2][3]
-
Purification: Inconsistent purification processes, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), can result in varying levels of purity and different impurity profiles between batches.
-
Lyophilization: An improperly designed lyophilization (freeze-drying) cycle can affect the stability, solubility, and moisture content of the final peptide powder.[4][5]
-
Handling and Storage: BPC-157, like most peptides, is sensitive to temperature, moisture, and oxidation. Improper handling and storage can lead to degradation over time.
Q3: What are the common impurities found in synthetic BPC-157?
A3: Common impurities in synthetic BPC-157 can be categorized as process-related or product-related.
-
Process-Related Impurities: These include residual solvents (e.g., acetonitrile, trifluoroacetic acid - TFA), reagents from the synthesis process, and endotoxins.
-
Product-Related Impurities: These are structurally similar to BPC-157 and include:
-
Deletion sequences: Peptides missing one or more amino acids from the BPC-157 sequence.
-
Truncated sequences: Peptides with a shorter sequence than full-length BPC-157.
-
Peptides with protecting groups still attached: Resulting from incomplete deprotection during synthesis.
-
Products of side reactions: Such as the formation of aspartimide from the aspartic acid residues.[2][3]
-
Q4: What are the recommended storage conditions for BPC-157?
A4: To ensure the stability and minimize degradation of BPC-157, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Protect from light and moisture. |
| Reconstituted Solution | 2-8°C | Short-term (up to a few weeks) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: High batch-to-batch variability in the purity and impurity profile of your synthetic BPC-157.
Troubleshooting Steps:
-
Request and Scrutinize the Certificate of Analysis (CoA):
-
Purity: Ensure the purity, as determined by HPLC, is consistently high across batches (typically >98%).
-
Identity: Verify the molecular weight by mass spectrometry. The expected molecular weight of BPC-157 is approximately 1419.5 g/mol .
-
Impurities: Check for the presence of significant unidentified impurities. According to European Pharmacopoeia (Ph. Eur.) guidelines for synthetic peptides, any impurity above 0.5% should be identified.[6]
-
-
Perform In-House Quality Control:
-
Analytical HPLC: Run a standardized analytical HPLC method on each new batch to compare the chromatograms. Look for consistency in the main peak's retention time and the impurity profile. (See Experimental Protocol 1 for a sample HPLC method).
-
Mass Spectrometry: Confirm the identity of the main peak and characterize any major impurities.
-
-
Assess Handling and Reconstitution Procedures:
-
Ensure consistent and appropriate solvents are used for reconstitution.
-
Verify that the peptide is completely dissolved before use.
-
Use a consistent protocol for storage of reconstituted aliquots.
-
Problem 2: Poor Solubility of Lyophilized BPC-157 Powder
Possible Cause: Issues with the lyophilization process or peptide aggregation.
Troubleshooting Steps:
-
Review the Lyophilization Protocol: If possible, obtain details of the lyophilization cycle from the manufacturer. An inadequate secondary drying phase can leave residual moisture, which can affect solubility.
-
Optimize Reconstitution Solvent: While sterile water or bacteriostatic water are common, for some batches, a small amount of a co-solvent like acetic acid (e.g., 0.1%) may be required to aid dissolution.
-
Gentle Agitation: Swirl the vial gently to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation.
-
Sonication: If solubility issues persist, brief sonication in a water bath may help to break up aggregates.
Problem 3: Presence of Unexpected Peaks in HPLC Chromatogram
Possible Cause: Synthesis-related impurities or degradation products.
Troubleshooting Steps:
-
Analyze Peak Characteristics:
-
Early Eluting Peaks: May indicate more polar impurities, such as truncated sequences or byproducts from the cleavage of protecting groups.
-
Late Eluting Peaks: May suggest more hydrophobic impurities, such as peptides with residual protecting groups.
-
-
Mass Spectrometry Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the unexpected peaks. This is crucial for identifying the nature of the impurities.
-
Consider BPC-157 Specific Side Reactions:
-
Aspartimide Formation: The presence of two aspartic acid residues in the BPC-157 sequence makes it susceptible to aspartimide formation, which can lead to a mixture of α- and β-aspartyl peptides. This will appear as closely eluting peaks in the HPLC chromatogram.[2][3]
-
Diketopiperazine Formation: This is more likely to occur at the N-terminus of the peptide, especially with proline in the third position.[2]
-
-
Forced Degradation Studies: To identify potential degradation products, subject a reference batch of BPC-157 to stress conditions (e.g., acid, base, oxidation, heat) and analyze the resulting chromatograms. This can help to identify if the unexpected peaks are due to degradation during storage or handling.
Experimental Protocols
Experimental Protocol 1: Reversed-Phase HPLC Analysis of BPC-157
This protocol provides a general method for the analysis of BPC-157 purity.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve lyophilized BPC-157 in Mobile Phase A to a concentration of 1 mg/mL. |
Experimental Protocol 2: Mass Spectrometry Analysis of BPC-157
This protocol outlines a general approach for confirming the identity and characterizing impurities of BPC-157.
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution instrument |
| Scan Range (MS1) | m/z 300-2000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Data Analysis | Compare the observed mass of the main peak to the theoretical mass of BPC-157 ([M+H]+ ≈ 1419.5). Analyze the fragmentation pattern (b and y ions) to confirm the amino acid sequence and identify impurities.[7][8][9][10][11] |
Visualizations
Signaling Pathways
BPC-157 has been shown to interact with several signaling pathways involved in angiogenesis and tissue repair.
Caption: BPC-157 signaling pathways involved in angiogenesis.
Experimental Workflow
A typical workflow for ensuring the quality of synthetic BPC-157 batches.
Caption: Quality control workflow for synthetic BPC-157.
Troubleshooting Logic
A logical flow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. peptide.com [peptide.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain terminatio… [ouci.dntb.gov.ua]
- 4. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 5. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What do the B & Y Matches Mean? [nonlinear.com]
- 8. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum | Separation Science [sepscience.com]
- 9. Peptide photodissociation at 157 nm in a linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of lyophilized BPC-157
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of lyophilized Body Protective Compound 157 (BPC-157).
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of lyophilized BPC-157?
A1: For maximal stability and to minimize degradation, lyophilized BPC-157 should be stored at -20°C or below.[1][2] When stored under these conditions, the peptide can remain stable for several years.[3] It is also crucial to protect the lyophilized powder from moisture and light.[2]
Q2: Can lyophilized BPC-157 be stored at room temperature?
A2: Lyophilized BPC-157 is relatively stable at room temperature for short periods, such as during shipping or for a few weeks.[1][4] However, for long-term storage, maintaining a temperature of -20°C or lower is strongly recommended to ensure its integrity and potency.[1][2]
Q3: How does humidity affect the stability of lyophilized BPC-157?
A3: Exposure to moisture can significantly decrease the long-term stability of lyophilized peptides, including BPC-157. Humidity can lead to hydrolysis and degradation of the peptide. Therefore, it is essential to store the vials in a dry environment, such as a desiccator, and to allow the vial to warm to room temperature before opening to prevent condensation.
Q4: What is the recommended procedure for reconstituting lyophilized BPC-157?
A4: To reconstitute lyophilized BPC-157, use a sterile and appropriate solvent, such as bacteriostatic water or sterile saline.[5] Gently introduce the solvent into the vial, avoiding vigorous shaking to prevent denaturation of the peptide. Swirl the vial gently until the powder is completely dissolved.
Q5: What is the stability of BPC-157 after reconstitution?
A5: Once reconstituted, BPC-157 is more susceptible to degradation than in its lyophilized form. Reconstituted BPC-157 should be stored in the refrigerator at 2-8°C and is typically stable for 2-4 weeks.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use vials if it will not be used within a short period.
Data Presentation: Storage and Stability of BPC-157
Table 1: Recommended Storage Conditions for Lyophilized BPC-157
| Storage Duration | Temperature | Additional Conditions | Expected Stability |
| Short-Term (weeks) | Room Temperature (20-25°C) | Protected from light and moisture | Relatively stable[1][4] |
| Long-Term (months to years) | -20°C to -80°C | Sealed vial, desiccated environment, protected from light | Stable for several years[3] |
Table 2: Stability of Reconstituted BPC-157
| Storage Temperature | Expected Stability | Recommendations |
| 2-8°C (Refrigerator) | 2-4 weeks[3] | Use promptly. Avoid repeated warming and cooling. |
| -20°C (Freezer) | Not recommended for routine storage due to freeze-thaw damage. | If necessary, aliquot into single-use vials to minimize freeze-thaw cycles. |
Troubleshooting Guide
Q6: The lyophilized BPC-157 powder appears clumpy or has a reduced volume. Is it still usable?
A6: The apparent volume of lyophilized powder can vary between vials containing the same amount of peptide. Some peptides are also hygroscopic and may appear as a gel or be difficult to see.[6] As long as the vial has been properly stored and the seal is intact, these variations do not typically indicate a problem with the product's quality. However, if you have concerns about the integrity of the product, it is recommended to perform a quality control check, such as HPLC analysis.
Q7: After reconstitution, the BPC-157 solution is cloudy or contains visible particles. What should I do?
A7: A properly solubilized peptide should result in a clear, particle-free solution.[7] Cloudiness or visible particles may indicate incomplete dissolution, aggregation, or contamination. First, ensure the peptide has had sufficient time to dissolve with gentle swirling. If the issue persists, you can try briefly sonicating the vial.[7] If the solution remains cloudy, it may not be suitable for use, as aggregation can affect its biological activity. Consider the possibility of using a different reconstitution solvent if solubility issues are suspected. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before dilution in an aqueous buffer.[7]
Q8: I am observing inconsistent results in my cell-based assays with BPC-157. What could be the cause?
A8: Inconsistent results in cell-based assays can stem from several factors related to the handling and stability of BPC-157. Ensure that the reconstituted peptide has been stored correctly and is within its stability window. Repeated freeze-thaw cycles can degrade the peptide and lead to variable activity. It is also important to verify the purity of your BPC-157, as impurities or contaminants from unregulated sources can interfere with experimental outcomes. Performing a concentration verification of your stock solution is also recommended.
Q9: My BPC-157 was inadvertently left at room temperature for an extended period. Is it still viable?
A9: While lyophilized BPC-157 is relatively stable at room temperature for short durations, prolonged exposure can lead to degradation.[1][4] The extent of degradation will depend on the duration of exposure and other environmental factors like light and humidity. For critical experiments, it is advisable to use a fresh vial of BPC-157 that has been stored under optimal conditions. If you must use the potentially compromised vial, consider performing a purity analysis via HPLC to assess its integrity.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment of BPC-157
This protocol outlines a general method for determining the purity and assessing the stability of BPC-157 using reverse-phase HPLC.
Materials:
-
Lyophilized BPC-157 sample
-
Reconstituted BPC-157 sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized BPC-157 and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
For stability testing of a reconstituted sample, dilute the solution to a suitable concentration with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 214 nm.[8]
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 20% to 33% Mobile Phase B over a specified time (e.g., 15 minutes) is a common starting point. The gradient may need to be optimized based on the specific column and system.[8]
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as the percentage of the main BPC-157 peak area relative to the total peak area.
-
For stability studies, compare the chromatogram of the aged sample to that of a reference standard or a sample from time zero. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Mandatory Visualizations
Signaling Pathway
Caption: BPC-157 activates the VEGFR2-Akt-eNOS signaling pathway.
Experimental Workflow
Caption: Workflow for HPLC analysis of BPC-157 purity and stability.
Logical Relationship
Caption: Factors influencing the stability of lyophilized BPC-157.
References
- 1. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. Research Peptide FAQ: BPC-157, Stacking, Storage & Purity Guide | Amino Labz [aminolabz.com]
- 4. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. novopro.cn [novopro.cn]
Validation & Comparative
BPC-157 vs. TB-500 for Soft Tissue Repair in Rats: A Comparative Guide
For researchers and professionals in drug development, the landscape of regenerative medicine offers promising candidates for accelerating soft tissue repair. Among these, the peptides BPC-157 and TB-500 have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of their performance in rat models of soft tissue injury, supported by experimental data, detailed protocols, and visualizations of their molecular mechanisms.
Overview and Mechanism of Action
BPC-157 (Body Protection Compound-157) is a pentadecapeptide, a partial sequence of a human gastric juice protein.[1] Its regenerative capabilities are multifaceted, primarily attributed to its potent pro-angiogenic and anti-inflammatory effects. BPC-157 has been shown to accelerate the healing of various tissues, including tendons, ligaments, muscles, and skin in animal models.[2][3]
The mechanisms of action for BPC-157 in soft tissue repair include:
-
Activation of the FAK-Paxillin Pathway: BPC-157 promotes the migration and spreading of tendon fibroblasts, which is crucial for tendon healing. This is mediated by the activation of the Focal Adhesion Kinase (FAK)-paxillin signaling pathway.[1][4][5]
-
Upregulation of VEGFR2: It stimulates the formation of new blood vessels (angiogenesis) by increasing the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7][8] This leads to the activation of the VEGFR2-Akt-eNOS signaling pathway, enhancing blood flow to the injured area.[6][7][8]
-
Increased Growth Hormone Receptor Expression: BPC-157 has been found to enhance the expression of the growth hormone receptor in tendon fibroblasts, which may contribute to its healing effects.[3]
-
Modulation of Nitric Oxide (NO) Synthesis: It has a modulatory effect on the NO system, which plays a role in angiogenesis and inflammation.[9]
-
Anti-inflammatory Effects: BPC-157 can decrease inflammatory infiltrates at the site of injury.[3][10]
TB-500 , a synthetic version of Thymosin Beta-4 (Tβ4), is a naturally occurring peptide found in virtually all human and animal cells.[11] Its primary role in tissue repair is linked to its ability to regulate actin, a critical protein for cell structure and migration.[11][12]
The mechanisms of action for TB-500 in soft tissue repair include:
-
Actin Regulation: TB-500 binds to actin monomers, preventing their polymerization and thereby facilitating cell motility. This is essential for the migration of reparative cells to the injury site.[11][12]
-
Promotion of Angiogenesis: Similar to BPC-157, TB-500 promotes the formation of new blood vessels, which is vital for delivering oxygen and nutrients to damaged tissues.[13][14] It appears to stimulate VEGF signaling pathways.[12]
-
Anti-inflammatory Properties: TB-500 has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.[12]
-
Stimulation of Cell Migration and Differentiation: It accelerates the migration of endothelial cells and keratinocytes and supports the differentiation of stem cells, contributing to tissue regeneration.[11][14]
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with BPC-157 and the cellular actions of TB-500.
Quantitative Data from Rat Studies
The following tables summarize quantitative data from key studies on the effects of BPC-157 on soft tissue repair in rats. Direct comparative quantitative data for TB-500 in similar soft tissue injury models was not as prevalent in the reviewed literature.
BPC-157 in Achilles Tendon Transection
Study: Krivic et al. (2006)[15] and Staresinic et al. (2003)[16]
| Parameter | Control (Saline) | BPC-157 (10 µg/kg) | BPC-157 (10 ng/kg) | Time Point |
| Achilles Functional Index (AFI) | Substantially lower values | Significantly increased | Significantly increased | Daily |
| Load to Failure (N) | Lower values | Significantly increased | Significantly increased | Days 1, 4, 7, 10, 14, 21 |
| Stiffness (N/mm) | Lower values | Significantly increased | Significantly increased | Days 1, 4, 7, 10, 14, 21 |
| Young's Modulus of Elasticity | Lower values | Significantly increased | Significantly increased | Days 1, 4, 7, 10, 14, 21 |
Note: Specific numerical values were not consistently provided in the abstracts, but statistical significance was noted.
BPC-157 in Quadriceps Muscle Transection
Study: Staresinic et al. (2006)[17]
| Parameter | Control (Saline) | BPC-157 (10 µg/kg) | BPC-157 (10 ng/kg) | Time Point |
| Load to Failure | Lower values | Increased | Increased | Up to 72 days |
| Walking Recovery | Impaired | Returned toward normal | Returned toward normal | Up to 72 days |
| Extensor Postural Thrust | Impaired | Returned toward normal | Returned toward normal | Up to 72 days |
| Muscle Atrophy | Marked | Markedly attenuated | Markedly attenuated | Up to 72 days |
BPC-157 in Medial Collateral Ligament (MCL) Transection
Study: Cerovecki et al. (2010)[18]
| Parameter | Control | BPC-157 (10 µg/kg or 10 ng/kg) |
| Functional, Biomechanical, Macroscopic, and Histological Healing | Impaired | Consistent improvements |
Note: This study highlighted consistent improvements across multiple assessment modalities with various administration routes (intraperitoneal, oral, topical) but did not provide specific numerical data in the abstract.
TB-500 in Medial Collateral Ligament (MCL) Transection
Study: A study on rats with surgically transected MCLs treated with TB-500 resulted in more uniform and densely organized collagen fibers and significantly improved biomechanical strength after four weeks. Histological analysis confirmed better tissue architecture and enhanced collagen fibril formation, while mechanical testing showed superior strength and flexibility in the treated group versus controls.[13] Specific quantitative data was not available in the provided search results.
Experimental Protocols
Achilles Tendon Detachment Model (Krivic et al., 2006)[16]
-
Animals: Male Wistar rats.
-
Injury: The right Achilles tendon was sharply transected from the calcaneal bone.
-
Treatment Groups:
-
BPC-157 (10 µg/kg, 10 ng/kg, or 10 pg/kg)
-
6α-methylprednisolone (1 mg/kg)
-
Saline (0.9% NaCl, 5 mL/kg)
-
Combinations of BPC-157 and 6α-methylprednisolone.
-
-
Administration: Agents were administered intraperitoneally once daily, with the first dose 30 minutes post-surgery and the last dose 24 hours before analysis.
-
Assessments: Functional (Achilles Functional Index - AFI), biomechanical (load to failure, stiffness, Young's elasticity modulus), macroscopic, microscopic, and immunohistochemical analyses were performed on days 1, 4, 7, 10, 14, and 21 post-injury.[15]
Quadriceps Muscle Transection Model (Staresinic et al., 2006)[18]
-
Animals: Male Wistar rats.
-
Injury: The quadriceps muscle was completely transected transversely 1.0 cm proximal to the patella.
-
Treatment Groups:
-
BPC-157 (10 µg/kg, 10 ng/kg, or 10 pg/kg)
-
Control group (details not specified in abstract).
-
-
Administration: BPC-157 was given intraperitoneally once daily, with the first application 30 minutes post-transection and the final application 24 hours before sacrifice.
-
Assessments: Biomechanical (load to failure), functional (walking recovery, extensor postural thrust), microscopic/immunohistochemical (muscle fiber connection, desmin positivity, myofibril diameters), and macroscopic (stump connection, atrophy, leg contracture) evaluations were conducted over a 72-day period.[17]
Medial Collateral Ligament (MCL) Transection Model (Cerovecki et al., 2010)[19]
-
Animals: Rats (strain not specified in abstract).
-
Injury: Surgical transection of the medial collateral ligament.
-
Treatment Groups:
-
BPC-157 (10 µg/kg or 10 ng/kg)
-
Control group.
-
-
Administration:
-
Intraperitoneal: Once daily.
-
Oral: In drinking water (0.16 µg/mL).
-
Topical: As a thin cream layer (1.0 µg/g). The first application was 30 minutes after surgery, and the treatment continued until sacrifice.
-
-
Assessments: Functional, biomechanical, macroscopic, and histological assessments were performed over a 90-day period.[18]
Conclusion
Both BPC-157 and TB-500 demonstrate significant potential for enhancing soft tissue repair in rat models, albeit through different primary mechanisms.
BPC-157 has a robust body of evidence in rat models of tendon, muscle, and ligament injuries, with studies consistently reporting significant improvements in functional, biomechanical, and histological outcomes.[15][16][17][18] Its pro-angiogenic effects via the VEGFR2 pathway and its influence on fibroblast migration through the FAK-paxillin pathway are well-documented.[1][4][5][6][7][8]
TB-500 's primary mechanism of regulating actin to promote cell migration is a fundamental process in tissue repair.[11][12] While studies in rats and other animal models support its efficacy in promoting healing and reducing inflammation,[12][13] there is a less extensive body of publicly available, quantitative data directly comparing it to BPC-157 in identical soft tissue injury models in rats.
For researchers, the choice between BPC-157 and TB-500 may depend on the specific tissue and injury type being investigated. BPC-157 appears to be exceptionally potent in tendon and ligament healing due to its direct effects on fibroblasts and angiogenesis. TB-500's broad role in cell migration and its anti-inflammatory properties make it a strong candidate for a wide range of soft tissue injuries. Further head-to-head comparative studies with detailed quantitative endpoints would be invaluable to delineate the specific advantages of each peptide in different soft tissue repair scenarios.
References
- 1. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin beta 4: A novel corneal wound healing and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. [PDF] The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration. | Semantic Scholar [semanticscholar.org]
- 6. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of early functional recovery of Achilles tendon to bone unit after transection by BPC 157 and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. particlepeptides.com [particlepeptides.com]
- 12. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 13. pliability.com [pliability.com]
- 14. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 15. Achilles detachment in rat and stable gastric pentadecapeptide BPC 157: Promoted tendon-to-bone healing and opposed corticosteroid aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effective therapy of transected quadriceps muscle in rat: Gastric pentadecapeptide BPC 157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentadecapeptide BPC 157 (PL 14736) improves ligament healing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BPC-157 and Standard Growth Factors in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the peptide BPC-157 against standard growth factors such as Fibroblast Growth Factor (FGF), Vascular Endothelial Growth Factor (VEGF), and Platelet-Derived Growth Factor (PDGF) in promoting tissue repair and regeneration. The information is supported by experimental data to aid in research and development decisions.
At a Glance: BPC-157 vs. Standard Growth Factors
| Feature | BPC-157 | Standard Growth Factors (e.g., VEGF, FGF, PDGF) |
| Primary Mechanism | Multi-faceted; interacts with multiple signaling pathways, including the VEGFR2-Akt-eNOS pathway, and upregulates growth hormone receptors.[1][2][3] | Primarily receptor-specific activation of downstream signaling cascades to promote cell proliferation, migration, and angiogenesis. |
| Angiogenesis | Promotes angiogenesis, in part by upregulating VEGF expression and activating the VEGFR2 pathway.[3] | Potent inducers of angiogenesis through direct receptor binding and activation. |
| Wound Healing | Demonstrates comparable efficacy to bFGF in accelerating wound closure in preclinical models.[4] | Well-established efficacy in promoting various stages of wound healing. |
| Fibroblast Activity | Increases fibroblast migration and survival under stress; potentiates the proliferative effects of growth hormone.[5][6] | Directly stimulate fibroblast proliferation and migration.[7] |
| Clinical Status | Not approved for human use by the FDA; primarily in preclinical and early clinical research phases. | Several growth factors are FDA-approved for specific clinical applications (e.g., becaplermin - a PDGF). |
| Administration | Effective via various routes in preclinical studies, including oral, topical, and injectable.[8] | Typically administered locally due to systemic side effects and instability. |
| Stability | Notably stable in human gastric juice.[7] | Generally unstable and require carriers for effective delivery.[8] |
Data Presentation: Quantitative Comparisons
Table 1: Comparative Efficacy in Wound Healing (Alkali Burn Rat Model)
This table summarizes the percentage of wound closure in a rat model of alkali burn, comparing various concentrations of topical BPC-157 to basic Fibroblast Growth Factor (bFGF).
| Treatment Group | Day 4 | Day 8 | Day 12 | Day 16 | Day 18 |
| Model Control | 5.42 ± 2.09% | 25.20 ± 6.66% | 42.51 ± 10.70% | 54.14 ± 11.09% | 60.00 ± 9.82% |
| bFGF (200 ng/mL) | 10.80 ± 4.84% | 32.32 ± 7.11% | 50.10 ± 10.92% | 73.30 ± 12.73% | 80.93 ± 7.11% |
| BPC-157 (200 ng/mL) | 7.34 ± 3.55% | 26.66 ± 8.01% | 47.44 ± 12.84% | 68.37 ± 13.12% | 76.85 ± 12.86% |
| BPC-157 (400 ng/mL) | 9.29 ± 3.34% | 26.40 ± 7.99% | 49.52 ± 12.33% | 70.65 ± 13.82% | 78.18 ± 14.38% |
| BPC-157 (800 ng/mL) | 14.13 ± 4.91% | 33.20 ± 7.03% | 54.38 ± 11.37% | 77.53 ± 10.25% | 81.55 ± 11.14% |
Data presented as mean ± standard deviation. Data from a study on alkali-burn wound healing in rats.[4]
Table 2: Effect of BPC-157 on Growth Hormone Receptor (GHR) Expression in Tendon Fibroblasts
This table illustrates the dose- and time-dependent effects of BPC-157 on the mRNA and protein expression of the Growth Hormone Receptor (GHR) in cultured rat Achilles tendon fibroblasts.
| BPC-157 Concentration | GHR mRNA Expression (Fold Change vs. Control) - 24h | GHR Protein Expression (Fold Change vs. Control) - 24h |
| 0.1 µg/mL | ~1.5-fold | ~1.8-fold |
| 0.25 µg/mL | ~2.0-fold | ~2.5-fold |
| 0.5 µg/mL | ~2.5-fold | ~3.0-fold |
| BPC-157 Treatment (0.5 µg/mL) | GHR mRNA Expression (Fold Change vs. Day 1) | GHR Protein Expression (Fold Change vs. Day 1) |
| Day 2 | ~1.5-fold | ~1.7-fold |
| Day 3 | ~2.0-fold | ~2.2-fold |
Approximate fold changes are estimated from the graphical data presented in the cited study.[5]
Signaling Pathways
The therapeutic effects of BPC-157 and standard growth factors are mediated by distinct and overlapping signaling pathways.
BPC-157 Signaling Pathway
BPC-157 is understood to exert its pro-angiogenic and regenerative effects through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, even in the absence of VEGF. This leads to the activation of Akt and endothelial nitric oxide synthase (eNOS), promoting cell survival and angiogenesis. Additionally, BPC-157 has been shown to upregulate the expression of the Growth Hormone Receptor (GHR), potentially sensitizing cells to the effects of growth hormone.
Standard Growth Factor (VEGF) Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. It binds to its receptor, VEGFR2, leading to receptor dimerization and autophosphorylation. This initiates a downstream signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K/Akt, which ultimately results in endothelial cell proliferation, migration, and survival.
Experimental Protocols
Alkali-Burn Wound Healing Model in Rats
This protocol outlines the in vivo assessment of wound healing efficacy.
-
Animal Model: Male Sprague-Dawley rats are utilized.
-
Wound Creation: Following anesthesia, a full-thickness skin alkali burn is induced on the dorsal side of the rats.
-
Treatment: Wounds are topically treated with either BPC-157 at various concentrations (e.g., 200, 400, 800 ng/mL), a positive control (e.g., bFGF at 200 ng/mL), or a vehicle control.
-
Wound Closure Measurement: The wound area is traced and measured at regular intervals (e.g., days 4, 8, 12, 16, and 18) to calculate the percentage of wound closure.
-
Histological Analysis: At the end of the experiment, skin samples are collected for histological examination (e.g., H&E and Masson's trichrome staining) to assess granulation tissue formation, re-epithelialization, and collagen deposition.
In Vitro Fibroblast Migration Assay (Transwell Assay)
This protocol details the in vitro assessment of fibroblast migration.
-
Cell Culture: Primary tendon fibroblasts are isolated and cultured.
-
Transwell Setup: A Transwell insert with a porous membrane (e.g., 8-μm pore size) is placed in a well of a culture plate.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., PDGF) or the test substance (e.g., BPC-157 at various concentrations).
-
Cell Seeding: Fibroblasts are seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is quantified to determine the migratory response.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical workflow for comparing the efficacy of BPC-157 and a standard growth factor.
Conclusion
The available preclinical data suggests that BPC-157 is a promising therapeutic peptide with a multi-faceted mechanism of action that often yields comparable, and in some aspects, potentially superior outcomes to standard growth factors. Its stability and effectiveness through various routes of administration present a significant advantage. However, it is crucial to note that the majority of research on BPC-157 is still in the preclinical phase, and it is not approved for human use. Standard growth factors, while having limitations in terms of stability and delivery, have a more established history of research and, in some cases, have received regulatory approval for specific clinical applications. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of BPC-157 against standard growth factors in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BPC 157 and Standard Angiogenic Growth Factors. Gastrointestinal Tract Healing, Lessons from Tendon, Ligament, Muscle and Bone Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Angiogenic Effects of BPC-157: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiogenic potential of the pentadecapeptide BPC-157 against established positive and negative controls. The data presented is collated from key studies to offer a comprehensive overview for validating its effects in preclinical research.
Quantitative Data Summary
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Treatment Group | Concentration | Parameter Measured | Result (% of Control) | Source |
| Vehicle Control | - | Percentage of completely formed tubes | 100% | Hsieh et al., 2017[1] |
| BPC-157 | 0.1 µg/ml | Percentage of completely formed tubes | ~150% | Hsieh et al., 2017[1][2] |
| BPC-157 | 1 µg/ml | Percentage of completely formed tubes | ~180% | Hsieh et al., 2017[1][2] |
| VEGF (Positive Control) | 30 ng/ml | Number of tubes | Significantly increased vs. control | Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis[3] |
| Suramin (Negative Control) | 120 µM | Tube Formation | Inhibition of tube formation | The anti-angiogenic potential of (±) gossypol in comparison to suramin[4] |
*Values are estimated from graphical data presented in the source publication.
Table 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | Concentration | Parameter Measured | Result (% of Control) | Source |
| Control | - | Angiogenic Index (branch points) | 100% | Hsieh et al., 2017[2] |
| BPC-157 | 0.1 µg | Angiogenic Index (branch points) | ~160%* | Hsieh et al., 2017[2] |
| VEGF (Positive Control) | 1 µg | Vascular Network Formation | Significant increase in vessel density | Evaluation of Angiogenesis Assays[3] |
| Suramin (Negative Control) | 120 µM | Angiogenic Score | Dose-dependent anti-angiogenic effect | The anti-angiogenic potential of (±) gossypol in comparison to suramin[4] |
*Values are estimated from graphical data presented in the source publication.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the specifics reported in the referenced literature.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the initial stages of angiogenesis.
Methodology:
-
Preparation of Matrix Gel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and 50-100 µL is added to each well of a pre-chilled 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow for solidification.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium. Prior to the assay, cells are serum-starved for a defined period.
-
Treatment Application: HUVECs are harvested and resuspended in basal medium containing the test compounds (BPC-157 at 0.1 and 1 µg/ml), positive control (VEGF at 30 ng/ml), negative control (Suramin at 120 µM), or vehicle control.
-
Seeding: The cell suspensions are seeded onto the solidified matrix gel at a density of 1-2 x 104 cells per well.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Quantification: The formation of tube-like structures is observed and photographed under a microscope. The extent of angiogenesis is quantified by measuring parameters such as the number of branch points, total tube length, or the percentage of completely formed tubes using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust model to study angiogenesis by observing the growth of new blood vessels on the CAM of a developing chick embryo.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a gelatin sponge impregnated with the test substance (BPC-157 at 0.1 µg), positive control (VEGF at 1 µg), negative control (Suramin at 120 µM), or vehicle is placed on the CAM.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for a further 48-72 hours.
-
Observation and Quantification: The CAM is photographed in situ or after excision. The angiogenic response is quantified by counting the number of blood vessel branch points within a defined area around the implant or by using an angiogenic score based on vessel orientation and density.[5]
Mandatory Visualizations
Signaling Pathway of BPC-157 in Angiogenesis
BPC-157 is reported to promote angiogenesis primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] This activation leads to a downstream cascade involving Akt and endothelial nitric oxide synthase (eNOS), ultimately promoting endothelial cell proliferation, migration, and survival.[1][2]
References
- 1. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-angiogenic potential of (±) gossypol in comparison to suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of BPC-157 and Conventional Anti-Inflammatory Drugs
In the landscape of anti-inflammatory therapeutics, researchers and drug development professionals are continually seeking novel compounds with improved efficacy and safety profiles. This guide provides a detailed comparison of the investigational peptide BPC-157 against two classes of conventional anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. This analysis is based on available preclinical experimental data, focusing on mechanisms of action, efficacy in established inflammation models, and safety considerations.
Mechanisms of Action: A Divergent Approach to Inflammation Control
Conventional anti-inflammatory drugs and BPC-157 employ fundamentally different strategies to mitigate the inflammatory response. NSAIDs and corticosteroids primarily target established inflammatory pathways, while BPC-157 appears to exert its effects through a broader, cytoprotective and regenerative mechanism.
Conventional Anti-Inflammatory Drugs
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The principal mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Non-selective NSAIDs like ibuprofen and diclofenac inhibit both COX-1 and COX-2, while COX-2 selective inhibitors, such as celecoxib, primarily target the inducible COX-2 enzyme at the site of inflammation.[4]
Corticosteroids: Corticosteroids, such as dexamethasone and methylprednisolone, exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[5] This ligand-receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][6][7][8]
BPC-157
The mechanism of action for BPC-157 is multifaceted and not yet fully elucidated. Preclinical evidence suggests it does not operate through the direct COX inhibition or glucocorticoid receptor pathways. Instead, its anti-inflammatory effects appear to be linked to its cytoprotective and regenerative properties. Key proposed mechanisms include:
-
Modulation of Nitric Oxide (NO) System: BPC-157 has been shown to interact with the NO system, which plays a crucial role in regulating inflammation and vascular function.[9]
-
Activation of VEGFR2-Akt-eNOS Signaling Pathway: BPC-157 may promote the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, leading to enhanced angiogenesis and tissue repair.
-
Reduction of Pro-inflammatory Cytokines: Studies have indicated that BPC-157 can decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
-
Inhibition of NF-κB Signaling: There is evidence to suggest that BPC-157 may inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory potential of BPC-157 has been evaluated in several well-established animal models of inflammation, with some studies providing a direct comparison to conventional drugs. The following tables summarize the quantitative data from these preclinical studies.
Adjuvant-Induced Arthritis in Rats
This model mimics chronic inflammation characteristic of rheumatoid arthritis.
| Treatment Group | Dose | Administration Route | Paw Volume (mm) / Swelling Reduction | Reference |
| Control (Adjuvant only) | - | - | Significant increase | [1][11] |
| BPC-157 | 10 µg/kg | Intraperitoneal | Reduced paw inflammation, nodule formation, and stiffness | [1] |
| BPC-157 | 10 ng/kg | Intraperitoneal | Reduced paw inflammation, nodule formation, and stiffness | [1] |
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
| Treatment Group | Dose | Administration Route | % Inhibition of Edema | Reference |
| Control (Carrageenan only) | - | - | 0% | [12][13] |
| Diclofenac | 5 mg/kg | Oral | ~30% - 56.17% | [13][14] |
| Diclofenac | 20 mg/kg | Oral | ~60% - 71.82% | [13][14] |
| BPC-157 | Data not available in direct comparison | - | Not reported in comparative studies | - |
Note: While BPC-157 has been studied in inflammatory models, direct comparative quantitative data on edema inhibition in the carrageenan model was not available in the reviewed literature.
Acetic Acid-Induced Colitis in Rats
This model is used to study inflammatory bowel disease.
| Treatment Group | Dose | Administration Route | Macroscopic Score (0-4 scale) | Reference |
| Control (Acetic Acid only) | - | Intra-rectal | High macroscopic score | [15] |
| Sulfasalazine | 100 mg/kg | Oral | Significantly reduced | [15] |
| BPC-157 | Data not available in direct comparison | - | Not reported in comparative studies | - |
Note: While BPC-157 has shown efficacy in other models of gastrointestinal damage, direct comparative quantitative data on macroscopic scoring in the acetic acid colitis model against sulfasalazine was not found in the reviewed literature.
Tendon and Muscle Injury Models in Rats
These models assess the effects of anti-inflammatory agents on tissue healing.
| Treatment Group | Dose | Administration Route | Outcome Measure | Result | Reference |
| Control (Injury only) | - | - | Myeloperoxidase (MPO) Activity | Increased | [16] |
| Methylprednisolone | 5 mg/kg | Intraperitoneal | MPO Activity | Decreased | [16] |
| BPC-157 | 10 µg/kg | Intraperitoneal | MPO Activity | Decreased | [16] |
| Control (Injury only) | - | - | Functional Recovery (AFI) | Impaired | [16] |
| Methylprednisolone | 5 mg/kg | Intraperitoneal | Functional Recovery (AFI) | No significant improvement | [16] |
| BPC-157 | 10 µg/kg | Intraperitoneal | Functional Recovery (AFI) | Improved | [16] |
AFI: Achilles Functional Index
Safety and Tolerability: A Key Differentiator
A significant area of interest for researchers is the potential for BPC-157 to offer a more favorable safety profile compared to conventional anti-inflammatory drugs.
Gastrointestinal Safety
NSAIDs are well-known for their potential to cause gastrointestinal adverse effects, including gastric ulcers and bleeding, due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa.[3] In contrast, preclinical studies suggest that BPC-157 not only lacks gastric-damaging effects but may also protect against NSAID-induced gastric lesions.[17][18][19][20]
| Agent | Effect on Gastric Mucosa | Reference |
| NSAIDs (e.g., Indomethacin) | Can induce gastric ulcers | [17][18] |
| BPC-157 | Protects against indomethacin-induced gastric ulcers | [17][18] |
Other Systemic Side Effects
Corticosteroids, while highly effective, are associated with a range of systemic side effects with long-term use, including immunosuppression, metabolic changes, and osteoporosis. BPC-157, in preclinical models, has not been associated with such systemic adverse effects and has been suggested to counteract some of the negative effects of corticosteroids on healing.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key inflammation models cited in this guide.
Freund's Adjuvant-Induced Arthritis in Rats
-
Objective: To induce a chronic inflammatory arthritis resembling rheumatoid arthritis.
-
Procedure:
-
Animals (typically Wistar or Sprague-Dawley rats) are injected with Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.[1][11]
-
The injection is administered subcutaneously into the plantar surface of a hind paw or at the base of the tail.[1][11][21]
-
The development of arthritis is monitored over several weeks by measuring paw volume, assessing clinical scores of inflammation, and histological analysis of the joints.[1][11]
-
Test compounds (BPC-157, NSAIDs, etc.) are administered at various doses and routes before or after the induction of arthritis to evaluate their prophylactic or therapeutic effects.[1]
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To induce an acute, localized inflammation.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[12][22]
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[12][23]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[12][13][23]
-
Test compounds are administered (typically orally or intraperitoneally) at a set time before the carrageenan injection.[12][13]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[13]
-
Acetic Acid-Induced Colitis in Rats
-
Objective: To induce an acute colitis that mimics some features of inflammatory bowel disease.
-
Procedure:
-
Rats are fasted overnight with free access to water.[24][25]
-
Under light anesthesia, a solution of acetic acid (typically 3-5%) is instilled intra-rectally via a catheter.[24][25][26]
-
After a short period, the colon may be flushed with saline.[24]
-
Animals are monitored for clinical signs of colitis (e.g., weight loss, diarrhea, bloody stools).[27]
-
After a set period (e.g., 24-48 hours), the animals are euthanized, and the colon is removed for macroscopic and microscopic evaluation of inflammation and damage.[24]
-
Test compounds are administered before or after the induction of colitis to assess their protective or therapeutic effects.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of NSAIDs, Corticosteroids, and BPC-157.
References
- 1. Adjuvant-Induced Arthritis Model [chondrex.com]
- 2. ClinPGx [clinpgx.org]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Miconazole Mitigates Acetic Acid-Induced Experimental Colitis in Rats: Insight into Inflammation, Oxidative Stress and Keap1/Nrf-2 Signaling Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of early functional recovery of Achilles tendon to bone unit after transection by BPC 157 and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effects of pentadecapeptide BPC 157 on gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beneficial effect of a novel pentadecapeptide BPC 157 on gastric lesions induced by restraint stress, ethanol, indomethacin, and capsaicin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stable Gastric Pentadecapeptide BPC 157 May Recover Brain–Gut Axis and Gut–Brain Axis Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 24. 2.6. Induction of Colitis [bio-protocol.org]
- 25. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 26. Effects of dexpanthenol on acetic acid-induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of BPC-157 and Hyaluronic Acid for Joint Repair: A Guide for Researchers and Drug Development Professionals
An objective review of the current scientific evidence on the efficacy, mechanisms of action, and experimental data supporting BPC-157 and hyaluronic acid in the context of joint repair.
In the landscape of joint repair therapeutics, both the investigational peptide BPC-157 and the established viscosupplement hyaluronic acid have garnered significant attention. This guide provides a detailed comparison of their efficacy, based on available preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While direct comparative studies are lacking, this document synthesizes the existing evidence to offer a comprehensive overview of their respective mechanisms, experimental validation, and potential clinical utility.
At a Glance: BPC-157 vs. Hyaluronic Acid for Joint Repair
| Feature | BPC-157 | Hyaluronic Acid |
| Primary Mechanism | Systemic and localized regenerative effects through multiple pathways | Viscosupplementation, lubrication, and anti-inflammatory effects within the joint |
| Key Biological Actions | Promotes angiogenesis, upregulates growth factor receptors, modulates inflammation, stimulates fibroblast migration and collagen synthesis.[1][2] | Restores viscoelasticity of synovial fluid, reduces friction, provides shock absorption, and has anti-inflammatory and chondroprotective effects. |
| Primary Evidence Base | Preclinical (animal models of tendon, ligament, and muscle injury).[1][3][4] | Extensive clinical trials in humans for osteoarthritis of the knee.[5][6] |
| Administration Routes | Investigated via oral, subcutaneous, intramuscular, and intra-articular routes.[2][7] | Primarily intra-articular injections.[6] |
| Regulatory Status | Not approved for human use by the FDA; considered an experimental compound.[1] | FDA-approved for the treatment of knee osteoarthritis. |
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on BPC-157 and hyaluronic acid. It is crucial to note that the data for BPC-157 is derived from preclinical animal studies, while the data for hyaluronic acid comes from human clinical trials. This inherent difference in the level of evidence must be considered when interpreting the findings.
Table 1: Preclinical Efficacy of BPC-157 in Animal Models of Joint-Related Injuries
| Study Model | Animal | Intervention | Key Quantitative Outcomes | Reference |
| Achilles Tendon Rupture | Rat | BPC-157 (10 µg/kg, intraperitoneal) | - Increased collagen reformation- Improved biomechanical strength | [8] |
| Medial Collateral Ligament (MCL) Transection | Rat | BPC-157 (10 µg/kg, oral, topical, intraperitoneal) | - Accelerated tissue regeneration- Increased granulation tissue formation | [7] |
| Quadriceps Muscle Transection | Rat | BPC-157 (10 µg/kg, intraperitoneal) | - Promoted myogenesis- Increased growth factor expression | [7] |
| Freund's Adjuvant-Induced Arthritis | Rat | BPC-157 | - Reduced paw inflammation- Decreased nodule formation and stiffness | [1] |
Table 2: Clinical Efficacy of Hyaluronic Acid in Knee Osteoarthritis (Human Trials)
| Study Design | Number of Patients | Intervention | Key Quantitative Outcomes (at 6 months) | Reference |
| Randomized, Double-Blind, Controlled Trial | 343 | GO-ON (25 mg/2.5 ml HA) vs. Hyalgan (20 mg/2 ml HA) | - WOMAC Pain Score Reduction: 22.9 mm (GO-ON) vs. 18.4 mm (Hyalgan)- Global Knee Pain VAS Reduction: Statistically significant improvement in both groups | [9] |
| Meta-Analysis of Randomized Controlled Trials | 3851 | Intra-articular HA vs. Placebo | - VAS at Rest (5-8 weeks): Statistically significant reduction in favor of HA- WOMAC Scores: No significant difference in pain, function, or stiffness at longer follow-ups | [5] |
| Systematic Umbrella Review | Multiple Meta-Analyses | Intra-articular HA | - Pain and Function Improvement: Moderate efficacy, particularly in early-to-moderate OA- Effect Size vs. Placebo: 0.30 to 0.40 | [6] |
Signaling Pathways and Mechanisms of Action
BPC-157: A Multi-faceted Regenerative Cascade
BPC-157's mechanism of action is complex and appears to involve the modulation of several key signaling pathways to promote tissue healing. A significant aspect of its function is the upregulation of the growth hormone receptor in tendon fibroblasts.[10][11] This sensitization to growth hormone can potentiate its proliferative effects, leading to enhanced tissue regeneration. The downstream signaling cascade involves the activation of Janus kinase 2 (JAK2).[10][11] Furthermore, BPC-157 has been shown to influence the FAK-paxillin pathway, which is crucial for cell adhesion, migration, and proliferation.[1] It also promotes angiogenesis through the upregulation of vascular endothelial growth factor (VEGF).[2]
Hyaluronic Acid: Restoring Joint Homeostasis through Receptor-Mediated Signaling
Hyaluronic acid's primary therapeutic effect in joints is attributed to its viscoelastic properties, which provide lubrication and shock absorption.[9] However, its biological activity extends beyond this mechanical function. Hyaluronic acid interacts with cell surface receptors, most notably CD44, to initiate intracellular signaling cascades.[12][13] The binding of hyaluronic acid to CD44 can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[14] This interaction can also influence cell proliferation and migration, contributing to the maintenance of cartilage integrity. The downstream effects are mediated through pathways involving RhoGTPases and PI3K/AKT.[15]
Experimental Protocols
BPC-157: Preclinical Animal Model of Tendon Injury
A representative experimental workflow for evaluating BPC-157 in a rat model of Achilles tendon injury is as follows:
Hyaluronic Acid: Clinical Trial in Knee Osteoarthritis
A typical experimental design for a randomized controlled trial assessing the efficacy of intra-articular hyaluronic acid for knee osteoarthritis is outlined below:
Discussion and Future Directions
The available evidence suggests that BPC-157 and hyaluronic acid operate through distinct mechanisms to promote joint repair. BPC-157 appears to be a potent regenerative agent with systemic effects, as demonstrated in various preclinical models of musculoskeletal injury.[1] Its ability to upregulate growth factor receptors and promote angiogenesis highlights its potential as a disease-modifying therapy. However, the lack of robust clinical trial data in humans is a significant limitation, and its safety profile in the clinical setting is yet to be established.
Hyaluronic acid, on the other hand, is a well-established treatment for symptomatic relief of knee osteoarthritis, with a large body of clinical trial data supporting its use.[6] Its primary benefits are derived from its viscosupplementation properties, which improve joint mechanics and reduce pain.[9] While it also exhibits anti-inflammatory and chondroprotective effects at the cellular level, its disease-modifying capabilities are still a subject of debate.
For drug development professionals, BPC-157 represents a promising but early-stage candidate that requires significant further investigation through well-designed clinical trials to ascertain its efficacy and safety in human populations. In contrast, research and development efforts for hyaluronic acid are more focused on optimizing formulations (e.g., molecular weight, cross-linking) and identifying patient populations that are most likely to respond to treatment.
References
- 1. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. ahvma.org [ahvma.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Intra-Articular Hyaluronic Acid for Knee Osteoarthritis: A Systematic Umbrella Review | MDPI [mdpi.com]
- 7. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. A randomised, double-blind, controlled trial comparing two intra-articular hyaluronic acid preparations differing by their molecular weight in symptomatic knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.gardner-webb.edu [digitalcommons.gardner-webb.edu]
- 15. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BPC-157's Therapeutic Effects: A Comparative Guide for Researchers
Introduction:
Body Protective Compound 157 (BPC-157) is a pentadecapeptide of significant interest within the scientific community for its reported therapeutic effects across various biological systems. Primarily investigated in preclinical animal models, this peptide, derived from a protein found in human gastric juice, has demonstrated potential in accelerating the healing of soft tissue injuries, mitigating gastrointestinal disorders, and promoting nerve regeneration.[1][2] This guide provides an objective comparison of BPC-157's performance with alternative therapeutic approaches, supported by experimental data from independent studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the current state of BPC-157 research.
I. Soft Tissue Injury Repair
BPC-157 has been extensively studied in models of tendon, ligament, and muscle injury.[1][2][3] Its therapeutic potential is often attributed to its ability to promote angiogenesis, modulate the nitric oxide (NO) system, and influence the expression of growth factors and key signaling molecules involved in tissue repair.[2][4][5]
Comparison with Standard Treatments:
Standard treatments for acute soft tissue injuries often involve the PRICE protocol (Protection, Rest, Ice, Compression, Elevation) and non-steroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation.[5] For more severe injuries, corticosteroid injections or surgical intervention may be necessary.[6] However, corticosteroids have been shown to potentially impair long-term healing.[6][7]
Preclinical studies suggest BPC-157 may offer advantages over these conventional therapies by not only reducing inflammation but also actively promoting tissue regeneration.[5][6]
Quantitative Data from Preclinical Studies:
| Experimental Model | BPC-157 Dosage & Route | Key Findings | Comparison Group | Outcome | Reference |
| Achilles Tendon Transection (Rat) | 10 µg/kg, 10 ng/kg, 10 pg/kg (IP) | Significantly improved Achilles Functional Index (AFI) values. Increased load to failure, stiffness, and Young's elasticity modulus. Better collagen fiber organization and increased collagen type I. | Saline (Control); 6α-methylprednisolone | BPC-157 significantly outperformed saline control in all healing parameters. It also substantially reduced the aggravating effects of 6α-methylprednisolone on healing. | [8][9] |
| Quadriceps Muscle Transection (Rat) | 10 µg/kg, 10 ng/kg (IP or Oral) | At 14, 28, and 42 days, BPC-157 treated rats showed smaller defects, which eventually disappeared. Microscopically, there was no inflammatory infiltrate and well-oriented tissue recovery. | Saline (Control) | Controls showed a perilous course with progressive muscle atrophy, while BPC-157 treatment led to full functional recovery and counteracted muscle atrophy. | [10] |
| Gastrocnemius Muscle Crush Injury (Rat) | 10 µg/kg (IP or Local Cream) | BPC-157 induced faster muscle healing and full function restoration. It improved macroscopic, microscopic, and functional outcomes at all investigated intervals (1, 2, 4, 7, and 14 days). | No therapy; 6α-methylprednisolone | BPC-157 completely reversed the impairment of muscle healing caused by systemic corticosteroid treatment. | [7][11][12] |
Experimental Protocols:
Achilles Tendon Transection Model (Rat):
-
Animal Model: Male Wistar Albino rats.
-
Injury Induction: The right Achilles tendon is sharply transected 5 mm proximal to its calcaneal insertion.
-
Treatment Groups:
-
BPC-157 (10 µg/kg, 10 ng/kg, or 10 pg/kg) administered intraperitoneally (IP) once daily.
-
6α-methylprednisolone (1 mg/kg) administered IP once daily.
-
Saline (5.0 ml/kg) as a control, administered IP once daily.
-
-
Administration: First application 30 minutes post-surgery, with the last application 24 hours before assessment.
-
Outcome Measures:
-
Functional: Achilles Functional Index (AFI) assessed daily.
-
Biomechanical: Load to failure, stiffness, and Young's modulus of elasticity measured at days 1, 4, 7, 10, 14, and 21.
-
Histological: Macroscopic and microscopic evaluation of the tendon, including immunohistochemistry for collagen type I.[8][9][13]
-
Signaling Pathways in Soft Tissue Repair:
BPC-157 is proposed to exert its pro-healing effects through the modulation of several key signaling pathways.
II. Gastrointestinal Tract Disorders
BPC-157 was originally isolated from gastric juice and has demonstrated significant protective and therapeutic effects in various models of gastrointestinal injury, including inflammatory bowel disease (IBD) and intestinal anastomosis.[14][15]
Comparison with Standard Treatments:
Conventional treatments for IBD include 5-aminosalicylates (e.g., sulfasalazine), corticosteroids, and immunomodulators.[16] While often effective, these treatments can have significant side effects. BPC-157, in preclinical studies, has shown a favorable safety profile with no reported toxicity.[14][15]
Quantitative Data from Preclinical Studies:
| Experimental Model | BPC-157 Dosage & Route | Key Findings | Comparison Group | Outcome | Reference |
| Ileoileal Anastomosis (Rat) | 10 µg/kg, 10 ng/kg (IP) | Improved all parameters of anastomotic wound healing. Attenuated edema and decreased granulocytes from day 1. Increased granulation tissue, reticulin, and collagen formation from days 4-5. | Saline (Control) | BPC-157 treated rats showed significantly higher volume and pressure values to induce leakage, indicating stronger healing. | [14] |
| Ischemic Colitis (Rat) | 10 µg/kg (Local Bath) | Rapidly increased vessel presentation and reappearance of arcade interconnections. Preserved mucosal folds and markedly reduced pale areas. Normalized malondialdehyde (MDA) and nitric oxide (NO) levels. | Saline (Control); L-NAME; L-arginine | BPC-157 counteracted the worsening effects of both L-NAME (an NOS inhibitor) and L-arginine (an NOS substrate), suggesting a modulatory role on the NO system. | [17][18] |
| Short Bowel Syndrome (Rat) | 10 µg/kg, 10 ng/kg (Oral or IP) | Immediate and constant weight gain above preoperative values. Increased villus height, crypt depth, and muscle thickness. Maintained normal jejunal and ileal diameters and increased anastomosis breaking strength. | Untreated Controls | Controls exhibited progressive weight loss and deteriorating intestinal morphology. BPC-157 treatment led to full recovery. | [19] |
Experimental Protocols:
Ischemic Colitis Model (Rat):
-
Animal Model: Male Albino Wistar rats.
-
Injury Induction: A 25 mm segment of the colon is subjected to ischemia via ligation of the left colic artery and vein, and three arcade vessels within the ligated segment.
-
Treatment Groups:
-
BPC-157 (10 µg/kg) applied as a 1 mL local bath to the ischemic segment.
-
Saline (1 mL) as a control.
-
L-NAME (5 mg) or L-arginine (100 mg) to investigate the role of the NO system.
-
-
Assessment:
Experimental Workflow for Gastrointestinal Healing Studies:
III. Nerve Regeneration
BPC-157 has shown neuroprotective effects and the ability to promote functional recovery in animal models of peripheral nerve injury and spinal cord injury.[20][21][22]
Comparison with Standard Treatments:
Treatment for peripheral nerve injuries can range from conservative management with physical therapy to surgical intervention for severe cases.[23] The recovery process is often slow and incomplete. BPC-157 presents a potential therapeutic avenue to enhance the rate and extent of nerve regeneration.[23]
Quantitative Data from Preclinical Studies:
| Experimental Model | BPC-157 Dosage & Route | Key Findings | Comparison Group | Outcome | Reference |
| Sciatic Nerve Transection (Rat) | 10 µg/kg, 10 ng/kg (IP, Intragastric, or Local) | Faster axonal regeneration observed histomorphometrically (increased fiber density and size, improved myelination). Increased motor action potentials (EMG). Improved Sciatic Functional Index (SFI). Absence of autotomy (self-mutilation). | Untreated Controls | BPC-157 markedly improved both structural and functional aspects of sciatic nerve healing. | [23][24] |
| Spinal Cord Compression Injury (Rat) | Single IP administration post-injury | Consistent clinical improvement with better motor function of the tail. Resolved spasticity by day 15. Counteracted vacuole formation, axon loss, and motoneuron loss. | Untreated Controls | Injured control rats had persistent tail paralysis, while BPC-157 treated rats showed significant functional recovery. | [22][25] |
Experimental Protocols:
Sciatic Nerve Transection Model (Rat):
-
Animal Model: Rats.
-
Injury Induction: The sciatic nerve is transected. In some models, a 7 mm segment is resected, and the nerve ends are tubulized.
-
Treatment Groups:
-
BPC-157 (10 µg/kg or 10 ng/kg) administered intraperitoneally, intragastrically, or locally at the site of anastomosis/into the tube.
-
-
Administration: Typically applied shortly after the injury.
-
Outcome Measures:
Logical Relationship of BPC-157's Multi-System Therapeutic Effects:
The preclinical evidence for BPC-157's therapeutic effects in soft tissue injury, gastrointestinal disorders, and nerve regeneration is substantial. Across a range of animal models, it has consistently demonstrated the ability to accelerate healing and improve functional outcomes. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to angiogenesis, inflammation, and growth factor expression, makes it a promising candidate for further investigation. However, it is crucial to emphasize that the vast majority of these findings are from animal studies. Rigorous, large-scale, placebo-controlled human clinical trials are necessary to validate these therapeutic effects and establish a definitive safety profile for BPC-157 in humans. The data and protocols presented in this guide are intended to serve as a resource for the scientific community to critically evaluate the existing evidence and guide future research in this promising area of peptide therapeutics.
References
- 1. Bpc 157 - NutraPedia [nutrahacker.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. peptidesystems.com [peptidesystems.com]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscimonit.com [medscimonit.com]
- 8. Achilles detachment in rat and stable gastric pentadecapeptide BPC 157: Promoted tendon-to-bone healing and opposed corticosteroid aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats [mdpi.com]
- 11. pliability.com [pliability.com]
- 12. researchgate.net [researchgate.net]
- 13. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable gastric pentadecapeptide BPC 157 in trials for inflammatory bowel disease (PL-10, PLD-116, PL14736, Pliva, Croatia) heals ileoileal anastomosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Focus on ulcerative colitis: stable gastric pentadecapeptide BPC 157. | Semantic Scholar [semanticscholar.org]
- 16. custommedicine.com.au [custommedicine.com.au]
- 17. Stable gastric pentadecapeptide BPC 157 in the treatment of colitis and ischemia and reperfusion in rats: New insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable gastric pentadecapeptide BPC 157 in the treatment of colitis and ischemia and reperfusion in rats: New insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. revolutionhealth.org [revolutionhealth.org]
- 21. Pentadecapeptide BPC 157 and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pentadecapeptide BPC 157 and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Peptide therapy with pentadecapeptide BPC 157 in traumatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Oral Versus Injectable BPC-157: A Guide for Researchers
This guide provides an objective comparison of oral versus injectable administration of the pentadecapeptide BPC-157, intended for researchers, scientists, and drug development professionals. The analysis is based on a review of available preclinical data, focusing on pharmacokinetics, efficacy, and underlying mechanisms of action.
Introduction to BPC-157
Body Protection Compound-157 (BPC-157) is a synthetic peptide of 15 amino acids, corresponding to a partial sequence of a protein found in human gastric juice.[1][2][3] It has garnered significant scientific interest for its potential regenerative and cytoprotective effects demonstrated across a wide range of preclinical studies.[3][4] BPC-157 has been shown to promote the healing of various tissues, including tendons, ligaments, muscles, and the gastrointestinal tract.[3][5][6] A key question for its therapeutic development and experimental application is the optimal route of administration. This guide directly compares the two primary methods: oral ingestion and parenteral injection.
Mechanism of Action
BPC-157 exerts its effects through multiple signaling pathways, primarily promoting angiogenesis (the formation of new blood vessels), modulating inflammation, and stimulating the production of growth factors.[7][8][9][10] Its stability in gastric juice is a unique characteristic among peptides, suggesting potential for oral activity.[2][11][12]
Key molecular pathways influenced by BPC-157 include:
-
VEGFR2-Akt-eNOS Pathway: BPC-157 has been shown to increase the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[13][14] This activation initiates a downstream signaling cascade involving Akt and endothelial nitric oxide synthase (eNOS), which boosts nitric oxide (NO) production, leading to enhanced blood flow and angiogenesis.[13][14][15]
-
FAK-Paxillin Pathway: In tendon fibroblasts, BPC-157 activates the Focal Adhesion Kinase (FAK) and paxillin pathway, which is crucial for cellular adhesion, migration, and proliferation—processes vital for tissue repair.[8]
-
Growth Hormone Receptor: Studies have shown that BPC-157 can increase the expression of growth hormone receptors on fibroblasts, potentially enhancing the cells' response to growth signals and promoting tissue regeneration.[5][8][9]
-
Anti-Inflammatory Action: BPC-157 has been observed to counteract proinflammatory pathways by decreasing the expression of molecules like cyclooxygenase-2 (COX-2) and reducing levels of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8]
Pharmacokinetics and Bioavailability: Oral vs. Injectable
The route of administration critically influences the bioavailability and therapeutic target of BPC-157.
-
Injectable Administration: Subcutaneous or intramuscular injections bypass the gastrointestinal tract, ensuring direct and high bioavailability into the systemic circulation.[1][16][17] This route is considered more effective for delivering the peptide to systemic tissues like muscles, tendons, and joints for repair.[10][17][18] The half-life of BPC-157 is reported to be less than 30 minutes, with metabolism occurring in the liver and excretion via urine.[8]
-
Oral Administration: BPC-157 is noted for its unusual stability in the acidic environment of the stomach.[2][19] This allows it to be administered orally, which is particularly advantageous for treating gastrointestinal conditions.[1][10][17] When taken orally, the peptide can act directly on the gut mucosa to repair lesions, reduce inflammation, and heal ulcers.[10] However, its systemic bioavailability after oral administration is generally considered lower than via injection, as some degradation can still occur in the digestive system.[1] The formulation can also impact absorption; studies in rats suggest that an arginate salt form of BPC-157 has significantly higher oral bioavailability than the more common acetate salt.[20]
| Feature | Injectable BPC-157 | Oral BPC-157 |
| Bioavailability | High, direct entry into bloodstream[16][21] | Lower and variable; some degradation in GI tract[1][16] |
| Onset of Action | Faster, for systemic effects[17][21] | Slower for systemic effects; rapid for local gut action[1] |
| Primary Target | Systemic: Muscles, tendons, joints, post-surgical recovery[10][17] | Localized: Gastrointestinal tract (ulcers, IBD, "leaky gut")[10][17] |
| Convenience | Requires needles and proper injection technique[1] | Non-invasive and easy to administer (capsules, liquid)[1][17] |
| Use Case | Acute injuries, systemic inflammation[1][17] | Chronic gut conditions, long-term support[1][21] |
Comparative Efficacy in Preclinical Models
The choice between oral and injectable BPC-157 often depends on the therapeutic goal, as preclinical studies have demonstrated efficacy for both routes in different contexts.
Gastrointestinal Healing
Oral administration of BPC-157 has shown pronounced efficacy in healing various gastrointestinal injuries. Because the peptide originates in gastric juice, it is well-suited for direct action on the gut lining.[10] Studies in rodent models have shown that BPC-157 administered orally (in drinking water) or intragastrically can accelerate the healing of gastric ulcers, protect against NSAID-induced mucosal damage, and reduce inflammation in models of Inflammatory Bowel Disease (IBD).[6][10][13] In a rat model of esophagogastric anastomosis, BPC-157 in drinking water was found to have statistically similar efficacy to injections.[13]
Musculoskeletal and Tissue Repair
For injuries outside the GI tract, such as tendon, ligament, and muscle tears, injectable BPC-157 is often preferred.[10][18] Direct subcutaneous or intramuscular injection near the site of injury may provide a higher local concentration of the peptide, potentially accelerating healing.[16][17] Preclinical studies have consistently shown that injected BPC-157 improves functional, structural, and biomechanical outcomes in animal models of muscle, tendon, ligament, and bone injuries.[8]
Neuroprotective Effects
BPC-157 has demonstrated neuroprotective properties in animal models. Interestingly, in a study using the neurotoxin cuprizone to induce brain damage in rats, orally ingested BPC-157 (10 µg/kg in drinking water) was found to be similarly effective as injections in mitigating damage.[13] This suggests that even with lower systemic bioavailability, oral administration may be sufficient to exert certain protective effects on the central nervous system, possibly through the gut-brain axis.[9]
| Experimental Model | Administration Route | Dosage (Rat Models) | Key Quantitative Findings |
| Esophagogastric Anastomosis | Oral (in drinking water) vs. Injection (IP) | 10 µg/kg or 10 ng/kg | No significant difference in healing efficacy between oral and injectable routes at equivalent doses.[13] |
| Achilles Tendon Injury | Injection (IP) | 10 µg/kg | Visually confirmed smaller cut size and depth; improved collagen reformation.[13] |
| Hind Limb Ischemia | Injection (IP) | 10 µg/kg | Accelerated blood flow recovery and increased vessel number; significant upregulation of VEGFR2 expression.[14] |
| Cuprizone-Induced Brain Damage | Oral (in drinking water) vs. Injection (IP) | 10 µg/kg | Oral administration was similarly effective as injections in reducing the number of damaged brain cells.[13] |
| NSAID-Induced Gastric Lesions | Oral (Intragastric) | 10 µg/kg | Significantly reduced lesion size and severity compared to control.[12] |
Experimental Protocols
To facilitate reproducibility and further research, a generalized protocol for a common preclinical model is provided below.
Model: Rat Achilles Tendon Transection Model
-
Subjects: Male Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of ketamine/xylazine.
-
Surgical Procedure: A small incision is made to expose the Achilles tendon. A complete transection of the tendon is performed 5mm proximal to its calcaneal insertion. The wound is then sutured.
-
Treatment Groups:
-
Control Group: Saline injection.
-
BPC-157 Injectable Group: BPC-157 (e.g., 10 µg/kg) administered subcutaneously or intraperitoneally once daily.
-
BPC-157 Oral Group: BPC-157 (e.g., 10 µg/kg) administered via oral gavage or in drinking water daily.
-
-
Study Duration: 14-21 days.
-
Outcome Measures:
-
Histological Analysis: At the end of the study, tendon tissue is harvested, sectioned, and stained (e.g., with H&E, Masson's trichrome) to assess collagen organization, fibroblast infiltration, and vascularity.
-
Biomechanical Testing: The repaired tendon is subjected to tensile testing to measure parameters like ultimate failure load, stiffness, and stress, providing a quantitative measure of functional recovery.
-
Immunohistochemistry: Analysis of protein expression (e.g., VEGFR2, FAK) to investigate molecular mechanisms.
-
References
- 1. amazing-meds.com [amazing-meds.com]
- 2. Stable Gastric Pentadecapeptide BPC 157 May Recover Brain–Gut Axis and Gut–Brain Axis Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety [rupahealth.com]
- 6. droracle.ai [droracle.ai]
- 7. livvnatural.com [livvnatural.com]
- 8. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. revolutionhealth.org [revolutionhealth.org]
- 11. swolverine.com [swolverine.com]
- 12. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. examine.com [examine.com]
- 14. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptidesystems.com [peptidesystems.com]
- 16. podcasts.apple.com [podcasts.apple.com]
- 17. healthletic.io [healthletic.io]
- 18. paradigmpeptides.com [paradigmpeptides.com]
- 19. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptidesciences.com [peptidesciences.com]
- 21. trtmd.com [trtmd.com]
BPC-157 vs. Placebo: An Evaluation of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide BPC-157 against placebo controls in animal trials, focusing on its therapeutic potential in tissue repair and cytoprotection. The data presented is collated from preclinical studies, offering insights into the peptide's mechanisms of action and efficacy in various injury models.
Efficacy in Musculoskeletal and Soft Tissue Injury Models
BPC-157 has been extensively studied for its regenerative capabilities in soft tissue injuries. Animal models of tendon, ligament, and muscle damage consistently demonstrate accelerated healing in subjects treated with BPC-157 compared to saline or placebo controls.[1][2]
Achilles Tendon Transection Model (Rat)
One of the most well-documented models involves the surgical transection of the Achilles tendon in rats. Studies show that BPC-157 administration significantly improves the structural and functional recovery of the tendon.[3]
Experimental Protocol: Rat Achilles Tendon Transection
-
Animal Model: Male Wistar rats.
-
Injury Induction: The right Achilles tendon is surgically transected 5 mm proximal to the calcaneal insertion, leaving a defect between the cut ends.[3]
-
Treatment Groups:
-
BPC-157 Group: Administered BPC-157 dissolved in saline at doses of 10 µg/kg, 10 ng/kg, or 10 pg/kg body weight.
-
Control Group: Administered an equivalent volume of saline (5.0 ml/kg).
-
-
Administration: Agents are administered intraperitoneally (i.p.) once daily, with the first dose given 30 minutes post-surgery and the final dose 24 hours before assessment.[3]
-
Assessment: Functional recovery is assessed daily using the Achilles Functional Index (AFI). Biomechanical properties, macroscopic appearance, and microscopic histology are evaluated at days 4, 7, 10, and 14 post-surgery.[3][4]
Quantitative Data: Biomechanical and Histological Improvements
The following tables summarize the biomechanical and histological findings at day 14 post-injury, comparing the effects of BPC-157 to a saline placebo.
| Biomechanical Parameter (Day 14) | Saline Control | BPC-157 (10 ng/kg) | BPC-157 (10 µg/kg) |
| Failure Load (N) | 9.97 | 13.4 | 13.0 |
| Young's Elasticity Modulus | 6.68 | Not Reported | 10.51 |
Table 1: Biomechanical properties of transected rat Achilles tendons 14 days post-injury. Data extracted from studies demonstrating significant recovery in BPC-157 treated groups.[4]
| Histological Parameter (Day 10) | Saline Control | BPC-157 (10 ng/kg) | BPC-157 (10 µg/kg) |
| Fibroblast Number (per field) | 1978 | 2364 | 2245 |
| Collagen Proportion (per field) | 0.40 | 0.49 | 0.50 |
Table 2: Histological analysis of healing Achilles tendons 10 days post-injury, indicating enhanced cellularity and collagen deposition with BPC-157 treatment.[4]
Muscle Crush Injury Model (Rat)
BPC-157 has also been evaluated in models of direct muscle trauma, demonstrating improved healing and functional restoration.[5][6]
Experimental Protocol: Rat Gastrocnemius Muscle Crush Injury
-
Animal Model: Rats with a crush injury to the gastrocnemius muscle complex, induced by a direct force of 0.727 Ns/cm².[6]
-
Treatment Groups:
-
Administration: Treatment is applied immediately after injury and then once daily. Assessments are conducted at various intervals, including 2 hours, and 1, 2, 4, 7, and 14 days post-injury.[5][6]
-
Assessment: Efficacy is evaluated through macroscopic (hematoma, edema), microscopic, and functional analyses (e.g., Tibial Function Index, Extensor Postural Thrust).[5][7] Serum levels of muscle damage markers (Creatine Kinase, Lactate Dehydrogenase) are also measured.[6]
Key Findings: Rats treated with BPC-157, via both local and systemic administration, showed accelerated healing, reduced edema and hematoma, and restoration of full function compared to the saline-treated controls.[5][6] In some studies, BPC-157 also completely reversed the healing impairment caused by the co-administration of corticosteroids.[8]
Gastroprotective Effects in Ulcer Models
Derived from a native gastric peptide, BPC-157 exhibits potent protective and healing effects on the gastrointestinal mucosa in various animal models of gastric ulceration.[9]
Experimental Protocol: Indomethacin-Induced Gastric Ulcer (Rat)
-
Animal Model: Wistar rats.
-
Injury Induction: Rats are fasted for 24 hours with free access to water. Gastric ulcers are then induced by a single injection of indomethacin (33 mg/kg).[10]
-
Treatment Groups:
-
BPC-157 Groups: Administered BPC-157 at doses of 200, 400, and 800 ng/kg.
-
Control Groups: Saline (placebo for intragastric route) or mannitol excipient (placebo for intramuscular route).
-
Positive Control: Famotidine.
-
-
Administration: BPC-157 or placebo is given 60 minutes before the indomethacin injection, either intramuscularly (i.m.) or intragastrically (i.g.).[10]
-
Assessment: Rats are sacrificed 12 hours after ulcer induction, and the total area of gastric lesions is measured.[10]
Quantitative Data: Reduction in Gastric Ulcer Area
| Treatment Group | Administration Route | Dose | Mean Ulcer Area (mm²) | Ulcer Inhibition (%) |
| Saline Control | i.g. | - | 21.05 | - |
| Excipient Control | i.m. | - | 20.94 | - |
| BPC-157 | i.g. | 400 ng/kg | 9.94 | 52.8% |
| BPC-157 | i.g. | 800 ng/kg | 8.81 | 58.1% |
| BPC-157 | i.m. | 200 ng/kg | 11.37 | 45.7% |
| BPC-157 | i.m. | 800 ng/kg | 7.22 | 65.5% |
| Famotidine | i.m. | 10 mg/kg | 8.20* | 60.8% |
Table 3: Protective effect of BPC-157 on indomethacin-induced gastric ulcers in rats. Data shows a significant, dose-dependent reduction in ulcer area. () denotes P < 0.01 vs. respective control.[9][10]*
Signaling Pathways and Experimental Workflow
The therapeutic effects of BPC-157 are attributed to its interaction with several molecular pathways. Key among these are the promotion of angiogenesis via the VEGFR2 pathway and the modulation of cell migration and survival through the FAK-paxillin pathway.[11]
Diagrams of Key Mechanisms and Processes
Caption: Generalized workflow for a preclinical animal trial evaluating BPC-157.
Caption: BPC-157's pro-angiogenic effect via the VEGFR2-Akt-eNOS signaling pathway.
Caption: BPC-157's influence on cell migration via the FAK-Paxillin pathway.
References
- 1. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gastric pentadecapeptide BPC 157 as an effective therapy for muscle crush injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Impact of pentadecapeptide BPC 157 on muscle healing impaired by systemic corticosteroid application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of pentadecapeptide BPC 157 on gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of pentadecapeptide BPC 157 on gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antibacterial agent 157
This guide provides crucial safety and logistical information for the handling and disposal of Antibacterial Agent 157, a potent powdered antibacterial compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and preventing environmental contamination. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent powdered compounds is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially weighing and transferring. A full-face respirator may be required for high-risk procedures or in case of a spill.[1] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times in the laboratory.[2] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[3] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[3][4] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently. |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown is preferred to prevent contamination of personal clothing.[5] It should have a solid front and tight-fitting cuffs. If a reusable lab coat is used, it should be laundered regularly and not worn outside the lab.[6] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet.[2][7] Shoe covers may be necessary when working with larger quantities or in the event of a spill. |
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
Mishandling of potent powders can lead to adverse health effects through inhalation or skin contact.[6] The weighing process is a critical control point for minimizing exposure.
-
Preparation : Before handling the powder, ensure the designated workspace, such as a chemical fume hood or a ventilated balance enclosure (VBE), is clean and operational.[6][8] Assemble all necessary disposable items, including spatulas and weigh paper, to avoid contamination of reusable equipment.[6]
-
Weighing : Whenever possible, purchase pre-weighed amounts of the agent to avoid open handling.[6] If weighing is necessary, use the "tare method":
-
Place a lidded container on the balance and tare it.
-
Move the container to the fume hood or VBE.
-
Add the powdered agent to the container and securely close the lid.[6]
-
Place the closed container back on the balance to record the weight.
-
Return to the containment area for any further manipulations.[6]
-
-
Static Control : Potent powders can be affected by static electricity, causing them to become airborne.[9] Use anti-static weigh vessels or an anti-static gun to minimize this risk.[6]
Stock antibiotic solutions are considered hazardous chemical waste due to their high concentration.[10]
-
All handling of the powdered agent to create a stock solution must be done within a chemical fume hood or other approved containment device.
-
Add the solvent directly to the container with the pre-weighed powder to minimize the generation of airborne particles.[6]
-
Ensure the container is securely capped and labeled appropriately with the chemical name, concentration, date, and hazard symbols.
Disposal Plan
Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria.[10] All waste generated from handling this compound must be treated as hazardous chemical waste.
Proper segregation of waste is the first step in compliant disposal.[11]
-
Solid Waste : All disposable items that have come into contact with the powder (e.g., gloves, weigh paper, pipette tips, contaminated gowns) must be collected in a dedicated, clearly labeled hazardous waste container.[11][12]
-
Liquid Waste : Unused stock solutions and contaminated media should be collected in a designated, leak-proof hazardous chemical waste container.[10][12] Do not pour any antibiotic-containing solutions down the drain.[10] Autoclaving may not be sufficient to deactivate all antibiotics.[10]
-
Sharps : Needles, scalpels, and contaminated broken glassware must be placed in a puncture-resistant, labeled sharps container.[11][13]
Store all hazardous waste in a secure, designated area away from general laboratory traffic.[11] Ensure all waste containers are properly sealed and labeled. Follow your institution's guidelines for the collection and disposal of chemical waste.
By adhering to these safety protocols, you contribute to a safer research environment and ensure the responsible management of potent chemical agents. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional requirements.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Biosafety Guidelines for Handling Microorganisms in the Teaching Laboratory: Development and Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashp.org [ashp.org]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mainelabpack.com [mainelabpack.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
